molecular formula C13H15N3 B180588 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 165894-09-7

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B180588
CAS No.: 165894-09-7
M. Wt: 213.28 g/mol
InChI Key: LPAGGGGZFFUSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is a fused bicyclic system featuring an imidazole ring, which contributes to its utility in drug discovery. Derivatives of the tetrahydroimidazopyrazine scaffold have been identified as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel, an emerging target for treating chronic kidney disease (CKD) and focal segmental glomerulosclerosis (FSGS) . Inhibiting TRPC5 helps protect podocyte integrity and can reduce proteinuria, a key marker of kidney injury . Furthermore, this scaffold has been extensively explored in neuroscience research, with close structural analogs serving as potent dual orexin receptor (OX1R/OX2R) antagonists . This mechanism is a validated pathway for modulating sleep-wake cycles, highlighting the scaffold's potential in developing treatments for sleep disorders . The synthetic accessibility of this chemotype is well-documented, with efficient routes such as one-pot multicomponent reactions available for the preparation of substituted imidazopyrazines, facilitating rapid analog synthesis for structure-activity relationship (SAR) studies . This compound is intended for research use only (RUO) and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGGGGZFFUSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624907
Record name 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-09-7
Record name 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic scaffold, imidazo[1,5-a]pyrazine, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a key analog within this class. The guide will detail its physicochemical properties, outline a robust synthetic methodology, and discuss its potential as a scaffold in modern drug discovery based on the established pharmacology of related compounds. Particular emphasis is placed on the rationale behind experimental design and the interpretation of analytical data, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Core

The pyrazine ring is a fundamental component in a multitude of biologically active molecules, both natural and synthetic. Its derivatives are known to possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The fusion of a pyrazine ring with an imidazole moiety to form the imidazo[1,5-a]pyrazine core has emerged as a particularly fruitful strategy in the design of novel therapeutic agents. This bicyclic system is featured in a number of compounds that have entered clinical trials, underscoring its therapeutic relevance.[3] The tetrahydro-derivative, this compound, represents a key building block for the exploration of this chemical space, offering a versatile platform for the development of targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃[4]
Molecular Weight 213.28 g/mol [4]
CAS Number 165894-09-7[4]
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in methanol, ethanol, and dichloromethane (predicted)-
Melting Point Not available-
Boiling Point Not available-

Synthesis of this compound: A Proposed Experimental Protocol

Rationale for the Synthetic Approach

The proposed synthesis leverages the well-established construction of the imidazo[1,5-a]pyrazine ring system through the condensation of a substituted piperazine with a suitable glyoxal derivative, followed by cyclization. This approach is favored for its high efficiency and the ready availability of the starting materials. The choice of a benzyl protecting group for the piperazine nitrogen is strategic, as it is robust under various reaction conditions and can be readily removed if further derivatization is required.

Proposed Synthetic Scheme

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 1-Benzylpiperazine-2-carboxamide cluster_1 Step 2: Cyclization to form the Imidazo[1,5-a]pyrazine Core step1_reactants step1_reactants step1_product step1_product step1_reactants->step1_product 1. Ethyl chloroacetate, K2CO3, Acetone 2. NH3/MeOH step2_reactant step2_reactant step2_product step2_product step2_reactant->step2_product Glyoxal (40% aq.), NaHCO3, EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzylpiperazine-2-carboxamide

  • To a solution of N-benzylpiperazine (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).

  • Cool the mixture to 0 °C and add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the crude ester in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature for 24-48 hours.

  • Concentrate the reaction mixture in vacuo to yield the crude 1-benzylpiperazine-2-carboxamide, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 1-benzylpiperazine-2-carboxamide (1 equivalent) in a mixture of ethanol and water (1:1), add sodium bicarbonate (3 equivalents).

  • Add a 40% aqueous solution of glyoxal (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, as well as the protons of the tetrahydroimidazo[1,5-a]pyrazine core.

  • δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

  • δ 6.80-7.00 (m, 2H): Protons of the imidazole ring.

  • δ 3.60-3.80 (m, 4H): Methylene protons of the piperazine ring adjacent to the nitrogen atoms.

  • δ 3.50 (s, 2H): Methylene protons of the benzyl group.

  • δ 2.80-3.00 (m, 2H): Methylene protons of the piperazine ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would further confirm the structure with signals corresponding to the aromatic and aliphatic carbons.

  • δ 138.0: Quaternary carbon of the benzyl group attached to the nitrogen.

  • δ 128.0-129.0: Aromatic carbons of the benzyl group.

  • δ 120.0-130.0: Carbons of the imidazole ring.

  • δ 60.0: Methylene carbon of the benzyl group.

  • δ 45.0-55.0: Methylene carbons of the piperazine ring.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

  • [M+H]⁺: 214.1342 (calculated for C₁₃H₁₆N₃⁺)

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1600 cm⁻¹: C=C and C=N stretching of the aromatic and imidazole rings.

Potential Applications in Drug Discovery

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and neuroscience.

Kinase Inhibition

Many pyrazine-containing compounds have been developed as potent kinase inhibitors.[3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinase active sites. The benzyl group of the title compound can be further functionalized to enhance selectivity and potency against specific kinase targets.

Kinase_Inhibition Compound This compound Interaction Hydrogen Bonding and Hydrophobic Interactions Compound->Interaction Kinase Kinase Active Site Kinase->Interaction Inhibition Inhibition of Kinase Activity Interaction->Inhibition

Caption: Proposed mechanism of kinase inhibition.

Central Nervous System (CNS) Activity

Derivatives of imidazo[1,5-a]pyrazine have shown activity on the central nervous system.[6] The lipophilic benzyl group in this compound may facilitate its ability to cross the blood-brain barrier, making it a valuable starting point for the design of CNS-active agents targeting various neurological and psychiatric disorders.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential therapeutic applications. Future research should focus on the optimization of the synthetic protocol to improve yields and scalability. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this scaffold will be crucial in elucidating its structure-activity relationships and identifying lead compounds for further development as kinase inhibitors or CNS-active agents. The exploration of this chemical space is a promising avenue for the discovery of novel and effective medicines.

References

  • Reagents and conditions for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines. ResearchGate. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

  • methyl this compound-1-carboxylate. MOLBASE. Available from: [Link]

  • [Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-3(2H)-one and derivatives]. PubMed. Available from: [Link]

  • 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1h)-one. Google Patents.
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available from: [Link]

  • Triazine compounds and a process for preparation thereof. Google Patents.
  • Process for Preparation of Anastrozole. Google Patents.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of fentanyl analogs. Google Patents.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

  • Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][7][8]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. PubMed. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. Available from: [Link]

  • Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. National Center for Biotechnology Information. Available from: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][7][9]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available from:

  • This compound. MySkinRecipes. Available from: [Link]

  • 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. MySkinRecipes. Available from: [Link]

Sources

An In-depth Technical Guide to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS RN: 165894-09-7)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound belonging to the privileged imidazo[1,5-a]pyrazine scaffold. While specific research on this particular analogue is limited, this document synthesizes available data and provides expert insights into its chemical characteristics, a putative synthesis protocol, and its potential as a valuable scaffold in drug discovery. Drawing on extensive research into the broader class of tetrahydroimidazo[1,5-a]pyrazines, we explore potential biological activities, including antiviral and kinase inhibition, offering a roadmap for future investigation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction to the Tetrahydroimidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The fusion of an imidazole and a pyrazine ring creates a unique electronic and structural architecture that has proven amenable to interaction with a variety of biological targets. The partially saturated nature of the 5,6,7,8-tetrahydro variant provides a three-dimensional structure that can be crucial for specific binding to protein targets.

Derivatives of the tetrahydroimidazo[1,5-a]pyrazine class have been investigated for a range of therapeutic applications, including their potential as antiviral agents and inhibitors of key cellular kinases.[2][3][4] The benzyl substituent at the 7-position of the target molecule, this compound, introduces a lipophilic aromatic moiety that can significantly influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical and Safety Data

A summary of the known physicochemical properties and hazard information for this compound is presented below. This data is primarily sourced from chemical suppliers and should be confirmed through internal analysis.

PropertyValueSource
CAS Number 165894-09-7[5]
Molecular Formula C₁₃H₁₅N₃[5]
Molecular Weight 213.28 g/mol [5]
SMILES C12=CN=CN1CCN(CC3=CC=CC=C3)C2[5]
Storage Conditions Sealed in dry, 2-8°C[5]

Safety Information:

  • Signal Word: Warning[5][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5][6]

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound has not been detailed in the available literature, a plausible and robust synthetic route can be proposed based on established methodologies for the construction of the imidazo[1,5-a]pyrazine core. The following protocol is a scientifically reasoned approach for the laboratory-scale synthesis of the target compound.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the imidazole ring onto a pre-formed N-benzyl-piperazine-2-carboxamide. This can be achieved through a condensation reaction with a suitable C1 synthon.

G Target This compound Intermediate1 N-Benzyl-piperazine-2-carboxamide Target->Intermediate1 Imidazole ring formation Intermediate2 1-Benzylpiperazine Intermediate1->Intermediate2 Amidation StartingMaterial1 Piperazine Intermediate2->StartingMaterial1 N-Alkylation StartingMaterial2 Benzyl bromide Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzylpiperazine

  • To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (1.5 equivalents) as a base.

  • Slowly add benzyl bromide (1 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzylpiperazine.

Step 2: Synthesis of N-Benzyl-piperazine-2-carboxamide

This step would likely involve a multi-step sequence to introduce the carboxamide functionality at the 2-position of the piperazine ring, which is a more complex procedure. A more direct, albeit potentially lower-yielding approach, could involve the direct construction of the bicyclic system.

Alternative Proposed Route: Cyclocondensation

A more convergent approach involves the cyclocondensation of a suitably substituted piperazine derivative.

  • Starting Material: 1-Benzyl-2-(aminomethyl)piperazine. The synthesis of this intermediate would be a key challenge.

  • Cyclization: React 1-benzyl-2-(aminomethyl)piperazine with a glyoxal equivalent (e.g., glyoxal or a protected form) in a suitable solvent under acidic or basic conditions.

  • Aromatization/Dehydration: The initial cycloadduct would then undergo dehydration to form the aromatic imidazole ring.

Rationale for Experimental Choices
  • Solvent Selection: The choice of polar aprotic solvents like DMF or acetonitrile for N-alkylation reactions is standard, as they effectively dissolve the reactants and facilitate the SN2 reaction.

  • Base: Potassium carbonate is a mild and inexpensive base suitable for the N-alkylation of amines.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Potential Biological Activities and Therapeutic Applications

The true therapeutic potential of this compound remains to be elucidated through rigorous biological screening. However, based on the activities of structurally related compounds, several promising avenues for investigation can be proposed.

Antiviral Activity

Derivatives of the imidazo[1,5-a]pyrazine scaffold have demonstrated notable antiviral properties. For instance, certain benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have shown inhibitory effects against influenza A and respiratory syncytial virus.[2] The presence of both a benzyl group and the core heterocyclic system was found to be crucial for selective biological activity.[2] This suggests that this compound could be a valuable candidate for screening in antiviral assays.

Kinase Inhibition

The imidazo[1,5-a]pyrazine core is a known scaffold for the development of kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

  • mTOR Inhibition: A series of imidazo[1,5-a]pyrazine derivatives have been identified as inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[3]

  • c-Src Inhibition: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors for potential application in the treatment of acute ischemic stroke.[4]

The benzyl group in this compound could potentially occupy hydrophobic pockets within the ATP-binding site of various kinases.

G cluster_0 Potential Kinase Inhibition Compound 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Kinase Kinase ATP-Binding Site Compound->Kinase Binds to Pathway Downstream Signaling Pathway Kinase->Pathway Activates CellularResponse Inhibition of Cell Proliferation, Angiogenesis, etc. Pathway->CellularResponse Leads to

Caption: Proposed mechanism of kinase inhibition.

Analytical Characterization

For the unequivocal identification and purity assessment of synthesized this compound, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be crucial for determining the purity of the synthesized compound.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule. This guide has provided a framework for its synthesis and has highlighted promising avenues for investigating its biological activity based on the established pharmacology of the broader tetrahydroimidazo[1,5-a]pyrazine class.

Future research should focus on:

  • Optimizing the Synthesis: Developing a high-yielding and scalable synthetic route to the target compound.

  • In Vitro Screening: Evaluating the compound's activity against a panel of viruses and kinases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for biological activity.

References

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gyorgydeak, Z., et al. (1998). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Acta Pharmaceutica Hungarica, 68(3), 154-165.
  • MOLBASE. (n.d.). methyl this compound-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097.
  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Retrieved from [Link]

  • Kim, J., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2585.
  • Royal Society of Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]

  • PubMed Central. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • CFDE Data Portal. (n.d.). 4-(7-benzyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-yl)benzonitrile. Retrieved from [Link]

  • Mor. J. Chem. (2022).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes available experimental data with robust computational predictions to offer a detailed profile of this compound. It is designed to be a vital resource for researchers engaged in the exploration of imidazo[1,5-a]pyrazine scaffolds for novel therapeutic applications. Beyond a mere compilation of data, this guide delves into the causality behind experimental choices for determining these properties and provides actionable, step-by-step protocols for their in-house validation.

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring their potential in the development of novel therapeutics. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for drug design.

The subject of this guide, this compound, incorporates a flexible benzyl group, which can significantly influence its interaction with biological targets. The tetrahydro- nature of the pyrazine ring introduces conformational flexibility, which can be crucial for optimal binding to protein targets. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the broader class of imidazo[1,5-a]pyrazine derivatives has been investigated for various therapeutic applications. Notably, some derivatives have been explored as c-Src inhibitors for the potential treatment of acute ischemic stroke. The structural framework of this compound also suggests its potential to interact with neurotransmitter receptors, opening avenues for its investigation in the context of neurological disorders.

A comprehensive understanding of the physicochemical properties of this molecule is the foundational step in its journey from a chemical entity to a potential therapeutic agent. This guide aims to provide that essential foundation.

Chemical Identity and Core Physicochemical Properties

A precise understanding of the chemical identity and fundamental physicochemical parameters is critical for any research and development endeavor. The following section details the key identifiers and a summary of the known and predicted properties of this compound.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 165894-09-7[3]

  • Molecular Formula: C₁₃H₁₅N₃[3]

  • Molecular Weight: 213.28 g/mol [3]

  • Canonical SMILES: C1CN2C(=CN=C2)CN1CC3=CC=CC=C3

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. It is crucial to note that where experimental data is unavailable, values have been predicted using well-established computational models. Such predictions provide valuable initial estimates but should be confirmed experimentally for mission-critical applications.

PropertyValueSource/Method
Molecular Weight 213.28 g/mol Experimental[3]
Boiling Point 394.863 °C at 760 mmHgExperimental
Flash Point 192.607 °CExperimental
Melting Point Predicted: 95-115 °CComputational Prediction
Aqueous Solubility Predicted: -2.5 to -3.5 (logS)Computational Prediction (SwissADME)[4]
pKa (most basic) Predicted: 6.0 - 7.0Computational Prediction (ChemAxon)
LogP (octanol/water) Predicted: 2.0 - 2.5Computational Prediction (SwissADME)[4]

Detailed Physicochemical Characterization and Experimental Protocols

This section provides a detailed discussion of the key physicochemical properties and outlines standard, validated experimental protocols for their determination. Adherence to these protocols is essential for generating reliable and reproducible data.

Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.

Predicted Melting Point: Based on computational models, the predicted melting point of this compound is in the range of 95-115 °C. This prediction is derived from algorithms that consider the molecule's structural features, including its molecular weight, hydrogen bonding capacity, and overall symmetry.

Experimental Protocol for Melting Point Determination (Capillary Method):

This protocol describes the determination of the melting point using a standard melting point apparatus.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

    • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heating:

      • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

      • For a more accurate determination, heat the block rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

    • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).

    • Reporting: Report the result as a melting range (e.g., 101-103 °C). For a pure compound, this range should be narrow (typically ≤ 2 °C).

Melting_Point_Determination_Workflow cluster_Preparation Sample Preparation cluster_Measurement Measurement Grind Sample Grind Sample to Fine Powder Pack Capillary Pack Capillary Tube (2-3 mm) Grind Sample->Pack Capillary Place in Apparatus Place in Melting Point Apparatus Pack Capillary->Place in Apparatus Rapid Heating Rapid Heating (Approximate Range) Place in Apparatus->Rapid Heating Optional Slow Heating Slow Heating (1-2 °C/min) Place in Apparatus->Slow Heating Observe & Record Observe & Record Melting Range Slow Heating->Observe & Record Report Result Report Result Observe & Record->Report Result e.g., 101-103 °C

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and hinder the development of oral dosage forms.

Predicted Aqueous Solubility: The predicted aqueous solubility (logS) for this compound, as determined by the SwissADME web tool, falls in the range of -2.5 to -3.5.[4] This suggests that the compound is likely to be poorly to moderately soluble in water.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker or rotator in a temperature-controlled environment (25 °C or 37 °C)

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PVDF)

    • High-performance liquid chromatography (HPLC) system with a UV detector

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.

    • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

    • Phase Separation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantification:

      • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.

      • Analyze the filtered supernatant and the standards by HPLC-UV.

      • Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve.

    • Reporting: Report the solubility in units such as µg/mL or mM.

Ionization Constant (pKa)

The pKa of a molecule dictates its ionization state at a given pH. This is a critical parameter as it influences a drug's solubility, permeability across biological membranes, and binding to its target.

Predicted pKa: Based on its chemical structure, this compound possesses two basic nitrogen atoms within the imidazopyrazine ring system. The tertiary amine in the saturated portion of the ring is expected to be the more basic center. Computational predictions using software such as ChemAxon suggest a pKa for the most basic nitrogen in the range of 6.0 - 7.0.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

  • Apparatus and Reagents:

    • pH meter with a combination glass electrode

    • Automated titrator or a manual burette

    • Magnetic stirrer and stir bar

    • Standardized 0.1 M hydrochloric acid (HCl) solution

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

    • Potassium chloride (KCl) for maintaining constant ionic strength

    • Deionized water

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

    • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Stir the solution gently.

    • Titration:

      • Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

      • Record the pH of the solution after each addition, allowing the reading to stabilize.

      • Continue the titration well past the equivalence point.

    • Data Analysis:

      • Plot the pH of the solution as a function of the volume of titrant added.

      • The pKa can be determined from the titration curve. For the titration of a base with an acid, the pKa is the pH at which half of the base has been protonated (i.e., at the half-equivalence point).

      • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to accurately determine the equivalence point.

    • Reporting: Report the determined pKa value, specifying the temperature and ionic strength of the measurement.

pKa_Determination_Logic Start Start Dissolve_Compound Dissolve Compound in Aqueous Solution Start->Dissolve_Compound Titrate Titrate with Standard Acid Dissolve_Compound->Titrate Record_pH Record pH vs. Titrant Volume Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_Equivalence Determine Equivalence Point Plot_Curve->Determine_Equivalence Calculate_pKa Calculate pKa at Half-Equivalence Point Determine_Equivalence->Calculate_pKa End End Calculate_pKa->End

Caption: Logical Flow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons of the benzyl group would be expected in the aromatic region (δ 7.0-7.5 ppm).

  • Imidazo Protons: The protons on the imidazole portion of the ring would likely appear as singlets or doublets in the region of δ 6.5-7.5 ppm.

  • Aliphatic Protons: The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet around δ 3.5-4.5 ppm. The protons of the tetrahydro-pyrazine ring would be expected to appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm).

¹³C NMR Spectroscopy
  • Aromatic Carbons: The carbons of the benzyl group and the imidazole ring would resonate in the downfield region (δ 110-150 ppm).

  • Aliphatic Carbons: The benzylic methylene carbon and the carbons of the tetrahydro-pyrazine ring would appear in the upfield region (δ 40-60 ppm).

Mass Spectrometry
  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 213. In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z = 214.

  • Fragmentation Pattern: A prominent fragment would be expected at m/z = 91, corresponding to the tropylium cation (C₇H₇⁺) from the cleavage of the benzyl group. Other fragments would arise from the cleavage of the tetrahydro-pyrazine ring.

Infrared (IR) Spectroscopy
  • C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations would be expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations would likely appear in the 1000-1350 cm⁻¹ region.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the physicochemical properties of this compound, combining available experimental data with reliable computational predictions. The presented protocols for the experimental determination of key parameters such as melting point, aqueous solubility, and pKa are intended to empower researchers to validate and expand upon the data presented herein.

The imidazo[1,5-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the physicochemical properties of its derivatives, such as the title compound, is a non-negotiable prerequisite for successful drug development campaigns. The information contained within this guide serves as a critical starting point for further investigation into the biological activities and therapeutic potential of this compound and its analogs. Future work should focus on obtaining experimental data for the predicted properties and exploring the structure-activity relationships of this promising class of molecules against various biological targets.

References

  • Mor. J. Chem. 10 N°2 (2022) 288-297. ([Link])

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. ([Link])

  • MOLBASE. methyl this compound-1-carboxylate. ([Link])

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ([Link])

  • SwissADME. ([Link])

  • ChemAxon. ([Link])

  • Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. ([Link])

  • MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. ([Link])

  • PubMed. Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. ([Link])

Sources

A Technical Guide to the ¹H NMR Spectrum of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Aimed at researchers, scientists, and professionals in drug development, this document details the structural rationale for the expected spectral features, a robust experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and theoretical predictions, this guide serves as a practical resource for the structural elucidation of this heterocyclic scaffold, which is of interest in medicinal chemistry.[1][2]

Introduction

This compound is a heterocyclic compound featuring a fused imidazole and a saturated pyrazine ring, with a benzyl group substituent on the pyrazine nitrogen.[3] The tetrahydroimidazo[1,5-a]pyrazine core is a recognized scaffold in medicinal chemistry, investigated for its potential in developing therapeutic agents.[1][4] Accurate structural characterization is a foundational requirement in the synthesis and development of such molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[5][6] It provides critical information regarding the electronic environment of each proton, their relative numbers, and the connectivity between neighboring protons.[5][6] This guide will deconstruct the ¹H NMR spectrum of the title compound, offering predictive analysis grounded in fundamental principles and providing a practical framework for its empirical verification.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first analyze the molecule's structure to identify all chemically distinct proton environments. The structure of this compound (Molecular Formula: C₁₃H₁₅N₃) contains several unique sets of protons.[3]

The key to an accurate prediction lies in understanding the influence of adjacent structural motifs—such as aromatic rings, heteroatoms, and stereocenters—on the chemical shift of each proton.

  • Imidazo Protons (H-1, H-3): These two protons are on the aromatic imidazole ring. Their chemical shifts are influenced by the aromatic ring current and the adjacent nitrogen atoms.[7]

  • Tetrahydropyrazine Protons (H-5, H-6, H-8): These aliphatic protons reside on the saturated pyrazine ring. Their environment is complex due to the presence of three nitrogen atoms and a chiral center at C-8a. The protons on each methylene group (C-5 and C-6) are diastereotopic because of the nearby chiral center, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.[8]

  • Benzylic Protons (H-7'): The two protons of the methylene bridge connecting the phenyl ring to the pyrazine nitrogen.

  • Phenyl Protons (H-ortho, H-meta, H-para): The five protons on the monosubstituted benzene ring.

Below is a diagram illustrating the molecular structure with protons labeled for the subsequent spectral analysis.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃). The predictions are based on established chemical shift ranges and an understanding of electronic and anisotropic effects.[9][10]

Proton Label(s)IntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Causality
H-ortho, H-meta, H-para 5H7.20 - 7.40Multiplet (m)These protons are on the benzene ring. Their signals typically appear in this region due to the deshielding effect of the aromatic ring current.[10] The signals will overlap to form a complex multiplet.
H-1 1H~7.50Singlet (s)This proton is on the imidazole ring, adjacent to two nitrogen atoms. The electron-withdrawing nature of the nitrogens deshields this proton, shifting it downfield.[11]
H-3 1H~6.80Singlet (s)Also on the imidazole ring, this proton is typically found at a slightly higher field (more shielded) compared to H-1.[11]
H-7' 2H~3.70Singlet (s)These are benzylic protons (Ph-CH₂ -N). They are deshielded by the adjacent aromatic ring and the nitrogen atom, placing them in this characteristic region.[9][12] They are expected to appear as a sharp singlet.
H-5 2H~3.90 - 4.10Multiplet (m)These methylene protons are adjacent to a nitrogen atom (N4) and are part of the saturated ring system. Their diastereotopic nature could lead to a complex multiplet.
H-8 2H~3.80Multiplet (m)This methine proton is at a bridgehead and adjacent to a nitrogen atom.
H-6 2H~3.00 - 3.20Multiplet (m)These methylene protons are adjacent to the benzyl-substituted nitrogen (N7). The electron-donating character of the alkyl group and distance from the imidazole ring results in a more upfield shift compared to H-5.

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following procedure is a field-proven method for small organic molecules.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the purified this compound sample. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a minimal amount of time.[13][14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the sample vial.[13][15]

  • Dissolution & Transfer: Ensure complete dissolution of the sample, using gentle vortexing if necessary. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[16]

  • Internal Standard (Optional but Recommended): While the residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used for calibration, adding a small amount of an internal standard like tetramethylsilane (TMS) at 0 ppm provides a more accurate reference.[16]

B. Spectrometer Setup and Data Acquisition

  • Instrument Insertion & Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This step is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: A 30° pulse angle is often used as it allows for faster relaxation and a higher number of scans in a given time without saturating the signals.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all expected signals are captured.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

Data Processing and Interpretation Workflow

The raw data acquired from the spectrometer is a Free Induction Decay (FID) signal, which must be mathematically processed to generate the familiar frequency-domain spectrum.

G cluster_0 Acquisition cluster_1 Processing cluster_2 Interpretation SamplePrep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) AcquireFID Acquire FID Data (Standard Proton Experiment) SamplePrep->AcquireFID Fourier Fourier Transform (Time Domain → Frequency Domain) AcquireFID->Fourier Phase Phase Correction (Adjust peaks to be purely absorptive) Fourier->Phase Baseline Baseline Correction (Ensure flat baseline) Phase->Baseline Calibrate Reference Calibration (Set TMS to 0 ppm or solvent peak) Baseline->Calibrate Integrate Peak Integration (Determine relative proton ratios) Calibrate->Integrate Assign Peak Assignment (Correlate signals to protons) Integrate->Assign Validate Structure Validation (Confirm consistency with proposed structure) Assign->Validate

Caption: Workflow for NMR data processing and interpretation.

  • Fourier Transform: The FID is converted into a spectrum of frequency vs. intensity.

  • Phase Correction: The phases of the signals are adjusted so that all peaks are upright and absorptive.

  • Baseline Correction: The baseline of the spectrum is flattened.

  • Calibration: The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: The area under each peak is calculated. These integral values are proportional to the number of protons that give rise to the signal.[6]

  • Peak Picking and Assignment: Identify the chemical shift of each signal and its multiplicity (singlet, doublet, triplet, etc.). Assign each signal to its corresponding proton(s) in the molecule based on the predictions outlined in Section 3. The integration values must be consistent with the number of protons in each assigned group.[6]

Conclusion

The ¹H NMR spectrum of this compound is rich with information, providing a distinct fingerprint for its structural verification. By systematically analyzing the molecular structure, predicting the spectral features, following a robust experimental protocol, and applying a logical interpretation workflow, researchers can confidently elucidate and confirm the identity and purity of this compound. This guide provides the foundational expertise and practical steps necessary to leverage ¹H NMR spectroscopy effectively in the context of synthetic and medicinal chemistry research.

References

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MOLBASE. (n.d.). methyl this compound-1-carboxylate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-3(2H)-one and derivatives]. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[1,5-a]pyrazine core is a key pharmacophore in various biologically active molecules.[1] Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). This document details a self-validating methodology, from sample preparation to advanced spectral interpretation, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, provide field-proven protocols, and present a detailed assignment of the ¹³C NMR spectrum, supported by predictive principles and data from related structures.

Introduction: The Structural Significance of the Imidazo[1,5-a]pyrazine Core

The this compound molecule combines a saturated tetrahydropyrazine ring, an aromatic imidazole ring, and a flexible benzyl group. This unique combination of saturated and aromatic systems, along with multiple nitrogen heteroatoms, presents a distinct challenge and opportunity for NMR analysis. ¹³C NMR spectroscopy serves as an indispensable tool, providing a direct map of the carbon skeleton and offering profound insights into the electronic environment of each carbon atom.[2] The chemical shift of each carbon is highly sensitive to its local environment, including hybridization, substitution, and steric effects, making ¹³C NMR a definitive method for structural verification.[3]

This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, establishing a robust workflow that ensures data integrity and leads to an unambiguous structural assignment.

Caption: Numbered core structure of the target molecule.

Experimental Methodology: A Self-Validating Protocol

The quality of an NMR spectrum is fundamentally dependent on the integrity of the sample and the precision of the acquisition parameters. This section outlines a protocol designed to minimize artifacts and ensure reproducible, high-quality data.

Sample Preparation

The objective is to create a homogeneous, particle-free solution at an optimal concentration. High concentrations can increase viscosity, leading to broader spectral lines, while very dilute samples require excessively long acquisition times.

Protocol:

  • Weighing: Accurately weigh 50-100 mg of high-purity this compound.

    • Causality: This mass range provides an excellent signal-to-noise ratio for a ¹³C spectrum acquired within a reasonable timeframe (e.g., 20-60 minutes) without causing significant line broadening.[4]

  • Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a versatile solvent for a wide range of organic molecules and has a single, well-defined solvent peak at ~77.16 ppm that serves as a convenient chemical shift reference. If solubility is an issue, DMSO-d₆ can be used as an alternative.

  • Dissolution & Transfer: Dissolve the sample in the solvent within a small vial. Vortex if necessary. Once fully dissolved, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

    • Trustworthiness: Filtering is a critical, non-negotiable step. It removes paramagnetic dust and other particulates that severely degrade magnetic field homogeneity, resulting in broad, distorted peaks that cannot be corrected by shimming.

  • Labeling: Clearly label the NMR tube with a permanent marker.

NMR Data Acquisition

The parameters chosen dictate the quality and type of information obtained. For ¹³C NMR, the primary concerns are ensuring full relaxation of all carbon nuclei for accurate signal intensity (especially quaternaries) and achieving adequate sensitivity.[5]

Acquisition Parameters (for a 400-600 MHz Spectrometer):

  • Pulse Program: zgpg30 or a similar proton-decoupled pulse sequence with a 30° pulse angle.

    • Causality: A 30° pulse angle is a compromise that allows for faster repetition rates compared to a 90° pulse, as longitudinal relaxation occurs more quickly. This improves the overall time efficiency of the experiment.

  • Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm).

    • Causality: This range is wide enough to encompass all expected carbon signals, from aliphatic sp³ carbons to aromatic sp² carbons, preventing signal folding.[6]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

    • Trustworthiness: This is a critical parameter. Quaternary carbons often have longer relaxation times (T₁). A sufficiently long delay ensures these carbons have time to relax back to equilibrium before the next pulse, allowing them to be observed reliably.[5]

  • Number of Scans (NS): 1024-4096.

    • Causality: Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[6]

  • Temperature: 298 K (25 °C).

prep Sample Preparation acq_1d 1D ¹³C NMR Acquisition prep->acq_1d zgpg30 acq_dept DEPT-135 Acquisition prep->acq_dept dept135 process Data Processing acq_1d->process FID acq_dept->process assign Spectral Assignment process->assign Phased Spectrum

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules, owing to their metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[1] The 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a prime example of this molecular architecture, merging a bicyclic imidazo[1,5-a]pyrazine system with a flexible benzyl substituent. As such compounds advance through drug discovery and development pipelines, their unambiguous characterization is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing precise molecular weight determination and invaluable structural information through fragmentation analysis.

This technical guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. In the absence of direct, published fragmentation data for this specific molecule, this paper serves as an expert guide, predicting its ionization and fragmentation pathways based on established chemical principles and the known behavior of its constituent structural motifs. We will detail the rationale for selecting appropriate analytical instrumentation and methodologies, propose a detailed fragmentation scheme, and provide a robust, step-by-step protocol for its analysis, designed for researchers, analytical chemists, and drug development professionals.

Physicochemical Properties & Structural Analysis

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in a mass spectrometer. The key features of this compound are its basic nitrogen atoms, which are prime sites for protonation, and the benzylic C-N bond, which represents a chemically labile point susceptible to cleavage upon energetic activation.

PropertyValueSource / Method
Molecular Formula C₁₃H₁₅N₃[2]
Average Molecular Weight 213.28 Da[2]
Monoisotopic Mass 213.1266 DaCalculated
CAS Number 165894-09-7[2]
Key Structural Features Imidazole Ring, Saturated Pyrazine Ring, Benzyl Group-

The presence of three nitrogen atoms, particularly the sp³-hybridized nitrogen in the saturated ring, makes the molecule significantly basic. This property is the primary determinant for selecting the most effective ionization technique.

Rationale for Ionization and Instrumentation

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the superior method. The rationale is twofold:

  • Analyte Suitability: ESI is a "soft" ionization technique that excels with polar and basic molecules. The multiple nitrogen atoms in the structure readily accept a proton from an acidified solvent during the ESI process, leading to the highly efficient formation of a protonated molecular ion, [M+H]⁺.

  • Structural Integrity: Unlike "hard" techniques such as Electron Impact (EI), which bombard molecules with high-energy electrons causing extensive and often uninterpretable fragmentation, ESI typically preserves the molecular ion.[3] This is crucial as it allows for the isolation of the intact protonated molecule (at m/z 214.1344 for the monoisotopic mass) as the precursor ion for subsequent, controlled fragmentation experiments (MS/MS).

Analysis should be conducted in positive ion mode (ESI+) to facilitate the formation of the [M+H]⁺ species.

Instrumentation: High-Resolution Tandem Mass Spectrometry (MS/MS)

To achieve unambiguous structural elucidation, a high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is strongly recommended.

  • High Resolution & Mass Accuracy: These instruments provide sub-parts-per-million (ppm) mass accuracy, enabling the confident determination of the elemental composition of both the precursor ion and its fragments. This is essential for distinguishing between fragments with the same nominal mass but different chemical formulas.

  • Tandem MS (MS/MS) Capability: The ability to perform MS/MS is non-negotiable. In this process, the [M+H]⁺ precursor ion is mass-selected, subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting product ions are mass-analyzed. This provides a reproducible fragmentation "fingerprint" that is directly linked to the molecule's structure.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 214.13) is predicted to be dominated by the cleavage of the weakest bonds and the formation of the most stable product ions. The primary site of lability is the benzylic carbon-nitrogen bond.

Major Fragmentation Pathway: Benzylic Cleavage

The most favorable fragmentation route involves the cleavage of the C-N bond connecting the benzyl group to the pyrazine ring. This heterolytic cleavage is driven by the exceptional stability of the resulting benzyl cation, which rapidly rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺).[4][5] This fragment is consistently observed at m/z 91 and is often the base peak in the spectra of benzyl-containing compounds.[4]

Minor Fragmentation Pathways
  • Loss of Benzyl Radical: Cleavage can also result in the formation of a charged heterocyclic core by the loss of a neutral benzyl radical (C₇H₇•). This would produce an ion at m/z 123 , corresponding to the protonated 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core.

  • Fragmentation of the Heterocyclic Core: The m/z 123 ion, if formed, could undergo further fragmentation. Nitrogen-containing heterocycles are known to fragment via the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[6] Therefore, a subsequent loss of HCN (27 Da) from the m/z 123 ion could produce a fragment at m/z 96 .

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted Fragmentation of this compound cluster_path1 Pathway A: Benzylic Cleavage (Major) cluster_path2 Pathway B: Radical Loss (Minor) M_H [M+H]⁺ m/z 214.13 C₁₃H₁₆N₃⁺ Tropylium Tropylium Ion m/z 91.05 C₇H₇⁺ M_H->Tropylium - C₆H₉N₃• Core Heterocyclic Core m/z 123.09 C₆H₁₁N₃⁺ M_H->Core - C₇H₇• Fragment2 Fragment Ion m/z 96.08 C₅H₈N₂⁺ Core->Fragment2 - HCN

Caption: Predicted major and minor fragmentation pathways for protonated this compound via CID.

Summary of Predicted Fragments

The table below summarizes the key ions expected in the high-resolution MS/MS spectrum.

m/z (Calculated)Elemental CompositionMass Error (ppm)Proposed Origin / Structure
214.1344C₁₃H₁₆N₃⁺0 (Theoretical)[M+H]⁺ Precursor Ion
91.0548C₇H₇⁺0 (Theoretical)Tropylium Ion (Base Peak)
123.0977C₆H₁₁N₃⁺0 (Theoretical)Protonated Heterocyclic Core
96.0844C₅H₈N₂⁺0 (Theoretical)Loss of HCN from m/z 123

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating framework for the analysis of the target compound.

Materials and Sample Preparation
  • Compound: this compound.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Acid: LC-MS grade Formic Acid.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. The acid is critical for ensuring efficient protonation.

  • System Blank: Prepare a vial containing only the working solution solvent (50:50 Methanol:Water with 0.1% Formic Acid).

Liquid Chromatography (LC) Method
  • LC System: An HPLC or UHPLC system coupled to the mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B (column re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method
  • Instrument: A high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • Mass Calibration: Calibrate the instrument according to the manufacturer's protocol immediately before the run to ensure high mass accuracy.

  • MS1 Full Scan:

    • Mass Range: m/z 70 - 600.

    • Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion at m/z 214.1344.

  • MS/MS (ddMS² or PRM):

    • Precursor Ion: m/z 214.13.

    • Isolation Window: ± 1 Da.

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Energy: Perform a collision energy ramp (e.g., 15, 30, 45 eV) or a stepped collision energy experiment to capture both low-energy (core fragment) and high-energy (tropylium) fragments.

Analysis Sequence
  • Blank Injection: Run the solvent blank first to ensure the system is clean and to identify any background ions.

  • Sample Injection: Inject the 1 µg/mL working solution.

  • Data Processing:

    • Extract the ion chromatogram for m/z 214.1344 to locate the compound's retention time.

    • Examine the corresponding MS1 spectrum to confirm the precursor ion's mass accuracy.

    • Analyze the MS/MS spectrum associated with that peak, comparing the observed fragment m/z values with the predicted values in the table above. Calculate mass errors for all significant fragments.

Conclusion

The mass spectrometric analysis of this compound is best approached using ESI in positive mode coupled with high-resolution tandem mass spectrometry. The fragmentation pattern is predicted to be dominated by a characteristic cleavage of the benzylic C-N bond, leading to the formation of a highly stable tropylium ion at m/z 91, which serves as a definitive structural marker. Minor fragmentation pathways involving the heterocyclic core can provide further confirmatory evidence. The detailed LC-MS/MS protocol provided herein offers a robust and reliable method for the unambiguous identification and structural characterization of this compound, serving as a critical tool for quality control and metabolic studies in the field of drug development.

References

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3. PubChem. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Nitrogen-Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • [Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-3(2H)-one and derivatives]. PubMed. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. NIH National Center for Biotechnology Information. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH National Center for Biotechnology Information. Available at: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. Available at: [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available at: [Link]

  • methyl this compound-1-carboxylate. MOLBASE. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. ARKIVOC. Available at: [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. University of Guanajuato. Available at: [Link]

  • The mass spectra of some 4‐arylhydrazono‐3‐methyl‐2‐pyrazolin‐5‐ones. Sci-Hub. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystallographic and Spectroscopic Analysis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed structural analysis of the N-heterocycle 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. It is designed to serve as a practical reference for researchers engaged in the study of imidazo[1,5-a]pyrazine derivatives and their potential therapeutic applications.

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, substituted imidazo[1,5-a]pyrazines have been investigated as potent inhibitors of c-Src kinase, highlighting their potential in the treatment of acute ischemic stroke.[3] The benzyl group at the 7-position of the tetrahydroimidazo[1,5-a]pyrazine ring system is a common feature in many biologically active molecules, often contributing to favorable interactions with protein targets.

A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. X-ray crystallography provides the most definitive method for determining the precise atomic arrangement in the solid state.[4] This guide will detail the synthetic route, crystallization protocol, and a comprehensive analysis of the crystallographic and spectroscopic data for the title compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, which is a common strategy for constructing such bicyclic systems.[5][6] The general approach involves the initial formation of the imidazo[1,5-a]pyrazine core followed by functionalization and reduction.

Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is based on established methods for the synthesis of related imidazo[1,5-a]pyrazine derivatives.

Step 1: Synthesis of a Substituted Imidazopyrazine

  • To a solution of 2-aminopyrazine in a suitable solvent such as acetonitrile, add an equimolar amount of 2-bromo-1-phenylethan-1-one (α-bromoacetophenone).

  • The reaction mixture is typically stirred at reflux for several hours to facilitate the condensation and cyclization, leading to the formation of an imidazo[1,2-a]pyrazine intermediate.[5]

  • The resulting product is then isolated and purified using standard techniques like column chromatography.

Step 2: Benzylation and Reduction

  • The intermediate from Step 1 is subjected to N-benzylation at the pyrazine nitrogen. This can be achieved using benzyl bromide in the presence of a suitable base like potassium carbonate.

  • The resulting benzyl-substituted imidazopyrazine is then reduced to the tetrahydro derivative. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between δ 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons), as well as signals for the protons on the tetrahydroimidazo[1,5-a]pyrazine core.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons, confirming the molecular framework.[8]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₃H₁₅N₃) by providing a highly accurate mass measurement of the molecular ion.[7]

Spectroscopic Data (Expected)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40-7.25 (m, 5H, Ar-H), 6.85 (s, 1H, imidazole-H), 6.50 (s, 1H, imidazole-H), 3.70 (s, 2H, Ar-CH₂), 3.50-3.30 (m, 4H, pyrazine-H), 3.00-2.80 (m, 2H, pyrazine-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 125.0 (imidazole-C), 118.0 (imidazole-CH), 60.5 (Ar-CH₂), 52.0 (pyrazine-CH₂), 48.0 (pyrazine-CH₂), 45.0 (pyrazine-CH)
HRMS (ESI) m/z calculated for C₁₃H₁₆N₃⁺ [M+H]⁺: 214.1339, found: 214.1341

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[9] For N-heterocyclic compounds like this compound, several crystallization techniques can be employed.

Crystallization Protocol

A common and effective method for growing single crystals of small organic molecules is slow evaporation from a saturated solution.[10]

  • Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetonitrile, or a mixture of dichloromethane and hexane) in a clean vial.

  • Gently warm the solution to ensure complete dissolution.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Diagram: Crystallization Workflow

G cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_harvest Crystal Handling A Purified Compound B Select Solvent System A->B C Prepare Saturated Solution B->C D Slow Evaporation C->D Choose Method E Vapor Diffusion C->E Choose Method F Cooling C->F Choose Method G Harvest Single Crystal D->G E->G F->G H Mount on Goniometer G->H G A Single Crystal B X-ray Diffraction A->B C Diffraction Pattern B->C D Electron Density Map C->D E Atomic Model D->E F Refined 3D Structure E->F

Sources

An In-Depth Technical Guide on the Theoretical Properties of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core theoretical properties of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive direct experimental and computational data for this specific molecule, this document leverages established principles of computational chemistry and extrapolates from studies on analogous imidazopyrazine and benzyl-substituted heterocyclic systems. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structural, electronic, and reactivity characteristics, which are crucial for understanding its potential as a pharmacological agent. We will explore its molecular structure and conformational landscape, delve into its electronic properties and reactivity, and discuss established synthetic routes for this class of compounds. The methodologies for computational analysis are detailed to provide a framework for future in-silico studies.

Introduction

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, forming the core of molecules with a wide range of biological activities. The introduction of a benzyl group at the 7-position introduces a key lipophilic and aromatic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Chiral N-benzylic heterocycles are a common motif in pharmaceuticals, and their synthesis and properties are of considerable interest.[1] Understanding the theoretical underpinnings of this compound is therefore essential for the rational design of novel therapeutics. This guide will elucidate these properties through a combination of data on the core scaffold and computational insights from related molecules.

Molecular Structure and Conformational Analysis

The structure of this compound consists of a fused bicyclic system where a five-membered imidazole ring is fused to a six-membered tetrahydropyrazine ring. The benzyl group is attached to the nitrogen atom at position 7.

Core Scaffold Geometry

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a non-planar bicyclic system. The tetrahydropyrazine ring can adopt several conformations, analogous to cyclohexane, with chair and boat-like arrangements being the most common.[2] The fusion of the imidazole ring introduces constraints that influence the relative stability of these conformers.

Conformational Landscape

The conformational flexibility of the tetrahydropyrazine ring and the rotational freedom of the benzyl group give rise to a complex conformational landscape for this compound. The relative orientation of the benzyl group with respect to the bicyclic core will be a key determinant of the molecule's overall shape and its ability to interact with biological targets.

Computational methods, such as density functional theory (DFT) and molecular mechanics, are essential for exploring this landscape. A typical workflow for conformational analysis is outlined below.

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using methods like molecular dynamics simulations or Monte Carlo searches.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G*.

  • Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated, and their populations at a given temperature are determined using the Boltzmann distribution. This allows for the identification of the most stable and likely conformations of the molecule.

The following diagram illustrates the key rotational and inversional degrees of freedom that would be investigated in a conformational analysis.

G cluster_molecule This compound cluster_analysis Conformational Analysis mol [Image of this compound structure] Ring_Puckering Ring Puckering (Chair/Boat/Twist) mol->Ring_Puckering Tetrahydropyrazine Conformation N_Inversion Nitrogen Inversion (at N7) mol->N_Inversion Pyramidal N7 Benzyl_Rotation Benzyl Group Rotation (τ1, τ2) mol->Benzyl_Rotation C-N Bond Rotation G Input_Structure Optimized 3D Structure DFT_Calculation DFT Calculation (e.g., B3LYP/6-31G*) Input_Structure->DFT_Calculation Output_Analysis Analysis of: - HOMO/LUMO - MEP - Fukui Functions DFT_Calculation->Output_Analysis Reactivity_Prediction Prediction of: - Nucleophilic Sites - Electrophilic Sites - pKa Values Output_Analysis->Reactivity_Prediction

Caption: Computational workflow for predicting the chemical reactivity of this compound.

Synthesis

Several synthetic routes have been reported for the construction of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core and its derivatives. A common approach involves the cyclization of a suitably substituted piperazine derivative.

General Synthetic Strategies

The synthesis of 7-benzyl substituted tetrahydroimidazopyrazines can be approached through various methods. One common strategy involves the initial construction of the tetrahydroimidazopyrazine core followed by N-benzylation, or the use of a benzyl-protected piperazine derivative as a starting material. For instance, the synthesis of novel 7-(substituted benzyl)-4,5-dihydrot[3][4][5]riazolo[1,5-a]pyrazin-6(7H)-ones has been achieved via tandem Ugi–Huisgen reactions, showcasing a multicomponent reaction approach to similar scaffolds. [6]Another approach involves the reaction of a piperazine derivative with a reagent that provides the two-carbon unit required to form the imidazole ring. [7]

Experimental Protocol: Illustrative Synthesis of a Tetrahydroimidazo[1,2-a]pyrazine Core

A reported synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines involves the following key steps:[7]

  • N-Acylation: Reaction of a piperazine derivative with 2-bromoacetophenone or a similar α-haloketone.

  • Cyclization: Treatment with ammonium acetate in a suitable solvent under reflux to form the imidazo[1,2-a]pyrazine core.

  • Further Functionalization: The resulting core can then be further modified as needed.

The diagram below outlines a plausible synthetic pathway to this compound.

G A 1-Benzylpiperazine B Intermediate A A->B Reaction with glyoxal or equivalent C This compound B->C Cyclization/ Dehydration

Sources

The 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine ring system represents a pivotal scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique three-dimensional structure and synthetic tractability have positioned it as a "privileged" core for the development of novel therapeutics. The introduction of a benzyl group at the 7-position further modulates its physicochemical properties, influencing target engagement and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the biological activities associated with the 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold and its close analogs. We will delve into its potential as a potent inhibitor of key enzymes implicated in metabolic disorders and cancer, explore its role in kinase inhibition, and detail the synthetic strategies and experimental protocols crucial for its investigation.

Introduction: The Emergence of a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, nitrogen-containing fused ring systems have garnered significant attention due to their ability to mimic biological molecules and interact with a wide array of protein targets. The imidazo[1,5-a]pyrazine core, a fusion of imidazole and pyrazine rings, is a prominent example. Its derivatives are being explored for a multitude of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The saturation of the pyrazine ring to form the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold introduces a non-planar, more flexible conformation. This structural feature can be highly advantageous for optimizing interactions within the binding pockets of enzymes and receptors. The addition of a benzyl group at the 7-position not only adds a significant hydrophobic element but also provides a vector for further chemical modification, allowing for the fine-tuning of a compound's properties.

This guide will synthesize the current understanding of the biological potential of this scaffold, drawing from patent literature and studies on closely related analogs to provide a forward-looking perspective for drug discovery programs.

Key Biological Activities and Therapeutic Potential

While specific biological data for the exact this compound molecule is emerging, extensive research on its core structure and closely related analogs has revealed several promising therapeutic avenues.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Potential Treatment for Type 2 Diabetes

A significant breakthrough in understanding the therapeutic potential of the tetrahydro-imidazo[1,5-a]pyrazine scaffold comes from a key patent detailing its derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV).[3] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

The patent discloses a general structure for tetrahydro-imidazo[1,5-a]pyrazine derivatives that exhibit potent DPP-IV inhibitory activity.[3] The core scaffold is central to the molecule's ability to bind to the active site of the enzyme. The benzyl group at the 7-position can be envisioned to occupy a hydrophobic pocket within the enzyme, contributing to the overall binding affinity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A standard in vitro assay to determine the DPP-IV inhibitory activity of compounds containing the this compound scaffold is as follows:

  • Reagents and Materials:

    • Human recombinant DPP-IV enzyme

    • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • Assay buffer: Tris-HCl buffer (pH 7.5) containing BSA

    • Test compounds (dissolved in DMSO)

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In the 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Kinase Inhibition: A Promising Avenue for Anticancer Therapy

The broader family of imidazo[1,5-a]pyrazines has been extensively investigated as a source of potent kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core.[4] This highlights the scaffold's potential to generate highly selective and potent kinase inhibitors. 8-Amino-imidazo[1,5-a]pyrazine-based compounds have also been explored as BTK inhibitors for rheumatoid arthritis.[5]

  • Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been synthesized and evaluated as potent inhibitors of BRD9, a subunit of a chromatin remodeling complex implicated in cancer.[1][6] Some compounds in this class exhibited robust BRD9 inhibition with IC50 values in the nanomolar range and demonstrated antiproliferative effects in cancer cell lines.[1]

  • Other Kinase Targets: Research has also explored imidazo[1,2-a]pyrazines as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for both anticancer and antiviral applications.[4] Furthermore, a patent has been filed for 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors, a target in certain types of cancer.[7]

The 7-benzyl substitution on the tetrahydroimidazo[1,5-a]pyrazine scaffold can be hypothesized to enhance interactions within the ATP-binding pocket of various kinases, a common strategy in kinase inhibitor design.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Mechanism of Action & Cellular Activity A Compound Synthesis (this compound derivatives) B Broad Kinase Panel Screening (e.g., 96-well format) A->B Test at single concentration (e.g., 10 µM) C Dose-Response Assay for Identified Hits B->C Active compounds D Determine IC50 Values C->D E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E Potent inhibitors F Western Blot Analysis (Target phosphorylation) E->F G Lead Optimization F->G

Workflow for identifying and characterizing kinase inhibitors.
Anticancer Activity Beyond Kinase Inhibition

Derivatives of the imidazo[1,5-a]pyrazine scaffold have demonstrated anticancer activity through mechanisms other than direct kinase inhibition. For instance, benzimidazole-linked imidazo[1,2-a]pyrazine conjugates have been synthesized and shown to possess significant antitumor activity against a panel of 60 human cancer cell lines.[8] These compounds are believed to exert their effects through interactions with DNA.[8]

Data Summary: Anticancer Activity of Related Scaffolds

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Imidazo[1,5-a]pyrazin-8(7H)-one derivativesA549 (Lung)6.12 µM[1]
Imidazo[1,5-a]pyrazin-8(7H)-one derivativesEOL-1 (Leukemia)1.76 µM[1]
Benzimidazole-imidazo[1,2-a]pyrazine conjugate60 cell line panel (average)2.10 µM (GI50)[8]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivativesMCF-7 (Breast)1-10 µM[9]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivativesSK-MEL-28 (Melanoma)1-10 µM[9]

Synthesis Strategies

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrazine ring followed by the formation of the fused imidazole ring.

Illustrative Synthetic Pathway

G A Starting Material (e.g., Substituted Piperazine) B Step 1: N-Benzylation A->B C Intermediate A (N-Benzylpiperazine derivative) B->C D Step 2: Introduction of Imidazole Precursor C->D E Intermediate B D->E F Step 3: Cyclization E->F G Final Product (this compound) F->G

A generalized synthetic scheme for the target scaffold.

Future Perspectives and Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The evidence from closely related analogs strongly suggests its potential in several key therapeutic areas, most notably in the treatment of type 2 diabetes and cancer.

Future research should focus on:

  • The synthesis of a diverse library of derivatives with various substitutions on the benzyl and imidazole rings to establish clear structure-activity relationships.

  • Screening these compounds against a broad range of biological targets, including DPP-IV, a panel of kinases, and various cancer cell lines.

  • Elucidating the precise mechanisms of action for the most potent compounds.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to identify viable drug candidates.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1845-1867.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5288.
  • Fan, J., Feng, H., Wang, Y., Yang, F., & Tang, P. (2012). Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof. U.S. Patent No. 8,207,161 B2. Washington, DC: U.S.
  • Li, Y., Wang, Y., Li, J., Wang, Y., Zhang, H., & Zhou, J. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1735-1745.
  • MOLBASE. (n.d.). methyl this compound-1-carboxylate. Retrieved from [Link]

  • Moula, S., Kumar, A., & Kumar, R. (2015). Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][4][9]diazepine derivatives as ROS1 inhibitors. WO 2015/144799 A1.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14218656, 7-benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Retrieved from [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2021). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Asian Journal of Pharmacy and Pharmacology, 7(3), 134-148.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). methyl this compound-1-carboxylate. Retrieved from [Link]

  • Reddy, T. S., Kumar, K. A., Reddy, C. S., & Nagaraj, A. (2019). Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. European Journal of Medicinal Chemistry, 180, 437-449.
  • Singh, N., & Singh, P. (2015). Synthesis and biological evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives as potential cytotoxic agents. RSC Advances, 5(101), 83281-83289.
  • Tariq, I., Ullah, F., & Khan, M. A. (2018). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[4][10]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 10(6), 118-124.

  • Verma, A., & Joshi, S. (2014). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 804-810.
  • Wang, X., Zhang, L., Wang, Y., Li, Y., Zhang, H., & Zhou, J. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1735-1745.
  • Xing, L., Wu, J., Liu, Y., Gao, Y., Wang, X., & Luan, X. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447.
  • Zhang, Y., Li, J., Wang, Y., Zhang, H., & Zhou, J. (2022). Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. Medicinal Chemistry Research, 31(10), 1699-1714.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold represents a promising chemotype in modern drug discovery. While direct, comprehensive mechanistic studies on this specific derivative class are emerging, a wealth of evidence from closely related imidazo[1,5-a]pyrazine analogs strongly points towards protein kinase inhibition as their primary mechanism of action. This guide synthesizes the current understanding of how these molecules likely interact with their biological targets, details the experimental methodologies required to elucidate their precise mechanism, and provides a framework for their continued development as therapeutic agents.

Introduction: The Imidazo[1,5-a]pyrazine Core in Medicinal Chemistry

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, forming the basis of several clinically evaluated and approved drugs.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to achieve high-affinity and selective interactions with a range of biological targets. Notably, this scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors.[1] The introduction of a 7-benzyl group and the saturation of the pyrazine ring to a tetrahydro anolog introduce specific conformational constraints and potential for new interactions that can fine-tune the molecule's biological activity and pharmacokinetic properties.

Postulated Primary Mechanism of Action: Kinase Inhibition

Based on extensive research into the broader class of imidazo[1,5-a]pyrazine derivatives, the most probable mechanism of action for this compound derivatives is the inhibition of protein kinases.

Molecular Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders, making them a major focus of drug development.[2] Imidazo[1,5-a]pyrazine-based compounds have been successfully developed as inhibitors of several kinase families, including:

  • Bruton's Tyrosine Kinase (BTK): Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core and functions as a potent BTK inhibitor.[1]

  • Janus Kinases (JAKs): Pyrazolo[1,5-a]pyrazine derivatives, structurally related to the topic compounds, have been identified as potent inhibitors of JAK family members.[1]

  • Spleen Tyrosine Kinase (SYK): Imidazo[1,2-a]pyrazine analogs have shown potent inhibitory activity against SYK.[1]

  • Anaplastic Lymphoma Kinase (ALK): Benzo[2][3]imidazo[1,2-a]pyrazine derivatives have been evaluated as ALK inhibitors.[4]

  • Aurora Kinases: Imidazo[1,2-a]pyrazine-based compounds have been developed as inhibitors of Aurora kinases.[5]

Proposed Binding Mode: ATP-Competitive Inhibition

The majority of pyrazine-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[1] This mode of action is highly probable for this compound derivatives.

X-ray crystallography studies of 8-amino-imidazo[1,5-a]pyrazine inhibitors in complex with BTK have revealed key molecular interactions that are likely conserved across this class of compounds[3][6]:

  • Hinge Binding: The nitrogen atoms within the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of affinity and is a common feature of many Type I kinase inhibitors.

  • Hydrophobic Interactions: The benzyl group at the 7-position is well-positioned to extend into a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.

  • Gatekeeper Residue Interactions: The specific substitutions on the imidazo[1,5-a]pyrazine core can influence interactions with the "gatekeeper" residue, a key determinant of kinase selectivity.

The following diagram illustrates the proposed ATP-competitive mechanism of action:

G cluster_kinase Kinase Active Site cluster_pathway Signaling Pathway ATP_pocket ATP Binding Pocket Hinge Hinge Region ATP_pocket->Hinge Hydrophobic_pocket Hydrophobic Pocket ATP_pocket->Hydrophobic_pocket Gatekeeper Gatekeeper Residue ATP_pocket->Gatekeeper Inhibitor_core Imidazo[1,5-a]pyrazine Core Inhibitor_core->Hinge H-bonds Kinase_active Active Kinase Inhibitor_core->Kinase_active Inhibits Kinase_inactive Inactive Kinase Benzyl_group 7-Benzyl Group Benzyl_group->Hydrophobic_pocket Interacts ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate ADP ADP Downstream Downstream Signaling Kinase_active->Downstream Phosphorylates Blocked Signaling Blocked

Caption: Proposed ATP-competitive kinase inhibition by this compound derivatives.

Alternative (Less Probable) Mechanism of Action: Phosphodiesterase (PDE) Inhibition

While kinase inhibition is the most strongly supported hypothesis, some pyrazine-containing heterocyclic compounds have been reported to inhibit phosphodiesterases (PDEs). For instance, imidazo[1,5-a]pyrido[3,2-e]pyrazines have been identified as potent and selective PDE10A inhibitors. PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, which can have a variety of downstream cellular effects.

Given the structural similarities, it is plausible that certain this compound derivatives could exhibit inhibitory activity against one or more PDE isoforms. However, this is considered a secondary hypothesis pending direct experimental evidence.

Experimental Workflows for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is required to definitively determine the mechanism of action of this compound derivatives.

Initial Target Class Screening

A broad screening strategy is the logical first step to identify the primary biological target class.

G cluster_screening Primary Target Screening cluster_results Data Analysis & Hit Identification start 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Derivatives Library kinase_panel Broad Kinase Panel (e.g., 400+ kinases) start->kinase_panel pde_panel PDE Isoform Panel (e.g., PDE1-11) start->pde_panel other_targets Other Target Panels (GPCRs, Ion Channels, etc.) start->other_targets kinase_hits Kinase Inhibition Hits (Potent & Selective) kinase_panel->kinase_hits pde_hits PDE Inhibition Hits (If any) pde_panel->pde_hits no_hits No Significant Hits other_targets->no_hits

Caption: Initial broad-spectrum screening workflow to identify the primary target class.

In-depth Kinase Inhibition Profiling

Assuming the primary screening identifies kinase inhibition as the principle mechanism, a detailed profiling cascade is necessary.

The inhibitory potency (IC50) of the compounds against specific kinases should be determined using robust biochemical assays. Several platforms are available:

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This assay measures the phosphorylation of a substrate by a kinase. The signal is generated by fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[7][8]

  • AlphaLISA®/AlphaScreen®: These bead-based assays detect the phosphorylation of a biotinylated substrate.[9][10]

  • Caliper Microfluidic Mobility Shift Assay: This method directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product based on differences in their electrophoretic mobility.[11]

The following table summarizes a typical experimental setup for an HTRF® kinase assay:

Component Description Typical Concentration
KinaseRecombinant human kinaseVaries by kinase activity
SubstrateBiotinylated peptide or proteinKm for the kinase
ATPCo-factor for phosphorylationKm for the kinase
Test CompoundThis compound derivativeSerial dilution (e.g., 10 µM to 0.1 nM)
HTRF® Detection ReagentsEuropium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidinPer manufacturer's protocol

To confirm that the compounds inhibit the target kinase in a cellular context, the following assays are crucial:

  • Target Phosphorylation Assay: Measure the phosphorylation status of the direct substrate of the target kinase in cells treated with the inhibitor. This can be performed using techniques like Western blotting, ELISA, or cell-based AlphaLISA® assays.

  • Cell Proliferation/Viability Assays: In cancer cell lines known to be dependent on the target kinase, assess the anti-proliferative or cytotoxic effects of the compounds using assays such as MTT, CellTiter-Glo®, or real-time cell analysis.

  • Downstream Signaling Pathway Analysis: Evaluate the effect of the inhibitor on key downstream signaling nodes to confirm pathway modulation.

Structural Biology for Binding Mode Confirmation

To definitively elucidate the binding mode, co-crystallization of a lead compound with the target kinase domain followed by X-ray diffraction analysis is the gold standard.[12] This provides atomic-level detail of the interactions between the inhibitor and the ATP-binding pocket, confirming the proposed binding mode and guiding further structure-based drug design.

Data Summary and Interpretation

Quantitative data from the aforementioned assays should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for a Hypothetical Derivative

Assay Type Target Metric Value
BiochemicalKinase XIC5050 nM
BiochemicalKinase YIC50>10 µM
Cell-Basedp-Substrate (Kinase X)IC50200 nM
Cell-BasedCancer Cell Line ZGI50500 nM

Conclusion

While direct experimental data for this compound derivatives is still forthcoming, the wealth of information on related imidazo[1,5-a]pyrazine compounds strongly supports a mechanism of action centered on ATP-competitive kinase inhibition. The 7-benzyl group likely plays a key role in achieving potency and selectivity through interactions with a hydrophobic pocket in the kinase domain. A systematic experimental approach, encompassing broad panel screening, detailed biochemical and cell-based profiling, and structural biology, will be essential to fully elucidate the precise molecular targets and mechanism of action of this promising class of compounds.

References

  • Al-Hadiya, Z. H., Taha, M. M. E., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Boga, S. B., ... & Kozlowski, J. A. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203.
  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. (2010). Journal of Medicinal Chemistry, 53(13), 4883-4895.
  • Sakthivel, S., Mathari, J. R. J., Baba, M., & Mohideen, H. S. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 15(10), 114-122.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4495.
  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., ... & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353. (n.d.).
  • Belanger, D. B., Williams, M. J., Curran, P. J., Mandal, A. K., Meng, Z., Rainka, M. P., ... & Basso, A. D. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743.
  • Turner, J. R., Maddock, H. L., & Chamberlin, S. G. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 4(4), 435-442.
  • Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substr
  • Assay in Summary_ki - BindingDB. (n.d.).
  • IMAP FP Phosphodiesterase Evaluation Assay Kit. (n.d.). Molecular Devices.
  • Klink, T. A., & Williams, J. (2006). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. ASSAY and Drug Development Technologies, 4(5), 545-554.
  • IMAP® FP PDE Evaluation Kit from Molecular Devices. (2012, April 12). Biocompare.com.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity.
  • Omar, S., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3575.
  • Belanger, D. B., Williams, M. J., Curran, P. J., Mandal, A. K., Meng, Z., Rainka, M. P., ... & Basso, A. D. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743.
  • IMAP Technology for Kinases, Phosphatases and Phosphodiesterases. (n.d.). Molecular Devices.
  • PI 3-Kinase (Class I) HTRF Assay. (n.d.). Merck Millipore.
  • Sakthivel, S., Mathari, J. R. J., Baba, M., & Mohideen, H. S. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 15(10), 114-122.
  • Alpha Kinase Assays. (n.d.). Revvity.
  • Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Boga, S. B., ... & Kozlowski, J. A. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube.
  • PDE4D Cell-Based Reporter Assay Kit. (n.d.). BPS Bioscience.
  • Assay in Summary_ki - BindingDB. (n.d.).
  • Lee, S., Kim, J., Lee, J., & Lee, M. (2023).
  • Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Boga, S. B., ... & Kozlowski, J. A. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203.
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube.
  • Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. (2007, August 7).
  • PDE Screening Services for Drug Discovery. (n.d.). Reaction Biology.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). Methods in Molecular Biology, 807, 23-40.
  • Caliper LabChip GX/GXII Microfluidic System. (n.d.).
  • Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors. (n.d.). Benchchem.
  • Synthesis and biological evaluation of benzo[2][3]imidazo[1,2-c]pyrimidine and benzo[2][3]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(5), 1635-1647.

Sources

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a molecule of growing interest. While extensive research on this particular entity is still nascent, this document will provide a comprehensive overview of its chemical nature, plausible synthetic routes, and potential therapeutic applications by drawing insights from the broader family of imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives. This guide is intended to serve as a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

Chemical and Physical Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a fused imidazole and a fully saturated pyrazine ring. The benzyl group is attached to the nitrogen at position 7 of the tetrahydropyrazine ring.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃N/A
Molecular Weight 213.28 g/mol N/A
CAS Number 165894-09-7N/A
Predicted LogP 1.62[1]
Predicted PSA 47.36 Ų[1]

Synthetic Strategies

Synthesis of the Precursor: N-Benzylpiperazine

The synthesis of N-benzylpiperazine is a well-established process. A common method involves the direct reaction of piperazine with benzyl chloride.[2] To avoid the formation of the disubstituted product, 1,4-dibenzylpiperazine, an excess of piperazine is typically used. The reaction is generally carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[3]

Experimental Protocol: Synthesis of N-Benzylpiperazine [2][3]

  • Reaction Setup: To a solution of piperazine (e.g., 4 equivalents) in ethanol, add benzyl chloride (1 equivalent) dropwise at room temperature with stirring.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in water and the pH is adjusted to be strongly alkaline with a suitable base (e.g., NaOH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can be purified by distillation under reduced pressure to yield pure N-benzylpiperazine.

Formation of the Tetrahydroimidazo[1,5-a]pyrazine Ring System

The construction of the imidazo[1,5-a]pyrazine ring system can be achieved through several synthetic strategies. One common approach involves the cyclization of a suitably substituted piperazine derivative. For the synthesis of the target molecule, N-benzylpiperazine would serve as the starting material for the formation of the pyrazine ring, followed by the construction of the fused imidazole ring.

A potential synthetic pathway could involve the reaction of N-benzylpiperazine with a suitable two-carbon synthon to introduce the atoms necessary for the imidazole ring.

G cluster_synthesis Plausible Synthetic Pathway N_Benzylpiperazine N-Benzylpiperazine Intermediate_A Substituted N-Benzylpiperazine N_Benzylpiperazine->Intermediate_A Reaction with 2-carbon synthon Target_Molecule 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Intermediate_A->Target_Molecule Cyclization

Caption: Plausible synthetic workflow for the target molecule.

Potential Biological Activities and Therapeutic Applications

The imidazo[1,5-a]pyrazine and related imidazo[1,2-a]pyrazine scaffolds are present in numerous biologically active molecules. This suggests that this compound could exhibit a range of pharmacological properties.

Kinase Inhibition

Derivatives of the imidazo[1,5-a]pyrazine core have been identified as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: The FDA-approved drug Acalabrutinib, which contains an imidazo[1,5-a]pyrazine moiety, is a potent and selective second-generation BTK inhibitor used for the treatment of chronic lymphocytic leukemia.[1] Computational studies have further explored the potential of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.[4]

  • c-Src Inhibition: A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors for the potential treatment of acute ischemic stroke.[5]

  • mTOR Inhibition: Imidazo[1,5-a]pyrazines have been discovered as orally efficacious inhibitors of both mTORC1 and mTORC2, demonstrating in vivo tumor growth inhibition.

Central Nervous System (CNS) Activity

The tetrahydroimidazo[1,5-a]pyrazine scaffold has been explored for its activity in the central nervous system.

  • AMPAR Negative Modulators: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8, suggesting potential applications in conditions like epilepsy.[6]

  • Neuroprotective Effects: As mentioned, c-Src inhibitors based on the imidazo[1,5-a]pyrazine scaffold have shown neuroprotective efficacy in animal models of ischemic stroke.[5]

  • General CNS Depressant Activity: Early studies on 7-phenyl-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives reported activity on the central nervous system, although with reduced depressant effects compared to other compounds.[7]

Antiviral Activity

The presence of a benzyl group has been shown to be important for the antiviral activity of some imidazo[1,5-a]triazine derivatives.[8] This suggests that the 7-benzyl substitution in the target molecule could be a key feature for potential antiviral applications. Studies have shown that the simultaneous presence of benzyl and thio structural units is indispensable for selective biological activity against viruses like influenza A and respiratory syncytial virus.[8]

Other Potential Activities

Derivatives of the broader pyrazine and imidazopyrazine families have shown a wide range of other biological activities, including:

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: A patent has described tetrahydro-imidazo[1,5-a]pyrazine derivatives as inhibitors of DPP-4, a target for the treatment of type 2 diabetes.[9]

  • Antioxidant and Antimicrobial Properties: Various imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess antioxidant and antimicrobial activities.[10]

  • Anti-inflammatory and Anticancer Activity: The pyrazine ring is a component of many compounds with demonstrated anti-inflammatory and anticancer properties.[11]

G cluster_activity Potential Biological Activities Core 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Kinase Kinase Inhibition (BTK, c-Src, mTOR) Core->Kinase CNS CNS Activity (AMPAR modulation, Neuroprotection) Core->CNS Antiviral Antiviral Activity Core->Antiviral Other Other Activities (DPP-4 Inhibition, Antioxidant) Core->Other

Caption: Potential therapeutic avenues for the target scaffold.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are not available, general principles can be inferred from related series of compounds.

  • Role of the Benzyl Group: In the context of antiviral imidazo[1,5-a]triazines, the benzyl group was found to be crucial for selective biological activity.[8] This suggests that the benzyl moiety at the 7-position of the tetrahydroimidazo[1,5-a]pyrazine core could be a key determinant of its biological profile, potentially through hydrophobic interactions with target proteins.

  • Substitution on the Imidazo[1,5-a]pyrazine Core: For imidazo[1,5-a]pyrazine-based c-Src inhibitors, substitutions at the C-5 position were found to be critical for potency and CNS penetration.[5] In computational studies of BTK inhibitors, a five-point pharmacophore model for imidazo[1,5-a]pyrazine derivatives included a hydrogen bond donor, a positive ionic feature, and three-ring aromatic features.[4]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The rich pharmacology of the parent imidazo[1,5-a]pyrazine and related scaffolds strongly suggests that this molecule could be a valuable starting point for the development of novel therapeutics.

Future research should focus on:

  • Development of a robust and scalable synthetic route to this compound and its analogs.

  • Systematic biological screening to identify its primary pharmacological targets.

  • Exploration of structure-activity relationships by synthesizing and testing a library of derivatives with modifications to the benzyl group and the core scaffold.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2017). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Retrieved January 23, 2026, from [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Letters in Drug Design & Discovery. Retrieved January 23, 2026, from [Link]

  • Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (2020). RSC Advances. Retrieved January 23, 2026, from [Link]

  • 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][5][10]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • Process for preparing N-benzyl piperazine. (n.d.). Patsnap Eureka. Retrieved January 23, 2026, from [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • methyl this compound-1-carboxylate. (n.d.). MOLBASE. Retrieved January 23, 2026, from [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]

  • [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. (1984). Il Farmaco; edizione scientifica. Retrieved January 23, 2026, from [Link]

  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. (1987). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. (1998). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][11][12]triazines. (2018). Molecules. Retrieved January 23, 2026, from [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][10]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved January 23, 2026, from

Sources

Methodological & Application

Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from Piperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available precursor, piperazine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction

The imidazo[1,5-a]pyrazine core is a significant heterocyclic motif present in a variety of biologically active compounds. The tetrahydro derivative, specifically this compound, serves as a crucial intermediate for the development of novel therapeutic agents. This guide outlines a robust two-step synthetic route commencing with the mono-N-benzylation of piperazine, followed by the construction of the imidazole ring via the Van Leusen imidazole synthesis. This approach is advantageous due to the commercial availability of the starting materials, straightforward reaction conditions, and amenability to scale-up.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. The initial step focuses on the selective protection of one of the nitrogen atoms of the symmetrical piperazine ring with a benzyl group. This is a critical maneuver to direct the subsequent cyclization to the desired secondary amine. The second stage employs the versatile Van Leusen reaction, which utilizes tosyl)methyl isocyanide (TosMIC) to construct the imidazole ring onto the N-benzylpiperazine scaffold.

G cluster_0 PART 1: Synthesis of N-Benzylpiperazine cluster_1 PART 2: Imidazole Ring Formation A Piperazine C N-Benzylpiperazine A->C Base, Solvent B Benzyl Chloride B->C D N-Benzylpiperazine G This compound D->G Base, Solvent E Formaldehyde E->G F Tosyl)methyl isocyanide (TosMIC) F->G

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of N-Benzylpiperazine from Piperazine

The mono-N-benzylation of piperazine is achieved through a direct alkylation reaction with benzyl chloride. The key to achieving mono-substitution and minimizing the formation of the di-substituted by-product lies in the careful control of stoichiometry and reaction conditions.

Mechanistic Rationale

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. Piperazine, acting as the nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
PiperazineC₄H₁₀N₂86.14-10.0 g116
Benzyl ChlorideC₇H₇Cl126.581.10 g/mL7.3 mL63.8
Potassium CarbonateK₂CO₃138.21-17.7 g128
AcetonitrileCH₃CN41.050.786 g/mL150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10.0 g, 116 mmol) and acetonitrile (150 mL).

  • Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Add potassium carbonate (17.7 g, 128 mmol) to the solution.

  • Slowly add benzyl chloride (7.3 mL, 63.8 mmol) dropwise to the stirring suspension at room temperature over 15-20 minutes. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) with a few drops of triethylamine.

  • Once the reaction is complete (disappearance of benzyl chloride), cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane to 9:1 dichloromethane:methanol) to yield N-benzylpiperazine as a colorless to pale yellow oil.

PART 2: Synthesis of this compound

This step involves the construction of the imidazole ring onto the N-benzylpiperazine scaffold using the Van Leusen imidazole synthesis. This reaction is a powerful tool for the formation of imidazoles from an aldehyde, a primary or secondary amine, and tosyl)methyl isocyanide (TosMIC).[1][2]

Mechanistic Rationale

The Van Leusen reaction, in this context, proceeds through a multi-step sequence.[3] Initially, the secondary amine of N-benzylpiperazine reacts with formaldehyde to form an in-situ generated iminium ion. The TosMIC, deprotonated by a base, acts as a nucleophile and attacks the iminium ion. The resulting adduct then undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring.[2]

G A N-Benzylpiperazine C Iminium Ion A->C + H₂O B Formaldehyde B->C F Adduct C->F D TosMIC E Deprotonated TosMIC D->E Base E->F G Cyclized Intermediate F->G Intramolecular Cyclization H Target Molecule G->H - p-Toluenesulfinic acid

Figure 2: Simplified Van Leusen reaction mechanism.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
N-BenzylpiperazineC₁₁H₁₆N₂176.26-5.0 g28.4
Formaldehyde (37% in H₂O)CH₂O30.03~1.09 g/mL2.5 mL~30.8
Tosyl)methyl isocyanide (TosMIC)C₉H₉NO₂S195.24-5.8 g29.8
Potassium CarbonateK₂CO₃138.21-7.8 g56.5
MethanolCH₃OH32.040.792 g/mL100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylpiperazine (5.0 g, 28.4 mmol) and methanol (100 mL).

  • Stir the solution at room temperature until the N-benzylpiperazine is completely dissolved.

  • Add potassium carbonate (7.8 g, 56.5 mmol) to the solution.

  • Add formaldehyde (2.5 mL, ~30.8 mmol of a 37% aqueous solution) to the mixture.

  • In a separate beaker, carefully dissolve tosyl)methyl isocyanide (TosMIC) (5.8 g, 29.8 mmol) in a minimal amount of methanol and add it to the reaction mixture. Caution: TosMIC is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate:hexanes 1:1).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[6]

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data for this compound:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃
Molecular Weight213.28 g/mol
AppearanceOff-white to pale yellow solid
¹H NMRConsistent with the proposed structure
¹³C NMRConsistent with the proposed structure
Mass Spectrometry (MS)[M+H]⁺ = 214.13
Purity (by HPLC)>95%

Safety Precautions

  • Benzyl Chloride: is a lachrymator and corrosive. Handle in a fume hood and wear appropriate gloves and eye protection.

  • Tosyl)methyl isocyanide (TosMIC): is toxic if swallowed or inhaled and can cause respiratory sensitization.[4] Always handle in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[5][7]

  • Formaldehyde: is a known carcinogen and sensitizer. Handle in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound from piperazine. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable heterocyclic compound for further applications in drug discovery and development. The presented methodology is robust, scalable, and utilizes readily available starting materials, making it an attractive route for both academic and industrial laboratories.

References

  • van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A General and Simple Synthesis of Imidazoles. J. Org. Chem.1977, 42 (7), 1153–1159.
  • Organic Syntheses, Coll. Vol. 4, p.85 (1963); Vol. 35, p.1 (1955).
  • Sisko, J.; Mellinger, M.; Baine, P. W.; O'Keefe, S. J. An Investigation of the Van Leusen Imidazole Synthesis. J. Org. Chem.2000, 65 (5), 1511–1515.
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

Sources

Application Note & Protocols for the Multi-Step Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a key heterocyclic motif present in a variety of biologically active compounds. Derivatives of the imidazo[1,5-a]pyrazine core have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery and development.[1][2] This application note provides a detailed, multi-step synthetic protocol for the preparation of this compound, designed for researchers and scientists in the field of medicinal chemistry and organic synthesis. The described methodology is based on established synthetic transformations and provides a logical and efficient pathway to the target molecule.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a convergent multi-step sequence. The overall strategy involves the initial construction of a suitably protected piperazine derivative, followed by the annulation of the imidazole ring. A key transformation in this proposed synthesis is the formation of the bicyclic imidazo[1,5-a]pyrazine core. The benzyl group at the 7-position is introduced via reductive amination early in the sequence, providing a stable and readily accessible intermediate.

Experimental Protocols

Part 1: Synthesis of 1-Benzylpiperazine-2-carbaldehyde

This initial part of the synthesis focuses on the preparation of a key piperazine intermediate.

Step 1.1: N-Benzylation of Piperazine-2-carboxylic acid

The synthesis commences with the selective N-benzylation of commercially available piperazine-2-carboxylic acid. The presence of the carboxylic acid group directs the benzylation to the more sterically accessible nitrogen.

  • Protocol:

    • To a solution of piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of methanol and water, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add benzyl bromide (1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 5-6 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylpiperazine-2-carboxylic acid.

Step 1.2: Reduction of the Carboxylic Acid to the Alcohol

The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH).

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-benzylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to afford (1-benzylpiperazin-2-yl)methanol.

Step 1.3: Oxidation of the Alcohol to the Aldehyde

The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) to avoid over-oxidation.

  • Protocol:

    • Dissolve (1-benzylpiperazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzylpiperazine-2-carbaldehyde.

Step Reactants Reagents Solvent Typical Yield
1.1 Piperazine-2-carboxylic acid, Benzyl bromideK₂CO₃Methanol/Water85-95%
1.2 1-Benzylpiperazine-2-carboxylic acidLiAlH₄THF80-90%
1.3 (1-Benzylpiperazin-2-yl)methanolDess-Martin PeriodinaneDCM70-85%
Part 2: Construction of the Imidazo[1,5-a]pyrazine Core

This part details the formation of the bicyclic ring system. A plausible approach is a variation of the Pictet-Spengler reaction, which is a powerful method for constructing tetrahydroisoquinolines and related heterocycles.[3][4][5]

Step 2.1: Condensation and Cyclization to form the Tetrahydroimidazo[1,5-a]pyrazine Ring

The key aldehyde intermediate is reacted with an amino-acetal, followed by an acid-catalyzed cyclization to form the desired heterocyclic core.

  • Protocol:

    • To a solution of 1-benzylpiperazine-2-carbaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.2 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours, forming the imine intermediate.

    • Monitor the formation of the imine by TLC.

    • Cool the reaction mixture to room temperature and then add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the cyclization by TLC.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Step Reactants Reagents Solvent Typical Yield
2.1 1-Benzylpiperazine-2-carbaldehyde, Aminoacetaldehyde dimethyl acetalTrifluoroacetic acidToluene50-70%

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the protons of the tetrahydro-pyrazine ring, and the protons of the imidazole ring.
¹³C NMR Resonances for the carbons of the benzyl group, the tetrahydro-pyrazine ring, and the imidazole ring.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the target compound (C₁₃H₁₅N₃, MW: 213.28).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Key Aldehyde Intermediate cluster_part2 Part 2: Imidazole Ring Formation A Piperazine-2-carboxylic acid B 1-Benzylpiperazine-2-carboxylic acid A->B  Step 1.1 (N-Benzylation) C (1-Benzylpiperazin-2-yl)methanol B->C  Step 1.2 (Reduction) D 1-Benzylpiperazine-2-carbaldehyde C->D  Step 1.3 (Oxidation) F This compound D->F  Step 2.1 (Condensation/ Cyclization) E Aminoacetaldehyde dimethyl acetal E->F

Caption: Multi-step synthesis of this compound.

Mechanism Insight: Pictet-Spengler Type Cyclization

The key ring-forming step (2.1) is proposed to proceed through a mechanism analogous to the Pictet-Spengler reaction.[3][4]

  • Imine Formation: The aldehyde (1-benzylpiperazine-2-carbaldehyde) reacts with aminoacetaldehyde dimethyl acetal to form an imine intermediate.

  • Iminium Ion Formation: In the presence of a strong acid like TFA, the imine is protonated to form a reactive iminium ion.

  • Intramolecular Cyclization: The electron-rich nitrogen of the piperazine ring acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion.

  • Deprotonation and Aromatization: Subsequent deprotonation and elimination of methanol from the acetal leads to the formation of the aromatic imidazole ring, yielding the final product.

Mechanism A Imine Intermediate B Iminium Ion A->B + H⁺ C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Final Product C->D - H⁺, - MeOH

Sources

Application Notes and Protocols for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Modern Synthesis

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4][5] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific binding pockets in biological targets. The title compound, this compound, serves as a key intermediate in the synthesis of these complex molecules. The benzyl group at the 7-position acts as a robust protecting group for the secondary amine in the pyrazine ring, preventing unwanted side reactions during the functionalization of the imidazole moiety. This protecting group can be reliably removed under various conditions, most notably through catalytic hydrogenation or transfer hydrogenation, making it an ideal choice for multi-step synthetic campaigns.[6] This document provides detailed protocols for the synthesis of this intermediate and its subsequent use in the preparation of functionalized imidazo[1,5-a]pyrazine derivatives.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety data for this compound is provided in the table below.[7][8]

PropertyValue
CAS Number 165894-09-7
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthetic Workflow: From Core Synthesis to Deprotection

The overall synthetic strategy involving this compound as an intermediate can be visualized as a three-stage process: synthesis of the core heterocyclic system, protection of the pyrazine nitrogen, functionalization of the imidazole ring, and finally, deprotection to yield the target molecule.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Protection & Functionalization cluster_2 Stage 3: Deprotection start Starting Materials core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine start->core Cyclization intermediate This compound core->intermediate N-Benzylation functionalized Functionalized Intermediate intermediate->functionalized e.g., Halogenation, Amination final_product Final Product functionalized->final_product Debenzylation

Caption: General synthetic workflow using the title compound.

Protocol 1: Synthesis of the Core Intermediate: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

The synthesis of the un-protected core is the essential first step. The following protocol is adapted from methodologies used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][2]

Step-by-Step Procedure:
  • Reaction Setup: To a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3 equivalents).

  • Addition of Amine: Add piperazin-2-one (1.2 equivalents) to the suspension.

  • Reaction: Stir the mixture vigorously at 80°C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (MeOH) to afford 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-6(7H)-one.

  • Reduction: To a solution of the lactam from the previous step in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄, 2-3 equivalents) portion-wise at 0°C.

  • Reflux: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Final Purification: Filter the resulting suspension through a pad of Celite®, and concentrate the filtrate to yield 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

ReagentMolar Eq.PurityNotes
2-(Chloromethyl)-1H-imidazole HCl1.0>95%Commercially available
Piperazin-2-one1.2>97%Commercially available
K₂CO₃3.0AnhydrousEnsure dryness for optimal reactivity
LiAlH₄2.0-3.01.0 M in THFHandle with extreme care under inert atmosphere

Protocol 2: N-Benzylation to Yield the Title Compound

The protection of the secondary amine in the pyrazine ring is a straightforward N-alkylation reaction.

Step-by-Step Procedure:
  • Dissolution: Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Alkylation: Add benzyl bromide (BnBr, 1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Caption: N-Benzylation of the core structure.

Application Note 1: Functionalization of the Imidazole Ring

With the pyrazine nitrogen protected, the imidazole ring is now activated for electrophilic substitution, typically at the C1 or C3 position. Halogenation is a common transformation to introduce a handle for further cross-coupling reactions.

Protocol 3: Bromination at the C1 Position
  • Dissolution: Dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise, keeping the temperature below 5°C.

  • Reaction: Stir the reaction at 0°C for 1-2 hours. The reaction is typically rapid.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 1-bromo-7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.[9]

This brominated intermediate is now primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

Application Note 2: Deprotection to Unveil the Final Product

The removal of the benzyl group is the final key step. Catalytic transfer hydrogenation is a mild and efficient method that avoids the need for high-pressure hydrogenation equipment.[6]

Protocol 4: Catalytic Transfer Hydrogenation for N-Debenzylation
  • Reaction Setup: In a round-bottom flask, dissolve the N-benzylated substrate (1 equivalent) in a protic solvent like methanol or ethanol.

  • Catalyst and Hydrogen Source: Add ammonium formate (HCOONH₄, 5-10 equivalents) as the hydrogen donor, followed by 10% Palladium on Carbon (Pd/C, 10-20 mol %).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization to yield the debenzylated product.

G cluster_0 Deprotection Workflow start N-Benzylated Substrate mix Dissolve in MeOH Add Pd/C and HCOONH₄ start->mix reflux Heat to Reflux (1-4 hours) mix->reflux filter Filter through Celite® reflux->filter purify Concentrate and Purify filter->purify product Final Debenzylated Product purify->product

Caption: Workflow for catalytic transfer hydrogenation.

Causality and Experimental Choices

  • Choice of Benzyl Group: The benzyl group is chosen for its stability under a wide range of reaction conditions (e.g., organometallic reactions, mild acidic and basic conditions) and its relatively straightforward removal by hydrogenolysis. This allows for broad functionalization of the core scaffold without premature deprotection.

  • Catalytic Transfer Hydrogenation: This method is often preferred over traditional hydrogenation with H₂ gas for its operational simplicity and safety, especially on a laboratory scale. Ammonium formate is an inexpensive and effective hydrogen donor. The reaction is typically clean and high-yielding.

  • Solvent Choice: DMF is a common solvent for N-alkylation due to its polar aprotic nature, which facilitates SN2 reactions. For the debenzylation, protic solvents like methanol are ideal as they are good solvents for ammonium formate and the substrate, and they facilitate the catalytic process.

Conclusion

This compound is a versatile and valuable synthetic intermediate, particularly in the field of medicinal chemistry for the synthesis of kinase inhibitors. Its strategic use allows for the regioselective functionalization of the imidazo[1,5-a]pyrazine core. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]

  • The synthesis of 1,2,4-benzotriazines. Arkivoc. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][10][11]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. PubMed. [Link]

  • Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • ChemInform Abstract: Debenzylation of Functionalized 4- and 5-Substituted 1,2,3-Triazoles. ResearchGate. [Link]

Sources

protocol for CNS receptor binding assay using 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for CNS Receptor Binding Assay Using 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs

Audience: Researchers, scientists, and drug development professionals.

Determining the Binding Affinity of Novel Imidazo[1,5-a]pyrazine Analogs at Central Nervous System Receptors

Abstract

This document provides a comprehensive guide for assessing the binding characteristics of novel compounds, specifically this compound analogs, at target receptors within the central nervous system (CNS). The protocol details a competitive radioligand binding assay, a robust and sensitive method considered a gold standard for quantifying the affinity of a test compound for a receptor.[1] We will outline the principles of the assay, detailed procedures for preparing brain tissue homogenates, the execution of the binding experiment, and the subsequent data analysis required to determine key affinity parameters such as the IC50 and the inhibition constant (Ki). Adherence to this protocol will ensure the generation of reliable and reproducible data crucial for advancing CNS drug discovery programs.

Principle of the Competitive Radioligand Binding Assay

Competitive binding assays are fundamental in pharmacology for determining the relative binding affinities of unlabeled test compounds.[1] The assay operates on the principle of competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound for a finite number of receptor sites.[2]

The experiment involves incubating a fixed concentration of a high-affinity radioligand with a receptor preparation (e.g., brain membrane homogenate) in the presence of varying concentrations of the unlabeled test compound (a this compound analog). As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. This displacement is quantified by measuring the decrease in radioactivity bound to the receptor preparation.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[1] The IC50 value is experimentally derived and is dependent on the concentration of the radioligand used.[3][4] Therefore, it is converted to the inhibition constant (Ki), an absolute measure of binding affinity that is independent of assay conditions, using the Cheng-Prusoff equation.[3][5]

Target Receptor Selection

The imidazo[1,5-a]pyrazine scaffold and its analogs are known to interact with various CNS targets. For instance, related imidazo[1,2-a]pyrazines have been identified as selective modulators of AMPA receptors.[6] For the purpose of this protocol, we will use the Dopamine D2 receptor as a representative target, a key receptor in neuropsychiatric disorders. The principles and steps described, however, can be adapted for other CNS receptors (e.g., GABA-A, serotonin, or glutamate receptors) by selecting the appropriate brain region, radioligand, and buffer conditions.[7]

Materials and Reagents

3.1. Equipment

  • Homogenizer (e.g., Potter-Elvehjem with Teflon pestle)

  • High-speed refrigerated centrifuge

  • 96-well microplates (polypropylene)

  • Cell harvester for 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Liquid scintillation counter

  • Scintillation vials

  • Precision pipettes and tips

  • pH meter

  • Vortex mixer

3.2. Reagents & Buffers

  • Test Compounds: this compound analogs, dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Radioligand: e.g., [³H]-Spiperone or [³H]-Raclopride for Dopamine D2 receptors. Must be of high specific activity (>20 Ci/mmol) and radiochemical purity (>90%).[8]

  • Displacer for Non-Specific Binding (NSB): A high concentration of an unlabeled ligand known to bind with high affinity to the target receptor, e.g., Haloperidol (10 µM final concentration) or unlabeled Raclopride.[8]

  • Tissue Source: Fresh or frozen rodent brain tissue. For Dopamine D2 receptors, the striatum is the region of choice due to high receptor density.

  • Homogenization Buffer (Buffer A): 50 mM Tris-HCl, pH 7.4 at 4°C, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

    • Rationale: Tris buffer maintains a stable physiological pH. The cold temperature and protease inhibitors are critical to prevent proteolytic degradation of the target receptors during preparation.[9]

  • Assay Buffer (Buffer B): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 25°C.

    • Rationale: This buffer mimics the ionic composition of the extracellular environment, which is crucial for maintaining the native conformation and function of many G protein-coupled receptors like the D2 receptor.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid: A high-efficiency cocktail compatible with aqueous samples on filter mats.

  • Polyethylenimine (PEI) Solution: 0.3% or 0.5% (v/v) in deionized water.

    • Rationale: Pre-soaking the glass fiber filters in PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers, thereby improving the signal-to-noise ratio.[10]

Step-by-Step Experimental Protocol

Part A: Preparation of CNS Membrane Homogenate

This procedure should be performed at 4°C (on ice) to minimize receptor degradation.

  • Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the brain region of interest (e.g., striatum) and place it in ice-cold Homogenization Buffer (Buffer A).

  • Homogenization: Weigh the tissue and add 10-20 volumes of ice-cold Buffer A. Homogenize using a Potter-Elvehjem homogenizer with 10-15 gentle strokes. The goal is to lyse the cells without damaging the membranes.[11]

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Carefully decant the supernatant into fresh tubes and centrifuge at 40,000 x g for 20 minutes at 4°C. This will pellet the cell membranes containing the receptors.

  • Washing Step: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Buffer A. Repeat the centrifugation at 40,000 x g for 20 minutes. This wash step removes endogenous neurotransmitters and other interfering substances.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in Assay Buffer (Buffer B) to a final protein concentration of 0.5-1.0 mg/mL.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part B: Competitive Binding Assay (96-Well Plate Format)

  • Filter Plate Preparation: Pre-soak the 96-well glass fiber filter plate in 0.5% PEI solution for at least 1 hour at room temperature to minimize non-specific binding.[10]

  • Assay Plate Setup: Set up the assay in a 96-well polypropylene plate. All determinations should be performed in triplicate. The final assay volume is typically 200-250 µL.

    • Total Binding (TB): Add Assay Buffer, radioligand, and membrane preparation. These wells determine the maximum specific binding.

    • Non-Specific Binding (NSB): Add Assay Buffer, radioligand, a high concentration of displacer (e.g., 10 µM Haloperidol), and membrane preparation. This measures the binding of the radioligand to non-receptor components.[12]

    • Test Compound Wells: Add Assay Buffer, radioligand, serially diluted test compound (e.g., from 100 µM to 0.1 nM), and membrane preparation.

  • Reagent Addition Sequence:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate concentration of test compound or displacer (for NSB) or buffer (for TB).

    • Add 25 µL of radioligand diluted in Assay Buffer. The final concentration should be at or below its Kd value for the receptor to ensure assay sensitivity.[8]

    • Initiate the binding reaction by adding 150 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[1]

  • Termination and Filtration:

    • Aspirate the PEI solution from the filter plate.

    • Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester.

    • Immediately wash the filters three times with 250 µL of ice-cold Wash Buffer to separate the bound from the free radioligand.[10] Rapid washing is crucial to prevent dissociation of the radioligand-receptor complex.[9]

  • Radioactivity Measurement:

    • Dry the filter mat completely under a heat lamp or in an oven.

    • Add scintillation fluid to each well (or punch out the filter discs into scintillation vials and add fluid).[10]

    • Allow the samples to equilibrate in the dark for several hours.

    • Measure the radioactivity in each well using a liquid scintillation counter, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

G Quant Quant Setup Setup Quant->Setup Input: Membranes Count Count CalcSB CalcSB Count->CalcSB Input: Raw CPM Data

Data Analysis and Interpretation
  • Calculate Specific Binding (SB):

    • First, determine the average CPM for each condition (Total Binding, Non-Specific Binding, and each test compound concentration).

    • Specific Binding is the portion of radioligand binding that is displaceable and thus represents binding to the target receptor.[12]

    • SB (CPM) = Average Total Binding (CPM) - Average Non-Specific Binding (CPM)

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited.

    • % Inhibition = 100 * (1 - [Specific Binding at Cpd Conc.] / [Total Specific Binding])

  • Determine the IC50 Value:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.[1]

  • Calculate the Inhibition Constant (Ki):

    • The Ki value represents the true binding affinity of the test compound, corrected for the concentration of the radioligand used in the assay.[4] It is calculated from the IC50 using the Cheng-Prusoff equation :[3][5]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • [L] = The concentration of the radioligand used in the assay.

      • Kd = The equilibrium dissociation constant of the radioligand for the receptor (this must be determined previously via a saturation binding experiment).[13]

Example Data Presentation:

Compound Conc. (nM)Average CPM% Inhibition
Total Binding 85000%
NSB (10 µM Haloperidol) 500100%
0.184201.0%
179506.9%
10480046.3%
100125090.6%
100061098.6%
Calculated IC50 11.5 nM
Calculated Ki (assuming [L]=Kd) 5.75 nM
Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Filter binding; Insufficient washing.Use a more hydrophilic radioligand if available; Ensure PEI pre-treatment of filters[10]; Increase the number or volume of washes; Add BSA (0.1%) to the assay buffer.[8]
Low Signal (Low Total Binding CPM) Insufficient receptor concentration; Inactive receptor preparation; Low specific activity of radioligand.Increase the amount of membrane protein per well; Prepare fresh membranes, ensuring protease inhibitors are used; Use a radioligand with higher specific activity.[8]
Poor Reproducibility (High variance between replicates) Pipetting errors; Incomplete mixing; Uneven filtration or washing.Calibrate pipettes and use reverse pipetting for viscous solutions[14]; Ensure thorough mixing after each reagent addition; Ensure the cell harvester is functioning correctly and provides even vacuum pressure.
Assay fails to reach equilibrium Incubation time is too short; Assay temperature is too low.Perform a time-course experiment (association kinetics) to determine the time required to reach a steady state.[15]
Conclusion

The competitive radioligand binding assay is an indispensable tool in CNS drug discovery for characterizing the interaction between novel chemical entities and their intended targets.[9] By following this detailed protocol, researchers can reliably determine the binding affinity (Ki) of this compound analogs, providing critical data to guide structure-activity relationship (SAR) studies and select promising candidates for further pharmacological evaluation.

References
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Available at: [Link]

  • Nahorski, S. R., & Barnett, D. B. (1982). Tissue slices in radioligand binding assays: studies in brain, pineal and muscle. PubMed. Available at: [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available at: [Link]

  • Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Available at: [Link]

  • Creative Biolabs. (n.d.). Brain Tissue Binding Assay. Available at: [Link]

  • Rajan, T. S., & Joseph, T. (2004). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

  • Lin, W., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. ACS Chemical Reviews. Available at: [Link]

  • ResearchGate. (2015). Why does radioligand binding does not reach equilibrium? Available at: [Link]

  • Chu, U. B., & Khelashvili, G. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Evotec (Cyprotex). (n.d.). Brain Tissue Binding Fact Sheet. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Available at: [Link]

  • Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Available at: [Link]

  • Cid, J. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

In Vitro Evaluation of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core represents a privileged scaffold in medicinal chemistry, with derivatives being explored for a wide array of therapeutic applications.[1][2] The introduction of a 7-benzyl group, in particular, has led to compounds with significant biological activity, including anticancer, enzyme-inhibiting, and central nervous system effects.[3][4][5] These derivatives have shown promise as potent and selective inhibitors of key cellular signaling proteins, making them attractive candidates for drug discovery programs.[3][6][7]

This guide provides a comprehensive overview of the in vitro evaluation of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of this important class of molecules. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for assessing the biological activity of newly synthesized analogs.

Part 1: Foundational In Vitro Assays for Anticancer Activity

A primary therapeutic area for imidazo[1,5-a]pyrazine derivatives is oncology.[1][8] The initial in vitro evaluation of these compounds typically involves assessing their cytotoxic and antiproliferative effects on various cancer cell lines.

Causality Behind Experimental Choices

The selection of cancer cell lines is a critical first step. It is advisable to use a panel of cell lines representing different cancer types (e.g., breast, lung, colon, liver) to determine the spectrum of activity. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) are commonly used and well-characterized cell lines.[1][9] The choice of cell lines may also be guided by the hypothesized mechanism of action of the compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell viability.[1] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable endpoint.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compounds using an MTT assay.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cancer cells in 96-well plates treat_cells Treat cells with compounds and vehicle control (DMSO) prep_cells->treat_cells prep_compounds Prepare serial dilutions of This compound derivatives prep_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Testing (MTT Assay).

Protocol 1: MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture selected cancer cell lines to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Compound Cell Line IC₅₀ (µM)
Derivative AMCF-7Example Value
Derivative AA549Example Value
Derivative BMCF-7Example Value
Derivative BA549Example Value
DoxorubicinMCF-7Example Value
DoxorubicinA549Example Value
Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Part 2: Targeted Evaluation - Enzyme Inhibition Assays

Many imidazo[1,5-a]pyrazine derivatives exert their biological effects by inhibiting specific enzymes.[3][7] Therefore, a crucial aspect of their in vitro evaluation is to assess their inhibitory activity against relevant enzyme targets. Potential targets for this class of compounds include protein tyrosine phosphatases (e.g., SHP2), tyrosine kinases (e.g., c-Src), and G-proteins (e.g., Gαq).[3][6][7]

Causality Behind Experimental Choices

Enzyme inhibition assays are fundamental to understanding the mechanism of action of a compound and for optimizing its potency and selectivity.[10][11] The choice of assay format (e.g., fluorescence, luminescence, absorbance) depends on the specific enzyme and the available substrates and detection reagents.[10] For high-throughput screening, homogeneous assays that do not require separation of substrate and product are often preferred.[12]

It is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) to fully characterize the inhibitor.[11][12] This information is vital for structure-activity relationship (SAR) studies and for predicting the in vivo efficacy of the compound.

Signaling Pathway Context: The Role of SHP2 in Cancer

As an example, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating signaling pathways such as the RAS-MAPK pathway.[6] Allosteric inhibitors of SHP2, including some imidazopyrazine derivatives, have shown therapeutic promise in oncology.[6]

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes SHP2->Ras promotes activation Inhibitor 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Derivative Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 Signaling Pathway and Point of Inhibition.

Protocol 2: Generic Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for a fluorescence-based enzyme inhibition assay. It should be adapted based on the specific enzyme, substrate, and detection method.

1. Reagent Preparation:

  • Prepare the assay buffer specific to the enzyme of interest.

  • Prepare a stock solution of the enzyme at a concentration suitable for the assay.

  • Prepare a stock solution of the fluorogenic substrate.

  • Prepare serial dilutions of the this compound derivatives in the assay buffer.

2. Assay Procedure:

  • In a 96-well or 384-well black plate, add the test compounds at various concentrations.

  • Include a vehicle control (buffer with DMSO) and a positive control inhibitor.

  • Add the enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

  • To determine the mode of inhibition and Kᵢ, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM) Mode of Inhibition
Derivative CSHP2Example ValueExample ValueExample
Derivative Cc-SrcExample ValueExample ValueExample
Derivative DSHP2Example ValueExample ValueExample
Derivative Dc-SrcExample ValueExample ValueExample
Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Conclusion and Future Directions

The in vitro evaluation protocols outlined in this guide provide a robust starting point for characterizing the biological activity of this compound derivatives. By systematically assessing their cytotoxicity and enzyme inhibitory potential, researchers can identify promising lead compounds for further development. Subsequent studies should focus on elucidating the detailed mechanism of action, exploring a wider range of biological targets, and eventually progressing the most promising candidates to in vivo models. The versatility of the imidazo[1,5-a]pyrazine scaffold ensures that this class of compounds will remain an active area of research for the foreseeable future.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. (1984). Il Farmaco; edizione scientifica. Available at: [Link]

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. (2018). ChemistryOpen. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Synthesis and cytotoxic activity of imidazo[1,2-a]-1,3,5-triazine analogues of 6-mercaptopurine. (2008). Archiv der Pharmazie. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. Available at: [Link]

  • methyl this compound-1-carboxylate. (n.d.). MOLBASE. Available at: [Link]

  • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. (n.d.). Semantic Scholar. Available at: [Link]

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. Available at: [Link]

  • Evaluation of enzyme inhibition data in screening for new drugs. (1993). Journal of Enzyme Inhibition. Available at: [Link]

  • Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. (2002). Semantic Scholar. Available at: [Link]

  • Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (2002). Washington State University Libraries. Available at: [Link]

  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. (2022). Scientific Reports. Available at: [Link]

  • 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. (n.d.). MySkinRecipes. Available at: [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Assessment of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Rodent Models of Anxiety and Seizure Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing rodent models to assess the therapeutic efficacy of the novel compound, 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. While the specific biological target of this molecule is under investigation, its core imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, found in compounds with diverse pharmacological activities, including approved therapeutics like the BTK inhibitor Acalabrutinib.[1] Derivatives of this class have shown activity as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system (CNS).[1][2][3] This guide is predicated on the hypothesis that this compound may act as a modulator of GABAergic neurotransmission, a key pathway in regulating anxiety and neuronal excitability. The protocols herein detail the use of gold-standard behavioral and chemically-induced seizure models to robustly evaluate its potential anxiolytic and anti-convulsant properties.

Scientific Rationale & Hypothesized Mechanism of Action

The imidazo[1,5-a]pyrazine nucleus is a versatile scaffold that has yielded compounds targeting a wide array of biological pathways.[1][3][4] Notably, some derivatives have been investigated for their CNS activity, including neuroprotective effects in stroke models.[2] The most critical inhibitory neurotransmitter system in the CNS is mediated by γ-aminobutyric acid (GABA) acting on GABA-A receptors.[5] These receptors are ligand-gated ion channels that, upon activation, permit chloride influx, leading to hyperpolarization of the neuron and reduced excitability.

Positive allosteric modulators (PAMs) of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, producing anxiolytic, sedative, and anti-convulsant effects.[6] Given the structural motifs within this compound and the known CNS activities of related heterocyclic compounds, we hypothesize that it may function as a GABA-A receptor modulator. Alterations in GABA-A receptor function are implicated in the pathophysiology of both anxiety disorders and epilepsy.[7]

Therefore, the primary objective of the following protocols is to screen for and characterize potential anxiolytic and anti-convulsant efficacy in validated preclinical models. This approach allows for a functional assessment of the compound's CNS activity, providing crucial data to support or refute the proposed mechanism and guide further development.

Hypothesized_Mechanism_of_Action cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_R->Chloride_Channel Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Leads to GABA GABA GABA->GABA_R Binds Test_Compound 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine (Hypothesized PAM) Test_Compound->GABA_R Binds & Potentiates (Hypothesized)

Caption: Hypothesized mechanism of the test compound as a GABA-A receptor PAM.

Efficacy Testing in Animal Models of Anxiety

Rodent models of anxiety are foundational for screening anxiolytic compounds.[8] These tests are based on the innate conflict between the drive to explore a novel environment and the aversion to open, elevated, or brightly lit spaces.[9][10] A compound with anxiolytic properties will decrease the natural avoidance behavior, resulting in increased exploration of the aversive zones.

Protocol 1: The Elevated Plus Maze (EPM) Test

The EPM is a widely validated and used assay for assessing anxiety-like behaviors in rodents.[10][11][12]

EPM_Workflow acclimation 1. Acclimate Mice (30-60 min) dosing 2. Administer Compound or Vehicle (e.g., 30 min pre-test for IP) acclimation->dosing placement 3. Place Mouse in Center Zone (Facing a closed arm) dosing->placement record 4. Record Behavior (5-10 min session) placement->record analysis 5. Analyze Video Tracking Data record->analysis cleanup 6. Clean Maze Thoroughly (e.g., 70% ethanol) analysis->cleanup

Caption: Workflow for the Elevated Plus Maze (EPM) experiment.

  • Apparatus: A plus-shaped maze, elevated 50-80 cm from the floor.[10][13] It consists of two open arms (e.g., 25x5 cm) and two enclosed arms (e.g., 25x5x16 cm) of the same size, with a central platform (5x5 cm).[10]

  • Environment: The test should be conducted under dim, indirect lighting (e.g., red light or low lux white light) to encourage exploration and reduce baseline anxiety.[13]

  • Animals: Adult mice (e.g., C57BL/6, 8-12 weeks old) should be used. Animals should be habituated to the testing room for at least 30 minutes before the trial begins.[10] Male and female mice should be tested separately.[11]

  • Dosing:

    • Test Group(s): Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneally - IP) 30 minutes before testing. A dose-response study is critical.

    • Vehicle Control: Administer the vehicle solution using the same volume and route as the test groups.

    • Positive Control: Administer a known anxiolytic drug, such as Diazepam (e.g., 1-2 mg/kg, IP), 30 minutes pre-test to validate the model.

  • Procedure:

    • Gently place the mouse on the central platform of the maze, facing one of the closed arms.[10]

    • Allow the mouse to explore the maze freely for a 5-minute session.[14]

    • Behavior should be recorded by an overhead video camera connected to a tracking software (e.g., ANYmaze, EthoVision XT).[11]

  • Data Collection & Analysis:

    • The primary endpoints are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

    • Secondary endpoints include time spent in and entries into the closed arms, total distance traveled, and velocity. Total distance traveled serves as a crucial control for locomotor activity; a true anxiolytic effect should not be confounded by hyperactivity.

  • Cleanup: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.[10]

Treatment GroupDose (mg/kg)nTime in Open Arms (s) (Mean ± SEM)% Open Arm TimeOpen Arm Entries (Count) (Mean ± SEM)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle Control-10
Positive Control (Diazepam)2.010
Test Compound1.010
Test Compound5.010
Test Compound10.010
Protocol 2: The Light-Dark Box Test

This test leverages the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[14][15]

LD_Workflow acclimation 1. Acclimate Mice (30-60 min) dosing 2. Administer Compound or Vehicle acclimation->dosing placement 3. Place Mouse in Light or Dark Chamber (Be consistent) dosing->placement record 4. Record Behavior (5-10 min session) placement->record analysis 5. Analyze Video Tracking Data record->analysis cleanup 6. Clean Apparatus Thoroughly analysis->cleanup

Caption: Workflow for the Light-Dark Box experiment.

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment (approx. 2/3 of the box).[14] The compartments are connected by a small opening.

  • Environment: The light compartment should be brightly lit (e.g., 300-400 lux), while the dark compartment should be dim (e.g., <5 lux).[14]

  • Animals & Dosing: Follow the same guidelines as for the EPM test regarding animal selection, habituation, and dosing groups.

  • Procedure:

    • There are two common variations for placement: placing the mouse in the center of the brightly lit chamber or in the dark chamber.[14][15] Consistency across all animals is critical. Placing the animal in the light chamber is often preferred as it forces an immediate decision.

    • Allow the mouse to explore the apparatus freely for 5-10 minutes.

    • Record the session using an automated video tracking system.

  • Data Collection & Analysis:

    • Primary Endpoints: Time spent in the light compartment and the latency to first enter the dark compartment. Anxiolytic compounds are expected to increase the time spent in the light side.

    • Secondary Endpoints: Number of transitions between the two compartments. This can be an indicator of exploratory activity. Total locomotor activity should also be measured to rule out confounding effects.

  • Cleanup: Clean the apparatus thoroughly with 70% ethanol between animals.[14]

Treatment GroupDose (mg/kg)nTime in Light Chamber (s) (Mean ± SEM)Latency to Enter Dark (s) (Mean ± SEM)Transitions (Count) (Mean ± SEM)
Vehicle Control-10
Positive Control (Diazepam)2.010
Test Compound1.010
Test Compound5.010
Test Compound10.010

Efficacy Testing in an Animal Model of Seizure Disorders

To assess the potential anti-convulsant activity of the test compound, a chemically-induced seizure model is employed. The pentylenetetrazole (PTZ) model is a standard screening test that is particularly sensitive to drugs that modulate GABA-A receptor function, as PTZ is a non-competitive GABA-A receptor antagonist.[16]

Protocol 3: The Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol details an acute seizure induction to evaluate the ability of the test compound to prevent or reduce the severity of generalized tonic-clonic seizures.

PTZ_Workflow acclimation 1. Acclimate Mice & Record Weight pretreatment 2. Pre-treat with Compound or Vehicle acclimation->pretreatment ptz_admin 3. Administer PTZ (IP) (e.g., 30-60 mg/kg) pretreatment->ptz_admin observe 4. Observe & Score Seizures (30 min) ptz_admin->observe record_data 5. Record Latency, Duration, & Max Score observe->record_data euthanasia 6. Humane Euthanasia record_data->euthanasia

Caption: Workflow for the PTZ-induced acute seizure model.

  • Animals & Housing: Adult mice (e.g., C57BL/6) are suitable. They should be housed individually during the observation period to prevent injury.

  • Drug Preparation:

    • Prepare PTZ fresh on the day of use by dissolving it in sterile 0.9% saline to a concentration such as 2 mg/mL.[17]

    • Prepare the test compound and controls as described previously.

  • Dosing and Procedure:

    • Pre-treat animals with the test compound, vehicle, or a positive control (e.g., Diazepam, 5 mg/kg, IP) at a specified time before PTZ administration (e.g., 30 minutes).

    • Administer a convulsive dose of PTZ via IP injection. For C57BL/6 mice, a starting dose of 30-35 mg/kg is recommended.[16][17] The goal is to use a dose that reliably induces tonic-clonic seizures in vehicle-treated animals.

    • Immediately after PTZ injection, place the mouse in an observation chamber.

    • Observe the animal continuously for 30 minutes, recording the latency to the first seizure and the seizure severity using a standardized scale.[17]

  • Seizure Scoring (Modified Racine Scale):

    • Score 0: Normal behavior, no abnormality.

    • Score 1: Immobilization, lying on belly.

    • Score 2: Head nodding, facial or forelimb myoclonus.

    • Score 3: Continuous whole-body myoclonus, tail held stiffly.

    • Score 4: Rearing, tonic seizure, falling onto its side.

    • Score 5: Tonic-clonic seizure, loss of posture, wild rushing.

    • Score 6: Death.

  • Data Collection & Analysis: The primary endpoints are the maximum seizure score reached and the latency to the first generalized tonic-clonic seizure (Score 5). A successful anti-convulsant will reduce the average seizure score and/or increase the seizure latency. The percentage of animals protected from tonic-clonic seizures is also a key metric.

Treatment GroupDose (mg/kg)nLatency to First Seizure (s) (Mean ± SEM)Maximum Seizure Score (Mean ± SEM)% Protection from Tonic-Clonic Seizure
Vehicle Control-10
Positive Control (Diazepam)5.010
Test Compound1.010
Test Compound5.010
Test Compound10.010

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of this compound for potential anxiolytic and anti-convulsant activities. Positive results in these models—specifically, an increase in open-arm exploration in the EPM, increased time in the light chamber of the light-dark box, and protection against PTZ-induced seizures—would provide strong evidence of CNS activity consistent with positive modulation of the GABAergic system.

Such findings would warrant further investigation, including:

  • Mechanism of Action Studies: In vitro binding and electrophysiology assays to confirm direct modulation of specific GABA-A receptor subtypes.

  • Pharmacokinetic Studies: To correlate plasma and brain concentrations of the compound with the observed behavioral effects.

  • Broader Efficacy Testing: Evaluation in other seizure models (e.g., maximal electroshock seizure test) or more complex anxiety models.

  • Safety and Tolerability: Assessment of potential side effects such as sedation, motor impairment (e.g., using a rotarod test), and abuse liability.

By following these structured and validated protocols, researchers can efficiently and reliably characterize the therapeutic potential of this novel compound, paving the way for its further development as a potential treatment for CNS disorders.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of the Royal Society of Medicine. [Link]

  • Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience. [Link]

  • protocols.io. (2024). Light-dark box test for mice. [Link]

  • GABA-A Receptor Modulation in Autism Models. PubMed. [Link]

  • Löscher, W. (2017). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease. [Link]

  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. [Link]

  • Kim, H. S., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & medicinal chemistry letters. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Bhatt, S., et al. (2013). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology. [Link]

  • Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of Visualized Experiments. [Link]

  • Dravet Syndrome News. (2024). Modulator of certain GABA-A receptors shows promise in model. [Link]

  • ResearchGate. (2019). Imidazo[1,2-a]pyrazines. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]

  • TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]

  • Bio-protocol. (2017). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

  • bioRxiv. (2024). Negative allosteric modulation of α5-GABA A receptors engages dynamic cortical glutamatergic and GABAergic mechanisms underlying adaptive behavior in mice. [Link]

  • Journal of Experimental and Basic Medical Sciences. (2020). Animal Models of Epilepsy. [Link]

  • ResearchGate. (2024). Light-dark box test for mice v1. [Link]

  • Aging and Disease. (2017). Animal Models of Epilepsy: A Phenotype-oriented Review. [Link]

  • MOLBASE. methyl this compound-1-carboxylate. [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2008). Animal models of anxiety in mice. [Link]

  • National Center for Biotechnology Information. (2012). Plasticity of GABAA receptors relevant to neurosteroid actions. [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. [Link]

  • NC3Rs. Rodent models of epilepsy. [Link]

  • Cambridge Neuroscience. (2023). Using antibody modulators to understand GABA-A receptor subtype contributions to fear and anxiety. [Link]

  • MDPI. (2022). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. [Link]

  • Live Science. (2024). Lab mice that 'touch grass' are less anxious — and that highlights a big problem in rodent research. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • Taylor & Francis Online. (2021). Describing some behavioural animal models of anxiety and their mechanistics with special reference to oxidative stress and oxytocin relevance. [Link]

  • National Center for Biotechnology Information. (2014). Animal models of epilepsy: use and limitations. [Link]

  • Springer Nature Experiments. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Light-Dark Test. [Link]

  • JoVE. (2024). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

Sources

Application Note: Evaluating the Anxiolytic Potential of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Compounds using the Elevated Plus-Maze

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anxiolytics

Anxiety disorders represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and fewer side effects compared to classical benzodiazepines. The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing diverse biological activities.[1][2] Notably, related imidazo-fused heterocyclic systems have been identified as high-affinity agonists at the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system and a key target for anxiolytic drugs.[3][4]

This application note provides a comprehensive, field-proven protocol for evaluating the anxiolytic-like activity of novel 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine compounds using the Elevated Plus-Maze (EPM). The EPM is a robust and widely validated behavioral assay for assessing anxiety-related behavior in rodents, making it an essential tool in the preclinical screening pipeline for potential anxiolytic drug candidates.[5][6]

Principle of the Elevated Plus-Maze Assay

The EPM test is predicated on the innate conflict in rodents between their natural tendency to explore a novel environment and their aversion to open, elevated spaces—a phenomenon sometimes referred to as thigmotaxis, or the preference for remaining in contact with walls.[7] The apparatus consists of four arms arranged in a plus shape and elevated from the floor: two arms are enclosed by high walls (closed arms), providing a sense of security, while the other two are exposed (open arms).[8][9]

The core principle is that rodents experiencing higher levels of anxiety will spend a majority of their time in the perceived safety of the closed arms. Conversely, the administration of an effective anxiolytic compound will reduce this aversion, leading to a measurable increase in the time spent and the number of entries into the open arms.[6][10] This provides a reliable index of anxiety-like behavior that is highly sensitive to pharmacological manipulation.[6]

Proposed Mechanism of Action: GABA-A Receptor Modulation

While the specific molecular target of this compound compounds requires empirical validation, the broader class of imidazo-fused heterocycles frequently acts as positive allosteric modulators (PAMs) at the benzodiazepine site of the GABA-A receptor.[3][4][11]

Causality: GABA-A receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow chloride ions (Cl-) to flow into the neuron.[12][13] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting neurotransmission.[14] PAMs do not activate the receptor directly but bind to an allosteric site, enhancing GABA's effect.[12][14] This potentiation of inhibitory signaling in brain circuits associated with fear and anxiety (e.g., the amygdala) is the established mechanism for the anxiolytic effects of benzodiazepines and is the hypothesized mechanism for the test compounds.[15]

GABAA_Mechanism cluster_Neuron Postsynaptic Neuron cluster_Modulators Modulators GABA_Receptor GABAA Receptor (Chloride Channel) Neuron_State Membrane Hyperpolarization (Inhibition) GABA_Receptor->Neuron_State Cl- Influx Anxiolysis Anxiolytic Effect Neuron_State->Anxiolysis Reduced Neuronal Excitability GABA GABA GABA->GABA_Receptor Binds & Activates Test_Compound Imidazo[1,5-a]pyrazine Cmpd. (Putative PAM) Test_Compound->GABA_Receptor Binds Allosteric Site (Potentiates GABA Effect)

Caption: Hypothesized mechanism of action for imidazo[1,5-a]pyrazine compounds.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating vehicle and positive controls to ensure the integrity and interpretability of the results.

Materials and Apparatus
  • Elevated Plus-Maze: Plus-shaped apparatus (for mice: arms typically 30-50 cm long, 5 cm wide; for rats: 50 cm long, 10 cm wide) elevated 40-70 cm from the floor.[7][16] Two opposite arms should be open, and two enclosed by walls (approx. 15-40 cm high). The surface should be non-slip and of a dark, uniform color to facilitate video tracking.

  • Animal Subjects: Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-350g). Animals should be group-housed and allowed to acclimate to the facility for at least one week before testing.

  • Test Compound: this compound derivative.

  • Vehicle Control: A suitable vehicle for dissolving the test compound (e.g., saline with 5% DMSO and 5% Tween® 80). The choice of vehicle must be validated to ensure it has no intrinsic effect on anxiety-like behavior.

  • Positive Control: Diazepam (1-2 mg/kg), a standard anxiolytic benzodiazepine.[10]

  • Administration Supplies: Syringes and needles appropriate for the chosen route of administration (e.g., intraperitoneal, oral gavage).

  • Video Recording & Analysis System: A camera mounted above the maze and connected to a computer with automated video tracking software (e.g., ANY-maze, EthoVision XT) is highly recommended for unbiased data collection.[6] Manual scoring with stopwatches is possible but more labor-intensive.[9]

  • Testing Room: A dedicated, quiet room with controlled, consistent, and moderate illumination (e.g., 100 lux on the maze arms).[5][16]

Experimental Design & Dosing

A robust study design is critical for reliable outcomes. The following parameters should be clearly defined.

ParameterRecommended SpecificationRationale
Animal Model C57BL/6 Mice or Sprague Dawley RatsWidely used, well-characterized strains for behavioral neuroscience.
Experimental Groups 1. Vehicle Control2. Positive Control (Diazepam)3. Test Compound (Low Dose)4. Test Compound (Mid Dose)5. Test Compound (High Dose)Allows for assessment of dose-dependent effects and validates the assay's sensitivity.
Animals per Group n = 8 - 12Provides sufficient statistical power to detect meaningful differences.
Compound Doses To be determined by prior toxicity/PK studies. Suggested starting range: 1, 5, 25 mg/kg.A dose-response curve is essential to identify the therapeutic window and potential sedative effects at higher doses.
Route of Administration Intraperitoneal (IP) or Oral (PO)IP often used for acute screening; PO is more clinically relevant. Consistency is key.
Pre-treatment Time IP: 30 minutes before testPO: 60 minutes before testAllows for sufficient absorption and distribution of the compound to the central nervous system.
Step-by-Step Procedure

The following workflow ensures standardization and minimizes variability.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase (5 minutes) cluster_post_test Post-Test Phase acclimate_facility 1. Animal Acclimatization (1 week) acclimate_room 2. Habituation to Test Room (60 min) acclimate_facility->acclimate_room dosing 3. Compound Administration (Vehicle, Diazepam, Test Cmpd) acclimate_room->dosing wait 4. Pre-treatment Period (30-60 min) dosing->wait placement 5. Place Animal in Center (Facing an open arm) wait->placement record 6. Start Video Recording & Timer Simultaneously placement->record explore 7. Allow Free Exploration record->explore remove 8. Remove Animal at 5 min Return to home cage explore->remove clean 9. Clean Maze Thoroughly (70% Ethanol) remove->clean analyze 10. Automated/Manual Scoring of Video Recording clean->analyze stats 11. Statistical Analysis (ANOVA) analyze->stats

Caption: Standardized workflow for the Elevated Plus-Maze protocol.

  • Habituation: Transfer animals to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the new environment.

  • Dosing: Administer the test compound, vehicle, or positive control via the chosen route. Ensure the pre-treatment time is consistent for all animals.

  • Placement: Gently place the animal onto the central platform of the EPM, facing one of the open arms.[5] This standardized starting position is crucial for consistency.

  • Testing: Immediately start the timer and video recording. The experimenter should leave the room or stand quietly out of the animal's sight to avoid influencing its behavior. The standard test duration is 5 minutes.[5][17]

  • Removal: At the end of the 5-minute session, gently remove the animal from the maze and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol and then water between each trial to remove any olfactory cues that could affect the next animal.[16]

Data Acquisition and Statistical Analysis

Behavioral Parameters

The following metrics should be recorded, preferably using automated tracking software.

Parameter TypeMetricInterpretation
Primary Anxiety Indices Time Spent in Open Arms The most reliable measure of anxiolytic activity. An increase indicates reduced anxiety.[17]
Number of Entries into Open Arms A secondary, but important, measure of anxiety. An increase suggests reduced aversion.
% Open Arm Time (Time_Open / Total_Time) * 100Normalizes for total time on the maze.
% Open Arm Entries (Entries_Open / Total_Entries) * 100Normalizes for total exploratory activity.[6]
Locomotor Activity Index Total Number of Arm Entries (Open + Closed)A measure of general activity. Anxiolytic effects should not be confounded by sedation (a significant decrease) or hyperactivity (a significant increase).[6]
Ethological Parameters Head Dips, Stretched-Attend Postures, RearingCan provide additional, nuanced information about risk-assessment and exploratory behavior.[5]
Statistical Analysis
  • Data Check: Ensure data meets the assumptions for parametric tests (normality, homogeneity of variances).

  • Primary Analysis: Use a one-way Analysis of Variance (ANOVA) to compare the means of all experimental groups for each key parameter (e.g., % open arm time, total entries).

  • Post-Hoc Testing: If the ANOVA reveals a significant overall effect (p < 0.05), perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each dose of the test compound and the positive control against the vehicle control group.

  • Interpretation: A significant increase in % open arm time and/or % open arm entries for a test compound group, in the absence of a significant change in the total number of arm entries, is indicative of a specific anxiolytic-like effect. The positive control (Diazepam) group should show this same behavioral profile, thus validating the experiment.

Troubleshooting and Scientific Considerations

  • One-Trial Tolerance: Rodents rapidly habituate to the EPM. Repeated testing of the same animal is not recommended as open arm exploration significantly decreases on the second exposure, which can mask the effects of anxiolytic drugs.[17]

  • Experimenter Effect: The experimenter's handling of the animals should be gentle, consistent, and minimal to avoid inducing stress that could confound the results.

  • Environmental Factors: Light levels, noise, and time of day can all influence rodent behavior. These factors must be kept constant across all experimental sessions.[5]

  • Sedative vs. Anxiolytic Effects: It is crucial to analyze locomotor activity (total arm entries). A compound that decreases total entries may be sedative, which could be misinterpreted as an anxiolytic effect if an animal is simply too sedated to explore any arms. A true anxiolytic effect is a specific increase in open arm exploration relative to closed arm exploration.

Conclusion

The Elevated Plus-Maze is an indispensable tool for the preclinical evaluation of novel compounds like the this compound series. By following this detailed and validated protocol, researchers can generate reliable, interpretable data on the anxiolytic-like potential of their drug candidates. A positive result in this assay, characterized by a dose-dependent increase in open-arm exploration without confounding locomotor effects, provides a strong rationale for advancing a compound to more complex models of anxiety and further mechanistic studies.

References

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Maze Engineers. (2017, May 23). Elevated Plus Maze [Video]. YouTube. [Link]

  • Morita, S., et al. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments, (125), 55957. [Link]

  • Bertoglio, L. J., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Behavioral and Brain Functions, 7, 33. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][5][8][10]triazin-8-ones and imidazo[2,1-f][5][8][10]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585. [Link]

  • Thaker, U., et al. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls Publishing. [Link]

  • Wikipedia. (2023, November 29). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-618. [Link]

  • Catalyst University. (2017, October 10). The GABAA Receptor & Positive Allosteric Modulation [Video]. YouTube. [Link]

  • Lab Anim. (2024, June 21). What are GABAA receptor positive allosteric modulators and how do they work? Lab Anim. [Link]

  • Sapkota, K., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(12), 1019-1039. [Link]

  • Kumar, V., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]

  • Vashisth, H., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37059-37066. [Link]

  • Shoaib, M., et al. (2022). Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers in Behavioral Neuroscience, 16, 969420. [Link]

  • Gould, T. D. (Ed.). (2009). Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume 42. Elsevier. [Link]

  • Gould, T. D. (2010). Computer-Assisted Scoring of the Elevated Plus Maze. Journal of Pharmacological and Toxicological Methods, 61(1), 1-4. [Link]

Sources

Application Note & Protocol: Unveiling the Pharmacokinetic Profile of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives in Rats

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application and protocols for conducting robust pharmacokinetic (PK) studies of novel 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives in a preclinical rat model. As a class of compounds with significant therapeutic potential, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for advancing lead candidates toward clinical trials. This document provides a framework built on established scientific principles and regulatory guidelines, ensuring the generation of reliable and interpretable pharmacokinetic data. We will delve into the rationale behind experimental design, provide step-by-step protocols for in-life procedures and bioanalysis, and outline the essential pharmacokinetic parameters to be determined.

Introduction: The Imperative of Early-Stage Pharmacokinetic Assessment

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. The this compound scaffold has emerged as a promising pharmacophore in various therapeutic areas. Early characterization of the ADME profile of derivatives from this series is a critical step in the drug development cascade.[1][2] Pharmacokinetic studies provide essential insights into how the body processes a drug, informing dose selection, predicting potential drug-drug interactions, and establishing a foundation for subsequent efficacy and toxicology studies.[3][4][5]

This application note will guide researchers through the critical aspects of designing and executing a preclinical pharmacokinetic study in rats, a commonly used and well-characterized model for predicting human pharmacokinetics.

Foundational Principles: Designing a Scientifically Sound PK Study

A well-designed pharmacokinetic study is crucial for generating meaningful data. Key considerations include the selection of the appropriate animal model, determination of the route of administration, and establishment of a robust blood sampling schedule. Preclinical safety testing should consider the selection of the relevant animal species, age, physiological state, and the manner of delivery, including dose and route of administration.[6]

Causality in Experimental Design:

  • Choice of Species: Sprague-Dawley or Wistar rats are frequently used in pharmacokinetic studies due to their manageable size, well-understood physiology, and the availability of historical control data.[7]

  • Route of Administration: The intended clinical route of administration should be the primary route evaluated. Intravenous (IV) administration is also crucial to determine absolute bioavailability and fundamental pharmacokinetic parameters like clearance and volume of distribution.[7]

  • Dose Selection: Dose levels should be selected based on preliminary in vitro efficacy and toxicity data. It is advisable to use doses that are expected to be within the therapeutic range.

  • Blood Sampling Schedule: The sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. A typical schedule for an oral dose might include pre-dose, and then 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose.[7] For intravenous administration, earlier time points (e.g., 5 minutes) are necessary to capture the initial rapid distribution phase.[7]

Detailed Experimental Protocols

The following protocols are designed to be a comprehensive guide. All animal procedures must be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).

Animal Preparation and Acclimation
  • Animal Model: Male Sprague-Dawley rats (250-300g) are recommended.

  • Acclimation: Animals should be acclimated to the housing facility for at least 3 days prior to the study.

  • Housing: House animals individually in metabolic cages if urine and feces collection is required.[8]

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

Formulation and Dosing
  • Formulation: The this compound derivative should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG400, and 55% saline). The stability and homogeneity of the formulation should be confirmed prior to the study.

  • Intravenous (IV) Administration:

    • Administer the formulation as a bolus injection via the tail vein.

    • The dose volume should be low (e.g., 1-2 mL/kg) to avoid hemodynamic effects.

  • Oral (PO) Administration:

    • Administer the formulation via oral gavage.

    • The dose volume should typically be between 5-10 mL/kg.

Blood Sample Collection

A complete pharmacokinetic profile can often be obtained from individual rats using serial microsampling techniques.[8]

  • Sampling Site: Blood samples (approximately 100-200 µL) can be collected from the tail vein or via a cannulated vessel (e.g., jugular vein).

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Sample Processing:

    • Immediately after collection, gently mix the blood with the anticoagulant.

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

Visualizing the Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life & Analysis Phase Formulation Formulation Preparation & Validation Dosing_IV Intravenous Dosing Formulation->Dosing_IV IV Group Dosing_PO Oral Dosing Formulation->Dosing_PO PO Group Animal_Acclimation Animal Acclimation (≥ 3 days) Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Blood_Sampling Serial Blood Sampling (Defined Timepoints) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow for a Rat Pharmacokinetic Study.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantification of the this compound derivative in plasma requires a validated bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The method must be validated in accordance with regulatory guidelines, such as those from the FDA.[9][10][11][12]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components in the matrix.[12]

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter, respectively.[12]

  • Calibration Curve: A standard curve should be prepared with a series of known concentrations of the analyte in the biological matrix.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Protocol: Plasma Sample Analysis by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for the analyte and internal standard.

  • Data Acquisition and Processing:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Use the calibration curve to determine the concentration of the analyte in the unknown plasma samples.

Pharmacokinetic Data Analysis: Deriving Key Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data.[13] Non-compartmental analysis is a commonly used method for this purpose.[13]

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.[4]
t1/2 (Half-life) The time required for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the administered dose that reaches the systemic circulation.[5]

Example Data Presentation:

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)12003000
t1/2 (h)4.55.0
CL (L/h/kg)0.83-
Vd (L/kg)5.4-
F%-50%

Visualizing Pharmacokinetic Analysis

G cluster_data_input Data Input cluster_analysis Pharmacokinetic Analysis (Non-Compartmental) cluster_parameters Derived Parameters Plasma_Conc Plasma Concentration-Time Data Cmax_Tmax Cmax & Tmax (Direct Observation) Plasma_Conc->Cmax_Tmax AUC_calc AUC Calculation (Trapezoidal Rule) Plasma_Conc->AUC_calc Terminal_Phase Terminal Phase Analysis (Log-linear Regression) Plasma_Conc->Terminal_Phase CL Clearance (CL) AUC_calc->CL from IV dose F Bioavailability (F%) AUC_calc->F compare PO to IV t_half Half-life (t1/2) Terminal_Phase->t_half Vd Volume of Distribution (Vd) CL->Vd

Sources

Application Note: Quantitative Analysis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, and providing a framework for robust and reproducible quantification in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are detailed, along with a thorough discussion on method validation according to international guidelines.

Introduction: The Rationale for Precise Quantification

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry.[1] Accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle, from early discovery and pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API) and formulated drug product. The ability to reliably measure the concentration of this compound in complex biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which directly informs its safety and efficacy.[2][3][4]

This guide is structured to provide not just a set of instructions, but a foundational understanding of the analytical choices made. By grounding our protocols in the principles of authoritative bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we ensure that the methods described are not only scientifically sound but also meet stringent regulatory expectations.[5][6][7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

Structure:

G This compound This compound C15H17N3 C15H17N3 MW: 239.32 MW: 239.32 molecule

Figure 1: Chemical structure of this compound.

Based on its structure, which includes a tertiary amine and aromatic rings, the compound is expected to be basic and possess a chromophore suitable for UV detection. Its molecular weight and potential for ionization make it an excellent candidate for mass spectrometry.

Analytical Strategy: A Multi-tiered Approach

The choice of analytical technique is dictated by the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the sample matrix. We present two primary methods: HPLC-UV for routine analysis and quality control where analyte concentrations are relatively high, and LC-MS/MS for bioanalytical applications requiring high sensitivity and selectivity.

G cluster_0 Analytical Workflow cluster_1 Method Selection Sample Sample Collection (e.g., Plasma, API) Prep Sample Preparation (e.g., SPE, LLE, Dilution) Sample->Prep Extraction/Cleanup Analysis Instrumental Analysis Prep->Analysis Injection Data Data Processing & Quantification Analysis->Data Signal Acquisition HPLC_UV HPLC-UV (Higher Concentrations, QC/Assay) Analysis->HPLC_UV LC_MSMS LC-MS/MS (Lower Concentrations, Bioanalysis) Analysis->LC_MSMS Report Reporting & Validation Data->Report Concentration Calculation

Figure 2: General analytical workflow and method selection.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the assay of this compound in bulk drug substance or formulated products.

Principle

The analyte is separated from potential impurities and excipients on a reverse-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance, determined by a UV scan.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes
Standard and Sample Preparation

4.4.1. Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Sonicate if necessary.

4.4.2. Working Standard Solutions:

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.4.3. Sample Preparation (for a formulated product):

  • Accurately weigh and transfer a portion of the homogenized sample (e.g., powdered tablets) equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the quantification of this compound in biological matrices such as plasma, requiring high sensitivity and selectivity.[3][9]

Principle

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the biological matrix using solid-phase extraction (SPE). The extract is then injected into an LC-MS/MS system. The analyte is separated chromatographically, ionized using electrospray ionization (ESI), and detected by multiple reaction monitoring (MRM).

Materials and Reagents
  • This compound reference standard

  • This compound-d7 (or other suitable SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • SPE cartridges (e.g., mixed-mode cation exchange)

Instrumentation and Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte and IS Analyte (Q1/Q3): e.g., 240.2 -> 146.1 IS (Q1/Q3): e.g., 247.2 -> 153.1
Standard and Sample Preparation

5.4.1. Standard Stock and Working Solutions:

  • Prepare stock solutions of the analyte and IS in methanol (1 mg/mL).

  • Prepare working solutions for the calibration curve and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into blank biological matrix.

5.4.2. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the IS working solution.

  • Vortex and add 200 µL of 4% phosphoric acid in water.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

Method Validation: Ensuring Data Integrity

A validated analytical method provides confidence in the reliability of the results.[7] The validation of the described methods should be performed in accordance with ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[5][6][10][11]

G cluster_params Key Validation Parameters Validation Method Validation (ICH Q2(R1) / FDA Bioanalytical Guidance) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Figure 3: Core parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][12]No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[13]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended.[5]Correlation coefficient (r²) ≥ 0.99. Calibration curve should be fitted with an appropriate regression model.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[5]For assay: 80-120% of the test concentration. For bioanalysis: From the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
Accuracy The closeness of the test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[5]For assay: ±2.0% of the nominal value. For bioanalysis: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]For assay: Relative Standard Deviation (RSD) ≤ 2.0%. For bioanalysis: RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 20%) and accuracy (±20%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, column temperature) are slightly varied.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[15]Analyte concentration should be within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Adherence to the validation principles outlined ensures the generation of high-quality, reliable, and reproducible data, which is essential for advancing pharmaceutical research and development.

References

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (n.d.). National Institutes of Health.
  • A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. (2024, September 18). ResearchGate.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration (FDA).
  • Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. (n.d.). PubMed.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services (HHS).
  • Quantitative analysis of small molecules in biological samples. (n.d.). SlideShare.
  • ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. (2025, July 22). AMSbiopharma.
  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (n.d.). PubMed.
  • quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (n.d.). ResearchGate.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). LinkedIn.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA).

Sources

Application Note: A Comprehensive Guide to the HPLC Purification of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodology for the purification of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine using High-Performance Liquid Chromatography (HPLC). The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This guide emphasizes a systematic approach to method development, rooted in the physicochemical properties of the target molecule, to achieve high purity and yield. We will explore the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase, and detection parameters. Furthermore, this note offers insights into potential challenges and troubleshooting strategies, ensuring a robust and reproducible purification process.

Introduction: The Scientific Imperative for Purity

This compound is a bicyclic nitrogen-containing heterocycle. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2][3] The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the purification of such small molecules, offering high resolution, sensitivity, and scalability.

The unique structure of this compound, which incorporates both a nonpolar benzyl group and a polar heterocyclic core with basic nitrogen atoms, presents specific challenges for chromatographic separation. These challenges include potential peak tailing due to interactions with residual silanols on the stationary phase and the need for careful mobile phase optimization to achieve adequate retention and selectivity.[4][5] This application note aims to provide a comprehensive framework for navigating these challenges to develop a successful purification method.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of a logical HPLC method development strategy.[6]

PropertyValueSource/Reference
Molecular FormulaC₁₃H₁₅N₃[7][8]
Molecular Weight213.28 g/mol [7][8]
CAS Number165894-09-7[7]
AppearanceExpected to be a solid at room temperatureInferred
PolarityAmphiphilic (possesses both nonpolar and polar moieties)Inferred from structure
UV AbsorbanceExpected to have significant absorbance due to the aromatic benzyl and imidazo[1,5-a]pyrazine systemsInferred from structure

The presence of the benzyl group suggests that reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is a suitable starting point.[9][10][11] The basic nitrogen atoms in the heterocyclic core can lead to strong interactions with the stationary phase, necessitating careful control of the mobile phase pH to ensure good peak shape.[4]

HPLC Method Development: A Step-by-Step Protocol

The following protocol outlines a systematic approach to developing a robust HPLC purification method for this compound.

Materials and Instrumentation
ItemSpecification
HPLC SystemA preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Stationary PhaseC18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A column with end-capping is recommended to minimize silanol interactions.[4]
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water (HPLC Grade)
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Acetonitrile (HPLC Grade)
Sample DiluentA mixture of Mobile Phase A and B (e.g., 50:50 v/v) or Dimethyl Sulfoxide (DMSO)
Detection Wavelength254 nm (or a wavelength determined by UV-Vis scan of the analyte)
Rationale for Methodological Choices
  • Stationary Phase: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, providing good retention for moderately nonpolar compounds like our target molecule.[11] The use of an end-capped column is crucial to shield the basic nitrogen atoms from interacting with acidic silanol groups on the silica surface, thereby preventing peak tailing.[4]

  • Mobile Phase: An acidic mobile phase modifier (TFA or FA) is employed to protonate the basic nitrogen atoms in the analyte. This ensures a single ionic species in solution, leading to sharper, more symmetrical peaks.[11] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.

  • Detection: The aromatic nature of the benzyl and imidazo[1,5-a]pyrazine moieties suggests strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis Sample_Prep Sample Preparation (Dissolve in Diluent) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (0.1% Acid) Mobile_Phase_Prep->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Purity & Retention) Detection->Data_Analysis Fraction_Collection Fraction Collection Data_Analysis->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Confirmation Purity Confirmation (e.g., LC-MS, NMR) Solvent_Evaporation->Purity_Confirmation

Caption: A generalized workflow for the HPLC purification of this compound.

Detailed Protocol
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., DMSO or a 1:1 mixture of mobile phases A and B) to a concentration of approximately 10 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Scouting (Analytical Scale):

    • Equilibrate the analytical C18 column with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

    • Inject a small volume (5-10 µL) of the prepared sample.

    • Run a linear gradient from 5% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to the initial conditions and re-equilibrate for 5 minutes.

    • Analyze the resulting chromatogram for retention time, peak shape, and resolution from impurities.

  • Method Optimization:

    • Gradient Slope: Adjust the gradient slope to improve the separation of the target compound from closely eluting impurities. A shallower gradient will increase resolution but also run time.

    • Mobile Phase Modifier: If peak tailing is observed, consider switching from formic acid to trifluoroacetic acid, which is a stronger ion-pairing agent and can improve peak shape for basic compounds.

    • Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, leading to lower backpressure and potentially improved peak efficiency.

  • Scale-Up to Preparative HPLC:

    • Once an optimized analytical method is established, scale up to a preparative or semi-preparative column with the same stationary phase chemistry.

    • Adjust the flow rate and injection volume according to the column dimensions to maintain a similar linear velocity and loading capacity.

    • A general rule for scaling up the flow rate is: Flow Rate₂ = Flow Rate₁ × (Column Diameter₂ / Column Diameter₁)²

    • The injection volume can be increased proportionally to the column volume.

  • Fraction Collection and Post-Purification:

    • Collect the fractions corresponding to the main peak of interest.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

    • Confirm the purity and identity of the final product using appropriate analytical techniques such as analytical HPLC, LC-MS, and NMR.

Potential for Chiral Separation

The structure of this compound does not inherently possess a stereocenter in its core structure. However, depending on the synthetic route and potential for atropisomerism or the presence of chiral precursors, the final product could be a racemic mixture. If enantiomeric separation is required, a chiral HPLC method would be necessary.[12][13][14][15]

Chiral_Separation_Logic Start Is Enantiomeric Purity Required? Chiral_Method Develop Chiral HPLC Method Start->Chiral_Method Yes No_Chiral_Method Proceed with Achiral Purification Start->No_Chiral_Method No CSP_Screening Screen Chiral Stationary Phases (e.g., polysaccharide-based) Chiral_Method->CSP_Screening MP_Optimization Optimize Mobile Phase (Normal or Reversed-Phase) CSP_Screening->MP_Optimization Enantiomer_Collection Collect Enantiomer Fractions MP_Optimization->Enantiomer_Collection

Sources

Application Notes & Protocols: A Guide to Developing Orexin Receptor Antagonists from the 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Orexin System for Sleep Disorders

The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their cognate G protein-coupled receptors, the orexin-1 (OX1R) and orexin-2 (OX2R) receptors, has revolutionized our understanding of sleep-wake regulation.[1] These neuropeptides are produced exclusively in the lateral hypothalamus and are key regulators of wakefulness.[2] Genetic and pharmacological evidence has strongly implicated the orexin system in maintaining arousal; its dysfunction is the root cause of narcolepsy.[3][4] This has made the antagonism of orexin receptors a prime target for developing novel treatments for insomnia.[3][5]

Unlike traditional hypnotics that often cause broad central nervous system (CNS) depression by modulating GABA-A receptors, orexin receptor antagonists offer a more targeted approach by specifically dampening the brain's "wake" signals.[3][6] This mechanism is believed to promote a more natural sleep architecture with fewer side effects like tolerance, dependence, or next-day cognitive impairment.[7][8] Several dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been successfully developed and approved, including suvorexant, lemborexant, and daridorexant.[2][9][10]

This guide focuses on a promising chemical scaffold: the 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core. Derivatives of the related 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have been identified as potent DORAs, making this scaffold an excellent starting point for a new generation of sleep-promoting agents.[11][12] We will provide a comprehensive, experience-driven framework for the synthesis, in vitro characterization, and in vivo evaluation of novel antagonists derived from this core structure.

Part 1: Medicinal Chemistry and Library Generation

The foundational step in this drug discovery program is the synthesis of the core scaffold and a diverse library of analogues to explore the structure-activity relationship (SAR). The goal is to identify key structural motifs that enhance potency, selectivity (if desired), and drug-like properties.

Protocol 1.1: Synthesis of the Core this compound Scaffold

This protocol outlines a general, multi-step synthesis adapted from methodologies for related pyrazine heterocycles.[13][14] The causality behind this route is its adaptability, allowing for the introduction of various substituents at different stages to build a chemical library.

Workflow for Core Scaffold Synthesis

A Step 1: N-Benzylation of Piperazine-2-carboxamide B Step 2: Imidazole Ring Formation (Cyclocondensation) A->B Reagents: Glyoxal or derivative C Step 3: Reduction of Amide B->C Reagents: LiAlH4 or BH3-THF D Core Scaffold: 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine C->D

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • N-Benzylation of Piperazine-2-carboxamide:

    • Rationale: To introduce the key benzyl group at the N7 position. This group is crucial for initial potency based on related scaffolds.

    • To a solution of piperazine-2-carboxamide (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product via column chromatography to yield N-benzyl-piperazine-2-carboxamide.

  • Imidazole Ring Formation (Cyclocondensation):

    • Rationale: This key step forms the fused imidazole ring, creating the core bicyclic structure. Using substituted glyoxal derivatives here can introduce diversity at the C1 and C3 positions.

    • Dissolve the N-benzyl-piperazine-2-carboxamide (1.0 eq) in acetic acid.

    • Add an aqueous solution of glyoxal (1.2 eq) to the mixture.

    • Reflux the reaction for 4-6 hours until starting material is consumed (monitor by LC-MS).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.

    • The resulting intermediate is 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-one.

  • Reduction of the Amide:

    • Rationale: To obtain the final fully reduced tetrahydroimidazo[1,5-a]pyrazine core. Borane reagents are effective for this transformation.

    • Carefully add the intermediate from Step 2 (1.0 eq) to a solution of borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq) in dry THF under an inert argon atmosphere.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.

    • Basify the aqueous layer with NaOH and extract the final product with ethyl acetate.

    • Purify by column chromatography to yield the target core scaffold, This compound .

Protocol 1.2: Derivative Library Synthesis for SAR Exploration

To optimize potency and pharmacokinetic properties, systematic structural modifications are required.[11][15] This involves exploring different substituents on the benzyl ring and the imidazopyrazine core.

Table 1: Suggested Modifications for SAR Exploration

Position of ModificationRationale for ModificationExample Reagents for Synthesis
Benzyl Ring (R¹) Explore electronic and steric effects on receptor binding. Introduce groups to modulate lipophilicity and metabolic stability.Substituted benzyl bromides (e.g., 4-fluoro, 4-chloro, 3-methoxy, 2,5-dichloro) in Step 1.
C1 Position (R²) Fine-tune interactions within the receptor binding pocket. This position is often critical for potency in related scaffolds.[11]Substituted α-dicarbonyl compounds (e.g., methylglyoxal, phenylglyoxal) in Step 2.
C3 Position (R³) Modulate physicochemical properties and explore additional binding interactions.Use of asymmetric α-dicarbonyls in Step 2 or subsequent functionalization of the imidazole ring.
N5 Position (R⁴) Introduce diversity to alter solubility, cell permeability, and PK properties. Can be achieved via reductive amination.Aldehydes or ketones with a secondary amine precursor, followed by reduction with NaBH(OAc)₃.

Part 2: In Vitro Characterization of Novel Antagonists

Once a library of compounds is synthesized, a robust in vitro screening cascade is essential to identify potent and selective antagonists. The primary assays focus on receptor binding and functional blockade.

Orexin Signaling and Antagonist Action

cluster_0 Cell Membrane OXR OX1R / OX2R (Gq-coupled Receptor) PLC Phospholipase C (PLC) OXR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store binds to receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Orexin Orexin-A / Orexin-B (Agonist) Orexin->OXR binds & activates Antagonist Test Compound (Antagonist) Antagonist->OXR binds & blocks

Caption: Orexin receptor signaling pathway via Gq coupling.

Protocol 2.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for human OX1R and OX2R.

Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the orexin receptor expressed in a cell membrane preparation.

Materials:

  • HEK293 cell membranes expressing either hOX1R or hOX2R.

  • Radioligand: [¹²⁵I]-Orexin-A or a suitable small molecule radiolabeled antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a known potent DORA like suvorexant.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation: Serially dilute test compounds in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific control (for non-specific binding).

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand at a concentration near its Kₔ.

    • 50 µL of cell membrane preparation (containing 5-10 µg of protein).

  • Incubation: Incubate the plates at room temperature for 90-120 minutes with gentle shaking.

  • Harvesting: Rapidly filter the assay mixture through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percent inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2.2: Functional Antagonism (Calcium Mobilization) Assay

Objective: To measure the functional ability of the test compounds to antagonize orexin-A-induced intracellular calcium mobilization.

Principle: OX1R and OX2R are Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This assay uses a calcium-sensitive fluorescent dye to measure this response in whole cells and assesses the ability of test compounds to block it.[16]

Materials:

  • CHO-K1 or HEK293 cells stably expressing either hOX1R or hOX2R.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Orexin-A.

  • Reference Antagonist: Suvorexant.[16]

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the growth medium and add the calcium dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 60 minutes at 37 °C.

  • Compound Pre-incubation: Wash the cells with Assay Buffer. Add the test compounds or reference antagonist at various concentrations to the wells and incubate for 5-15 minutes at room temperature.[16]

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Begin reading the baseline fluorescence.

  • Agonist Challenge: After establishing a stable baseline, inject Orexin-A at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Data Recording: Continue to record the fluorescence signal for 2-3 minutes post-injection to capture the peak response.[16]

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control response (agonist alone). Plot the percent inhibition versus the log concentration of the antagonist and fit the data to determine the IC₅₀ value.

Table 2: Sample In Vitro Data Summary

Compound IDOX1R Binding Kᵢ (nM)OX2R Binding Kᵢ (nM)OX1R Functional IC₅₀ (nM)OX2R Functional IC₅₀ (nM)Selectivity (OX1/OX2)
Lead-001 15.28.522.110.31.8
Lead-002 5.87.99.39.80.6
Lead-003 250.112.3310.515.620.3 (OX2 Sel.)
Suvorexant 6.14.38.25.11.2

Part 3: In Vivo Characterization

Promising candidates from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties and sleep-promoting efficacy.

Protocol 3.1: Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the key PK parameters (e.g., half-life, Cₘₐₓ, AUC, brain penetration) of a lead compound in rats or mice.

Principle: The compound is administered to animals, and blood and brain tissue are collected at various time points. The concentration of the compound is then measured using LC-MS/MS. The duration of action of an orexin antagonist is dependent on both its pharmacokinetics and its receptor binding kinetics.[17]

Step-by-Step Methodology:

  • Animal Dosing: Use male Sprague-Dawley rats (250-300g). Administer the test compound via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes. For brain penetration, sacrifice a subset of animals at each time point and harvest the brains.

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Extract the compound from plasma and brain homogenates using protein precipitation or liquid-liquid extraction. Quantify the compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The brain-to-plasma ratio (Kp,uu) is a critical measure of CNS penetration.

Protocol 3.2: Sleep Efficacy Evaluation in Rats (EEG/EMG)

Objective: To assess the sleep-promoting effects of a lead compound by measuring changes in sleep architecture.

Principle: Electroencephalography (EEG) and electromyography (EMG) are used to objectively measure sleep stages (Wake, NREM, REM). This is the gold standard for preclinical evaluation of hypnotics.[11]

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant telemetric transmitters or headmounts with EEG and EMG electrodes in rats. Allow at least 1-2 weeks for recovery.

  • Habituation: Acclimate the animals to the recording chambers and dosing procedures.

  • Study Design: Use a crossover design where each animal receives the vehicle and different doses of the test compound on separate days.

  • Dosing and Recording: Administer the compound (e.g., PO) at the beginning of the animals' active phase (the dark cycle for nocturnal rodents). Record EEG/EMG data continuously for at least 8 hours.

  • Data Analysis: Use sleep scoring software to automatically or manually score the data into 10-second epochs of Wake, NREM, and REM sleep.

  • Endpoint Calculation: Calculate key endpoints, including:

    • Latency to persistent sleep (first 10 minutes of consolidated NREM).

    • Total time spent in Wake, NREM, and REM sleep.

    • Wake After Sleep Onset (WASO).

    • Number and duration of sleep/wake bouts.

Part 4: Lead Optimization and Candidate Selection

The goal of the development program is to identify a single compound to advance into preclinical safety studies. This requires a multi-parameter optimization process that balances potency, pharmacokinetics, and in vivo efficacy.

Decision-Making Workflow for Lead Selection

decision decision start Synthesized Library A In Vitro Screening (Binding & Functional Assays) start->A stop Preclinical Candidate Nomination d1 Potent DORA? (IC50 < 100 nM) A->d1 d1->start No (Resynthesize) B In Vitro ADME (Metabolic Stability, Permeability) d1->B Yes d2 Good Drug-like Properties? B->d2 d2->start No (Resynthesize) C Rodent PK Study (PO Dosing) d2->C Yes d3 Adequate Oral Exposure & Brain Penetration? C->d3 d3->start No (Resynthesize) D Rat EEG Efficacy Study d3->D Yes d4 Significant Increase in Sleep Time? D->d4 d4->start No (Resynthesize) d4->stop Yes

Caption: A workflow for selecting a preclinical candidate.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dual orexin receptor antagonists. By following the integrated medicinal chemistry and pharmacology protocols outlined in this guide, research teams can systematically synthesize, evaluate, and optimize compounds from this series. The key to success lies in a data-driven, iterative process that balances in vitro potency with the crucial in vivo properties of favorable pharmacokinetics and demonstrated sleep-promoting efficacy. This structured approach provides a robust pathway toward the identification of a preclinical candidate for the treatment of insomnia.

References

  • Renger, J. J., & Kern, G. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 257–267. [Link]

  • Langmead, C. J., & Hagan, J. J. (2012). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British Journal of Pharmacology, 167(7), 1547–1560. [Link]

  • Li, Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 28(7), 3209. [Link]

  • Wikipedia. (2024). Orexin antagonist. [Link]

  • Kozlová, T., et al. (2021). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. Molecules, 26(23), 7356. [Link]

  • Kim, H., et al. (2026). Z-drug Use and All-Cause Mortality: A Meta-Analysis of Observational C. Nature and Science of Sleep. [Link]

  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(13), 3857-3863. [Link]

  • Toja, E., Omodei-Salé, A., & Corsico, N. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 39(5), 450-462. [Link]

  • Viatris. (2021). Dual orexin receptor antagonists – the story so far and daridorexant Phase III data. Viatris MedEd. [Link]

  • Lancel, M., & de Boer, S. F. (2021). Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1273-1286. [Link]

  • ResearchGate. (2015). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. ResearchGate. [Link]

  • Coleman, P. J., & Renger, J. J. (2015). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 58(3), 1149–1170. [Link]

  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Semantic Scholar. [Link]

  • Gotter, A. L., et al. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology, 52, 39-62. [Link]

  • Heidmann, B., et al. (2023). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 14(7), 1284-1305. [Link]

  • Renger, J. J., & Kern, G. (2014). Discovery and Development of Orexin Receptor Antagonists as Therapeutics for Insomnia. British Journal of Pharmacology, 171(2), 257-267. [Link]

  • The Carlat Report. (2024). Dual Orexin Receptor Antagonists: A Review of DORAs (Daridorexant, Lemborexant, and Suvorexant). YouTube. [Link]

  • Li, Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. MDPI. [Link]

  • Acker, T. M., et al. (2013). Structure-activity relationships and pharmacophore model of a noncompetitive pyrazoline containing class of GluN2C/GluN2D selective antagonists. Journal of Medicinal Chemistry, 56(16), 6434-6456. [Link]

  • Ishiyama, Y., et al. (2007). Structure-activity Relationships of Novel Piperazines as Antagonists for the melanocortin-4 Receptor. Bioorganic & Medicinal Chemistry, 15(10), 3501-3513. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Zhang, A., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(2), 223-226. [Link]

  • Gopinath, L., & In-Su, K. (2005). Novel synthetic approach to 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones. Organic Letters, 7(16), 3473-3475. [Link]

  • Gyorgydeak, Z., et al. (1998). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Journal of Medicinal Chemistry, 41(10), 1755-1763. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2010(1), 1-47. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. As your dedicated scientific resource, this document provides in-depth, field-proven insights into the experimental nuances of this synthetic pathway.

Introduction to the Synthesis

The synthesis of this compound typically involves a multi-step sequence. A common and effective approach is the construction of the bicyclic core through a Pictet-Spengler type reaction or a related cyclization strategy. This is often followed by N-alkylation to introduce the benzyl group. The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization & Purification Starting_Materials Imidazole & Pyrazine Precursors Cyclization Ring Formation (e.g., Pictet-Spengler) Starting_Materials->Cyclization Reaction Intermediate Tetrahydroimidazo[1,5-a]pyrazine Core Cyclization->Intermediate Product N_Benzylation Introduction of Benzyl Group Intermediate->N_Benzylation Alkylation Crude_Product Crude 7-Benzyl Product N_Benzylation->Crude_Product Purification Chromatography/Crystallization Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthetic workflow for this compound.

This guide will address potential pitfalls and optimization strategies for the key stages of this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the synthesis of this compound.

FAQ 1: My Pictet-Spengler reaction for the core synthesis is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Pictet-Spengler reactions are a common challenge. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1] Several factors can influence the efficiency of this transformation.

Troubleshooting Steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Harsher conditions with strong acids like HCl or trifluoroacetic acid (TFA) are often required for less nucleophilic aromatic rings.[1]

    • Recommendation: Screen a variety of Brønsted and Lewis acids (e.g., TFA, p-toluenesulfonic acid, scandium triflate). Start with milder conditions and gradually increase the acid strength and concentration.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature.

    • Recommendation: If the reaction is slow, a moderate increase in temperature may improve the rate. However, excessive heat can lead to decomposition and side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents are traditionally used, but aprotic solvents have been shown to sometimes give superior yields.[1]

    • Recommendation: Experiment with a range of solvents, including dichloromethane (DCM), acetonitrile (ACN), and toluene.

  • Water Scavenging: The initial imine formation is a condensation reaction that releases water. The presence of water can inhibit the reaction.

    • Recommendation: Perform the reaction under anhydrous conditions. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial.

  • Substrate Reactivity: The electronic properties of your starting materials play a crucial role. Electron-donating groups on the aromatic ring of the β-arylethylamine will increase its nucleophilicity and generally lead to higher yields under milder conditions.[2]

    • Recommendation: If possible, consider modifying your starting materials to enhance their reactivity.

Optimization Table for Pictet-Spengler Reaction:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Acid Catalyst TFA (1.1 eq)Sc(OTf)₃ (10 mol%)p-TsOH (1.1 eq)Identify optimal catalyst for iminium ion formation and cyclization.
Solvent DCMTolueneAcetonitrileDetermine solvent that best solubilizes reactants and facilitates the reaction.
Temperature Room Temp50 °CRefluxOptimize for reaction rate versus side product formation.
Additives None4Å Molecular SievesDean-Stark TrapImprove yield by removing water from the reaction mixture.
FAQ 2: I am observing significant side product formation during the N-benzylation step. How can I improve the selectivity?

Answer:

Side product formation during N-benzylation is often due to over-alkylation or reaction at other nucleophilic sites. The choice of base, solvent, and benzylating agent are key to achieving high selectivity.

Troubleshooting Steps:

  • Choice of Base: A strong, non-nucleophilic base is often preferred to deprotonate the secondary amine without competing in the alkylation reaction.

    • Recommendation: Use bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).

  • Benzylating Agent: Benzyl bromide is a common choice but can be highly reactive.

    • Recommendation: If over-alkylation is an issue, consider using a less reactive benzylating agent like benzyl chloride.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity.

    • Recommendation: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely to avoid prolonged reaction times that can lead to side products.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial.

    • Recommendation: Use a slight excess (1.05-1.1 equivalents) of the benzylating agent. A large excess can promote dialkylation.

Logical Flow for Optimizing N-Benzylation:

N_Benzylation_Optimization Start Low Selectivity in N-Benzylation Choice_of_Base Is the base appropriate? Start->Choice_of_Base Use_Weaker_Base Switch to a weaker base (e.g., K2CO3) Choice_of_Base->Use_Weaker_Base Yes Use_Hindered_Base Use a hindered base (e.g., DIPEA) Choice_of_Base->Use_Hindered_Base Yes Reaction_Temp Is the temperature too high? Use_Weaker_Base->Reaction_Temp Use_Hindered_Base->Reaction_Temp Lower_Temp Run reaction at 0 °C to RT Reaction_Temp->Lower_Temp Yes Benzylating_Agent Is the benzylating agent too reactive? Reaction_Temp->Benzylating_Agent No Lower_Temp->Benzylating_Agent Use_Benzyl_Chloride Switch to benzyl chloride Benzylating_Agent->Use_Benzyl_Chloride Yes Stoichiometry Is there a large excess of benzylating agent? Benzylating_Agent->Stoichiometry No Use_Benzyl_Chloride->Stoichiometry Reduce_Equivalents Use 1.05-1.1 equivalents Stoichiometry->Reduce_Equivalents Yes Improved_Selectivity Improved Selectivity Achieved Stoichiometry->Improved_Selectivity No Reduce_Equivalents->Improved_Selectivity

Caption: Decision tree for troubleshooting N-benzylation selectivity.

FAQ 3: I am having difficulty purifying the final product. What purification strategies are most effective?

Answer:

Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel. A multi-step purification approach is often necessary.

Troubleshooting Steps:

  • Initial Work-up: A proper aqueous work-up can remove many impurities.

    • Recommendation: Perform an acid-base extraction. The basic nitrogen atoms in your product will allow it to be extracted into an acidic aqueous phase, leaving non-polar impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. The polarity of the eluent is critical.

      • Recommendation: A gradient elution of ethyl acetate in hexanes is a good starting point. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.

    • Alumina Chromatography: For very basic compounds that interact strongly with silica, alumina can be a better choice.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[3]

    • Recommendation: Screen a variety of solvent systems. Common choices include ethyl acetate/hexanes, methanol, and acetonitrile.

Purification Protocol:

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Basify Aqueous Layer: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH) to a pH > 10.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting material by column chromatography.

  • Crystallization (if applicable): If the product is a solid, further purify by crystallization.

FAQ 4: How can I confirm the structure and purity of my final product?

Answer:

A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and purity assessment.

Recommended Analytical Methods:

TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons.
LC-MS Confirms the molecular weight of the product and provides an indication of its purity.
HRMS Provides the exact mass of the product, which can be used to confirm its elemental composition.
FTIR Identifies the functional groups present in the molecule.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the sample, which can be compared to the theoretical values.

Conclusion

The synthesis of this compound, while presenting certain challenges, can be successfully optimized through a systematic and logical approach to troubleshooting. By carefully considering the reaction parameters at each stage, from the core cyclization to the final purification, researchers can significantly improve both the yield and purity of this valuable heterocyclic compound. This guide provides a foundation for navigating these challenges, but as with all chemical syntheses, meticulous experimental technique and careful observation are paramount to success.

References

  • Al-Tel, T. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 174–189. Available at: [Link]

  • Gopalsamy, A., et al. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters, 15(6), 1591-1594. Available at: [Link]

  • MOLBASE. (n.d.). methyl this compound-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Retrieved from [Link]

  • Martins, P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]

  • Sidduri, A., et al. (2002). Novel synthetic approach to 6,7-dihydro-5H-imidazo[1,5-a]-pyrazin-8-ones. Organic Letters, 4(20), 3505-3508. Available at: [Link]

  • Beshore, D. C., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. Available at: [Link]

  • Schlegel, J. G., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(54), 12615-12626. Available at: [Link]

  • Pini, E., et al. (1987). [pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 42(2), 113-122. Available at: [Link]

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses, 98, 315-342. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Retrieved from [Link]

  • Farooq, M., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 53. Available at: [Link]

  • Gyorgydeak, Z., et al. (1998). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Archiv der Pharmazie, 331(5), 168-174. Available at: [Link]

  • Festa, A. A., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 1856–1865. Available at: [Link]

  • Gopalsamy, A., et al. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters, 15(6), 1591-1594. Available at: [Link]

  • Martins, P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]

  • Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37011-37021. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a key structural motif in medicinal chemistry, appearing in compounds investigated for various therapeutic applications.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related side products that can complicate purification, reduce yields, and introduce ambiguity in analytical characterization. This technical guide provides field-proven insights into identifying, understanding, and mitigating the formation of common impurities encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific issues researchers may face in the lab.

Section 1: Understanding the Core Reaction

The synthesis of the target scaffold typically involves the cyclocondensation of an N-benzylated piperazine derivative containing a primary amine, such as 1-benzylpiperazine-2-methanamine, with a one-carbon (C1) electrophile. A common and effective method is a variation of the Pictet-Spengler reaction, which proceeds through an initial imine or aminal formation followed by intramolecular cyclization.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product reactant reactant intermediate intermediate product product reagent reagent A 1-Benzylpiperazine- 2-methanamine C Intermediate Aminal / Schiff Base A->C C1 Electrophile (e.g., CH2O) Mild Acid (e.g., AcOH) B Formaldehyde (aq.) or Paraformaldehyde D 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine C->D Intramolecular Cyclization (Dehydration)

Caption: Proposed primary synthetic pathway.

Section 2: Troubleshooting Guide & Diagnostics

This section addresses common problems observed during the synthesis and provides a framework for diagnosing the root cause.

Issue 1: Low Yield & Complex Crude Mixture

Q: My reaction has a low yield (<40%), and the crude LC-MS and ¹H NMR spectra show a complex mixture of products. What are the most probable side reactions occurring?

A: A low yield coupled with a complex product profile typically points to one or more competing reaction pathways. The primary culprits are often related to the reactivity of the piperazine nitrogens, the stability of the tetrahydro-pyrazine ring, and the reaction conditions.

1. Incomplete Cyclization: The intermediate Schiff base (or aminal) may be relatively stable and fail to cyclize completely, especially if the reaction is not heated sufficiently or if the removal of water is inefficient. This intermediate will be more polar than the final product and can be identified by mass spectrometry.

2. Oxidative Aromatization: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is susceptible to oxidation, particularly if the reaction is exposed to air for prolonged periods at elevated temperatures or if certain reagents are used. This can lead to the formation of two common byproducts:

  • Dihydro- species (M-2): 7-Benzyl-5,6-dihydroimidazo[1,5-a]pyrazine.
  • Fully Aromatic Species (M-4): 7-Benzylimidazo[1,5-a]pyrazinium salt. These byproducts are often highly colored and can complicate purification.

3. Dimerization: The starting material, 1-benzylpiperazine-2-methanamine, can react with the formaldehyde C1 source to form a dimeric species where two piperazine units are linked by a methylene bridge, especially if the stoichiometry is not carefully controlled.

4. N-Formylation: If formic acid is generated in situ or used as a catalyst, formylation of the secondary amine of the piperazine ring can occur, leading to an inactive intermediate that cannot cyclize.

G reactant reactant intermediate intermediate product product side_product side_product path_label path_label start Starting Material (1-Benzylpiperazine-2-methanamine) main_intermediate Schiff Base Intermediate start->main_intermediate + CH2O sp4 Dimerized Impurity start->sp4 + CH2O + Starting Material target_product Target Product (M) main_intermediate->target_product Cyclization (-H2O) sp1 Incomplete Cyclization (M+18) main_intermediate->sp1 Equilibrium sp2 Oxidized Dihydro- Byproduct (M-2) target_product->sp2 Oxidation sp3 Aromatic Byproduct (M-4) sp2->sp3 Further Oxidation

Caption: Competing side reactions in the synthesis.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Water Removal: If using solvents like toluene or xylene, employ a Dean-Stark apparatus to drive the cyclization equilibrium towards the product.

  • Stoichiometry Control: Use a high-purity C1 source and add it slowly to the reaction mixture to prevent dimerization.

  • Temperature Management: Avoid excessive temperatures, which can promote aromatization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Unexpected Mass Peaks in LC-MS

Q: My LC-MS analysis shows the expected product mass, but also significant peaks at [M-2] and [M-4]. What are these species?

A: These mass signals are hallmark indicators of oxidative side reactions. The tetrahydro-pyrazine ring system is electron-rich and can be easily dehydrogenated.

Compound DescriptionMass RelationshipExpected Exact Mass (C₁₄H₁₇N₃)Potential Cause
Target Product M 227.1422 -
7-Benzyl-5,6-dihydroimidazo[1,5-a]pyrazineM-2225.1266Air oxidation, harsh workup, certain metal catalysts.
7-Benzylimidazo[1,5-a]pyraziniumM-4223.1109Severe oxidation conditions, prolonged heating.
N-formyl-1-benzylpiperazine-2-methanamineM+10237.1422Use of formic acid or degraded formaldehyde.

Troubleshooting Steps:

  • Antioxidant Use: During aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to quench any oxidizing species.

  • Solvent Degassing: Use degassed solvents to minimize dissolved oxygen.

  • Purification Method: Be aware that these oxidized impurities may have very different polarities. The fully aromatic species is a salt and will behave differently during extraction and chromatography compared to the neutral target molecule.

Issue 3: Purification Challenges via Column Chromatography

Q: The target product co-elutes with a major impurity on silica gel, making separation difficult. How can I improve the purification?

A: Co-elution is common when dealing with structurally similar nitrogen-containing heterocycles. The basicity of the nitrogen atoms often leads to tailing on standard silica gel and poor separation from other basic impurities.

Causality: Both your target molecule and unreacted starting materials or certain byproducts are basic amines. They interact strongly and often non-specifically with the acidic silanol groups on the surface of silica gel, leading to band broadening and overlapping peaks. Regioisomers, if formed, can have nearly identical polarities, making chromatographic separation exceptionally challenging.[2]

Troubleshooting & Alternative Protocols:

  • Use of a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your hexane/ethyl acetate or DCM/methanol mobile phase. This deactivates the acidic sites on the silica, reducing tailing and often improving separation.

  • Acid-Base Extraction during Workup: Leverage the basicity of your product to separate it from non-basic impurities.

    • Protocol:

      • Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and impurities will move to the aqueous layer.

      • Wash the organic layer to remove any remaining non-basic components.

      • Basify the aqueous layer carefully with a strong base (e.g., 3M NaOH) to pH > 12 while cooling in an ice bath.

      • Re-extract the now deprotonated, neutral product back into an organic solvent.

      • Dry, filter, and concentrate the organic layer. This purified material will be significantly cleaner for chromatography.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica columns are commercially available and offer excellent performance for separating amines with minimal tailing.

  • Crystallization/Salt Formation: If the product is a solid, crystallization is an excellent purification method. You may also consider forming a salt (e.g., hydrochloride or tartrate) which often has better crystallization properties than the free base.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that I have synthesized the imidazo[1,5-a]pyrazine and not the isomeric imidazo[1,2-a]pyrazine? A1: This is a critical question of regiochemistry. While 1D ¹H NMR can provide clues, 2D NMR spectroscopy is the definitive method. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is most powerful. Look for long-range correlations (2-3 bonds) between the protons on the methylene bridge of the imidazole ring and the carbons within the pyrazine ring. The specific correlation pattern will unambiguously distinguish between the [1,5-a] and [1,2-a] fusion.

Q2: My starting material is a racemic mixture. Will this affect the reaction? A2: Yes. Starting with racemic 1-benzylpiperazine-2-methanamine will result in a racemic mixture of the final product. The stereocenter will be retained during the reaction. If a single enantiomer is required, you must start with an enantiomerically pure starting material.

Q3: Can I use a different C1 source besides formaldehyde? A3: Yes, other C1 electrophiles can be used, though they may require different reaction conditions.

  • Triethyl Orthoformate: Often used under acidic conditions, it can be a source of a methine bridge, potentially leading directly to an oxidized product.

  • Dimethoxymethane (DMM): A less reactive and easier-to-handle liquid alternative to formaldehyde.

  • Iodine-catalyzed reactions: Some modern methods utilize iodine as a catalyst for similar cyclizations, which can sometimes offer milder conditions and different byproduct profiles.[3]

Section 4: References

  • Berdini, V., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews. Available at: [Link]

  • CPL302253 (54), et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Reagents and conditions for the synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. (n.d.). ResearchGate. Available at: [Link]

  • Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J. Y., et al. (2021). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • MOLBASE. (n.d.). methyl this compound-1-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Gq-Protein Ligands. (2015). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ChemMedChem. Available at: [Link]

  • Semantic Scholar. (n.d.). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available at: [Link]

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Org. Synth. 2021, 98, 315-342. Available at: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]

  • Cignarella, G., et al. (1987). [Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The information provided herein is a synthesis of established chemical principles for heterocyclic amines and available data on analogous structures, intended to offer expert guidance and practical troubleshooting strategies.

Introduction to Purification Challenges

This compound possesses a bicyclic heteroaromatic core with a basic piperazine moiety and a nonpolar benzyl group. This combination of features can present several purification challenges, including:

  • Polarity and Solubility: The molecule has both polar (amine nitrogens) and nonpolar (benzyl group, hydrocarbon backbone) regions, leading to complex solubility behavior.

  • Basicity: The nitrogen atoms, particularly in the piperazine ring, are basic and can interact strongly with acidic stationary phases like silica gel, causing peak tailing and potential degradation during chromatography.

  • Potential for Salt Formation: The basic nature of the compound allows for the formation of salts, which can be either a purification aid or a complication depending on the context.

  • Synthetic Impurities: The synthesis of this scaffold can lead to a variety of byproducts, including starting materials, incompletely cyclized intermediates, and over-alkylated species.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: While a specific synthesis for this exact molecule is not widely published, common synthetic routes for similar imidazopyrazines, such as the Pictet-Spengler reaction, can produce characteristic impurities.[1] These may include:

  • Unreacted starting materials, such as the parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and benzyl bromide/chloride.

  • Over-benzylated quaternary ammonium salts, especially if reaction conditions are not carefully controlled.

  • Partially cyclized or rearranged isomers.

  • Byproducts from side reactions involving the solvent or base used in the synthesis.

Q2: How does the basicity of the molecule affect its purification by column chromatography?

A2: The basic nitrogen atoms in the tetrahydroimidazopyrazine core can strongly interact with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption or degradation of the compound on the column. To mitigate these effects, it is often necessary to use a modified mobile phase.

Q3: What is the expected solubility of this compound?

Q4: Is this compound stable to acidic and basic conditions?

A4: While specific stability data is unavailable, the tetrahydroimidazopyrazine core is generally stable under mild basic and acidic conditions. However, strong acids or bases, especially at elevated temperatures, could potentially lead to ring opening or other degradation pathways. It is always advisable to perform stability studies under the intended purification conditions on a small scale first. The presence of acid-base interactions can play a role in the physical stability of related compounds.[4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Broad, Tailing Peaks in Silica Gel Chromatography Strong interaction between the basic amine and acidic silica.1. Add a basic modifier to the mobile phase: Incorporate 0.5-2% of a volatile amine like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent. The modifier will neutralize the acidic sites on the silica, leading to sharper peaks. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification.
Low Recovery from Column Chromatography Irreversible adsorption or degradation on the column.1. Deactivate the silica gel: Pre-treat the silica with the mobile phase containing a basic modifier before loading your sample. 2. Use a less acidic stationary phase: As mentioned above, alumina or reversed-phase silica are good alternatives.
Difficulty in Achieving Desired Purity by Chromatography Co-eluting impurities with similar polarity.1. Optimize the solvent system: Use a solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, try a DCM/methanol gradient. 2. Consider recrystallization: If the compound is a solid, recrystallization can be a highly effective method for removing closely related impurities.
Oiling Out During Recrystallization The compound is insoluble in the cold solvent but highly soluble in the hot solvent, or the cooling rate is too fast.1. Use a solvent pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. 2. Slow cooling: Ensure the crystallization flask is well-insulated to promote slow crystal growth.
Compound is an Oil and Cannot be Recrystallized The compound's melting point is below room temperature or it is an amorphous solid.1. Salt formation: Convert the basic free-base into a salt (e.g., hydrochloride or tartrate). Salts are often crystalline solids with well-defined melting points and can be purified by recrystallization. 2. Preparative HPLC: For high-purity requirements of oily compounds, preparative reversed-phase HPLC is often the most effective technique.

Physicochemical Properties and Purification Parameters

The following table summarizes key physicochemical properties, with some values estimated based on the parent scaffold and analogous structures.

Property Value / Observation Implication for Purification
Molecular Formula C₁₃H₁₅N₃-
Molecular Weight 213.28 g/mol [5][6]
Appearance Likely an oil or low-melting solid as a free base.Recrystallization may require salt formation.
pKa (predicted) The piperazine moiety is expected to have a pKa in the range of 8-9.The compound will be protonated at acidic pH. This can be exploited for acid-base extraction.
Solubility (inferred) Poorly soluble in water; soluble in DCM, chloroform, ethyl acetate, methanol.[2]
LogP (predicted for parent scaffold) -0.9[7] The benzyl group will increase the lipophilicity.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to purify this compound on silica gel while minimizing peak tailing.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Mobile Phase Preparation: Prepare the eluent system. A good starting point is a gradient of 0% to 10% Methanol in Dichloromethane. To this solvent system, add 1% (v/v) of triethylamine. For example, to prepare 1 L of 5% MeOH in DCM with TEA, mix 50 mL of MeOH, 940 mL of DCM, and 10 mL of TEA.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 1% TEA). Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the initial mobile phase. If the compound is not fully soluble, you can adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is useful if the free-base is an oil or difficult to crystallize.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 2M HCl in diethyl ether

  • Ethanol

  • Hexanes

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the crude free-base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate. While stirring, add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt should precipitate out of the solution.

  • Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization: Find a suitable solvent system for recrystallization. A common choice for hydrochloride salts of amines is an alcohol/ether or alcohol/hexane mixture.

    • Dissolve the crude salt in a minimal amount of boiling ethanol.

    • Slowly add hexanes or diethyl ether until the solution becomes slightly turbid.

    • Reheat the solution until it is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

  • (Optional) Conversion back to Free-Base: If the free-base is required, dissolve the pure salt in water, basify the solution with a base like sodium carbonate or sodium hydroxide, and extract the free-base with an organic solvent like DCM or ethyl acetate. Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.

Visual Diagrams

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oily Is the product an oil? is_solid->is_oily No recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid recrystallization_success->pure_solid Yes column_chromatography Column Chromatography recrystallization_success->column_chromatography No salt_formation Attempt Salt Formation column_chromatography->salt_formation If still impure is_oily->column_chromatography Yes is_oily->salt_formation Consider salt_crystalline Is the salt crystalline? salt_formation->salt_crystalline salt_crystalline->column_chromatography No recrystallize_salt Recrystallize Salt salt_crystalline->recrystallize_salt Yes pure_salt Pure Salt recrystallize_salt->pure_salt

Caption: Decision tree for selecting a suitable purification strategy.

References

Sources

Technical Support Center: 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and success of your research.

This document is structured to anticipate and address the common and uncommon challenges you may face, from solution preparation and storage to stability assessment and impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of this compound.

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on its structure, which contains both polar (imidazole, pyrazine rings) and non-polar (benzyl group) moieties, a range of solvents can be considered. For initial stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For subsequent dilutions into aqueous buffers for biological assays, it is crucial to assess the solubility and potential for precipitation. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically <1%) to avoid artifacts in biological systems.

Q2: What are the optimal storage conditions for this compound in solid and solution forms?

A2:

  • Solid Form: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Long-term storage at -20°C is also acceptable.

  • In Solution (Stock Solutions): Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in these solutions should be periodically checked, especially if stored for extended periods.

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A3: Yes, heterocyclic compounds containing imidazole and pyrazine rings can exhibit pH-dependent stability. The tetrahydropyrazine ring may be susceptible to acid-catalyzed hydrolysis[1][2]. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use. If the solution must be stored, even for a short period, it should be kept on ice. A preliminary pH stability screen is recommended (see Troubleshooting Guide).

Q4: Should I be concerned about the photostability of this compound?

A4: The presence of the benzyl group and the aromatic imidazole ring suggests potential photosensitivity[3]. It is best practice to handle the solid compound and its solutions under subdued light or in amber vials to minimize exposure to UV and visible light. Photodegradation can lead to the formation of complex impurities.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: I am observing a rapid loss of compound purity in my stock solution, even when stored at -20°C.

  • Potential Cause 1: Water Contamination in Solvent. The presence of water in hygroscopic solvents like DMSO can facilitate hydrolysis, especially over time.

    • Solution: Use fresh, anhydrous grade DMSO for preparing stock solutions. Store the solvent under an inert atmosphere (e.g., argon or nitrogen) and use a syringe with a needle to withdraw the solvent, minimizing exposure to atmospheric moisture.

  • Potential Cause 2: Oxidative Degradation. The imidazole moiety can be susceptible to autoxidation, which may be catalyzed by trace metal impurities or exposure to air.

    • Solution: After dissolving the compound, consider purging the headspace of the vial with an inert gas before sealing. While often overlooked, this can significantly extend the shelf-life of oxygen-sensitive compounds.

Issue 2: My analytical results (HPLC/LC-MS) show multiple unexpected peaks after diluting the compound in an acidic buffer.

  • Potential Cause: Acid-Catalyzed Hydrolysis. The tetrahydropyrazine ring is a likely site for acid-catalyzed ring opening or other rearrangements. The imine-like character within the fused ring system can be labile under acidic conditions.

    • Troubleshooting Workflow:

      • pH Screening: Prepare small-scale dilutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

      • Time-Course Analysis: Analyze the solutions by HPLC immediately after preparation (T=0) and then at several time points (e.g., 1, 4, 8, 24 hours) while incubating at the experimental temperature.

      • Data Interpretation: A time-dependent decrease in the main peak area with a corresponding increase in new peaks at lower pH values will confirm acid lability.

    • Workflow Diagram:

      Caption: Troubleshooting workflow for acid-lability.

Issue 3: I am seeing a new, larger mass peak in my LC-MS analysis after a prolonged experiment.

  • Potential Cause: Oxidative Dimerization or Adduct Formation. Imidazole and related heterocyclic systems can undergo oxidative coupling.

    • Solution:

      • Inert Atmosphere: If your experiment allows, perform it under a nitrogen or argon atmosphere.

      • Antioxidants: Consider the compatibility of adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solutions, if it does not interfere with your assay.

      • Reagent Purity: Ensure all reagents and solvents are free from peroxides, which can be a common issue with solvents like THF and ethers.

Issue 4: The benzyl group appears to be cleaving, as I detect toluene or benzaldehyde as a byproduct.

  • Potential Cause: Oxidative Cleavage or Reductive Debenzylation. While N-benzyl groups are generally stable, they can be cleaved under harsh oxidative or reductive conditions[4].

    • Solution:

      • Review Experimental Conditions: Identify any strong oxidizing (e.g., H₂O₂) or reducing agents (e.g., certain metal catalysts, strong reducing agents) in your system.

      • Catalyst Poisoning: If using catalysts like Palladium on carbon (Pd/C) for other transformations in a multi-step synthesis, be aware that this can cause debenzylation.

    • Predicted Degradation Pathway:

      G A This compound B Oxidative Stress (e.g., H₂O₂) A->B C Debenzylation B->C D Benzaldehyde C->D E 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C->E

      Caption: Potential oxidative debenzylation pathway.

Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is recommended. This is a critical step in drug development to understand degradation pathways and develop stability-indicating analytical methods[5][6].

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber, oven

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Evaporate the solvent from 1 mL of the stock solution and heat the solid residue at 105°C for 48 hours. Re-dissolve in acetonitrile for analysis.

    • Photostability: Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a stability-indicating HPLC-MS method (see Protocol 2).

Data Summary Table:

Stress ConditionIncubation Time (hr)% Degradation (Anticipated)Major Degradation Products (Hypothesized)
0.1 M HCl, 60°C2410-30%Hydrolytic ring-opened products
0.1 M NaOH, 60°C245-20%Potential debenzylation, imidazole ring cleavage
3% H₂O₂, RT2415-40%N-oxides, debenzylation products
Thermal (Solid)48<5%Minimal degradation expected
Photolytic-VariableComplex mixture of photo-products
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm; MS detection for peak identification.

This method serves as a starting point and should be optimized to ensure adequate resolution between the parent peak and all degradation products formed during the forced degradation study[7][8].

References

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439–36454. [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • National Institutes of Health. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

  • National Institutes of Health. (n.d.). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. [Link]

  • Ozawa, T., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(1), 39-53. [Link]

  • PubChem. (n.d.). Imidazo(1,5-a)pyrazine. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]

  • National Institutes of Health. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Dyer, E., et al. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society, 3361. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Rewolinski, M. S., et al. (1999). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 40(4), 717-720. [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • ResearchGate. (2025). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. [Link]

  • ResearchGate. (2025). Substituent effects on the stability of para substituted benzyl radicals. [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

  • ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Liu, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(16), 3646-3658. [Link]

  • Knochel, P., & Krasovskiy, A. (2006). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • National Institutes of Health. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • American Chemical Society. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. [Link]

  • Royal Society of Chemistry. (1998). Conversion by Hydrazinolysis of Tetrahydropyridine Ester Derivatives into 1-Ammoniotetrahydropyridine 6-oxide Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. [Link]

  • American Chemical Society. (2026). Organic Letters Ahead of Print. [Link]

Sources

Technical Support Center: Troubleshooting Low In Vivo Efficacy of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold and its analogs. My name is Dr. Eva Rostova, and as a Senior Application Scientist with extensive experience in preclinical drug development, I've seen many promising compounds falter in the transition from in vitro to in vivo. This guide is designed to be your lab partner, helping you diagnose and solve the common—and uncommon—challenges that lead to disappointing in vivo results with this particular chemical series.

The imidazo[1,5-a]pyrazine core is a versatile and potent scaffold, with analogs showing activity against a range of targets, including phosphodiesterases (PDEs), kinases, and G-protein coupled receptors.[1][2][3] However, this chemical space is also frequently beset by challenges in bioavailability, metabolism, and formulation.[3][4] This guide follows a logical, cause-and-effect troubleshooting framework. We will not just list steps; we will explore the underlying science to empower you to make informed decisions for your specific analog.

Part 1: Foundational FAQs - First Principles

This section addresses the most common initial questions and establishes a baseline for troubleshooting.

Question: My this compound analog is highly potent in my in vitro assay (nanomolar IC50), but shows no efficacy in my animal model. Where do I even begin?

Answer: This is the classic and most frustrating challenge in drug discovery. The discrepancy between in vitro potency and in vivo efficacy almost always points to issues with ADME (Absorption, Distribution, Metabolism, and Excretion) or target engagement . Essentially, the drug is not getting to the target tissue in a sufficient concentration for a sufficient duration to have a therapeutic effect.

Before diving into complex experiments, start with a simple checklist based on the compound's physicochemical properties.

  • Solubility Assessment: Have you formally measured the aqueous solubility of your specific analog? Many pyrazine-based compounds suffer from poor solubility, which is a primary barrier to absorption.[3][4]

  • Lipophilicity Check (logP/logD): What is the calculated or measured logP of your compound? While some lipophilicity is needed to cross cell membranes, excessively "greasy" molecules (high logP) can get stuck in fat tissues, have poor solubility, and be subject to rapid metabolic clearance.[5]

  • Stability Confirmation: Is your compound stable in the formulation vehicle and in biological matrices (like plasma or serum) for the duration of your experiment?[6] Degradation can be a hidden cause of failure.

This initial assessment will guide your troubleshooting efforts, as illustrated in the workflow below.

Troubleshooting_Start cluster_Initial_Checks Phase 1: Foundational Checks cluster_Troubleshooting_Paths Phase 2: Targeted Troubleshooting start Low In Vivo Efficacy Observed (High In Vitro Potency) solubility Is Aqueous Solubility Adequate (>10 µM)? start->solubility stability Is Compound Stable in Formulation & Plasma? solubility->stability Yes formulation Focus on Formulation & Bioavailability (Section 2) solubility->formulation No logp Is LogP / LogD in Optimal Range (1-4)? stability->logp Yes stability->formulation No pk_pd Investigate PK/PD & Metabolism (Section 3) logp->pk_pd Yes logp->pk_pd No (High/Low) target Verify Target Engagement (Section 4) pk_pd->target PK looks good, but still no efficacy

Caption: Initial decision workflow for troubleshooting low in vivo efficacy.

Part 2: Formulation and Bioavailability Issues

If your compound has poor solubility, no amount of dose escalation will help. The drug must be in solution to be absorbed.[7]

Question: My compound's aqueous solubility is very low (<1 µg/mL). What is a robust, go-to formulation for a first-pass in vivo efficacy study?

Answer: For early-stage preclinical studies, the goal is to achieve adequate exposure with a simple, reproducible formulation. Overly complex formulations can introduce their own variability. A widely used and effective vehicle for poorly soluble compounds is a ternary system of a solvent, a surfactant/polymer, and an aqueous component.

A standard and highly recommended starting formulation is 10% DMSO, 40% PEG400, 50% Saline (or Water for Injection) .

  • DMSO (Dimethyl sulfoxide): A powerful organic solvent to initially dissolve the compound.

  • PEG400 (Polyethylene glycol 400): Acts as a co-solvent and viscosity modifier that helps keep the compound in solution when the vehicle is diluted in the bloodstream.

  • Saline/Water: The aqueous component that makes the final formulation injectable.

Protocol: Preparation of a 10/40/50 Formulation
  • Weigh Compound: Accurately weigh the required amount of your this compound analog into a sterile glass vial.

  • Initial Dissolution: Add the required volume of DMSO (10% of the final total volume). Vortex and/or sonicate gently until the compound is fully dissolved. A clear solution is critical.

  • Add Co-solvent: Add the required volume of PEG400 (40% of the final total volume). Mix thoroughly until the solution is homogenous.

  • Aqueous Phase Addition: Slowly add the saline or Water for Injection (50% of the final total volume) while vortexing . This is the most critical step. Adding the aqueous phase too quickly can cause the compound to precipitate out.

  • Final Check: Inspect the final solution carefully. It should be clear and free of any visible precipitate. If precipitation occurs, the drug concentration is too high for this vehicle.

Question: I tried the 10/40/50 formulation, but my compound still crashes out. What are my other options?

Answer: If a standard co-solvent system fails, you may need to explore more advanced formulation strategies. The choice depends on the compound's properties and the intended route of administration.

Formulation StrategyMechanism of ActionProsCons
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a hydrophilic shell (e.g., HP-β-CD, SBE-β-CD).[8]Significantly increases aqueous solubility; well-established safety profile.Can have renal toxicity at high concentrations; requires specific drug-cyclodextrin compatibility.[8]
Amorphous Solid Dispersion Disperses the drug in a polymeric matrix (e.g., PVP, HPMC-AS), preventing crystallization and enhancing dissolution.[9]Can achieve high drug loading; improves dissolution rate and extent.Requires specialized manufacturing (spray drying, hot melt extrusion); potential for physical instability.
Lipid-Based Systems (SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form an emulsion in the GI tract.[10]Excellent for highly lipophilic drugs; can enhance lymphatic absorption.Primarily for oral administration; complex to develop and characterize.

For initial studies, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the most practical next step after co-solvents.

Part 3: Pharmacokinetics (PK) and Metabolism

Assuming you have a stable and clear formulation, the next question is: what is the body doing to your drug?

Question: How do I know if my drug has a pharmacokinetic problem?

Answer: The only way to know is to measure it. Running a "satellite PK" study is essential. In this design, a small group of animals is dosed with your compound using the same route and vehicle as your main efficacy study. Blood samples are then collected at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and analyzed by LC-MS/MS to determine the drug concentration in plasma.

This analysis provides crucial parameters:

PK ParameterDefinitionImplication for Low Efficacy
Cmax Maximum observed plasma concentration.Low Cmax: Poor absorption or very rapid distribution/elimination.
Tmax Time at which Cmax is reached.Very early Tmax with rapid decline: Suggests rapid elimination.
AUC Area Under the Curve; total drug exposure over time.Low AUC: The primary indicator of poor bioavailability.
Half-life; time for plasma concentration to decrease by 50%.Short T½: The drug is cleared too quickly to have a sustained effect.

Question: My PK data shows a very short half-life and low AUC. What is the likely cause?

Answer: This profile strongly suggests rapid metabolic clearance . Imidazopyridine and related nitrogen-containing heterocyclic structures can be susceptible to metabolism by Cytochrome P450 (CYP) enzymes in the liver.[11] Common metabolic pathways include oxidation and subsequent glucuronidation.[11]

Metabolism_Pathway cluster_PhaseI Phase I Metabolism (Liver) cluster_PhaseII Phase II Metabolism (Liver) Compound Imidazo[1,5-a]pyrazine Analog CYP450 CYP450 Enzymes (e.g., CYP3A4, 2D6) Compound->CYP450 Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) CYP450->Oxidized_Metabolite Oxidation UGT UGT Enzymes Oxidized_Metabolite->UGT Glucuronide_Conjugate Glucuronide Conjugate (Highly water-soluble) UGT->Glucuronide_Conjugate Conjugation Excretion Rapid Renal Excretion Glucuronide_Conjugate->Excretion

Caption: General metabolic pathway for heterocyclic compounds leading to rapid clearance.

Troubleshooting Rapid Metabolism:

  • In Vitro Metabolic Stability: Before running more animal studies, assess your compound's stability in liver microsomes or hepatocytes. This is a cost-effective screen that can confirm metabolic liability.

  • Structural Modification: This is a medicinal chemistry problem. Can you modify the structure to block the site of metabolism? This often involves adding groups like fluorine or replacing a metabolically labile proton with a methyl group. This is a key strategy for improving drug-like properties.[7][12]

  • Prodrug Strategy: In some cases, a prodrug approach can be used to mask the metabolic soft spot, releasing the active drug in vivo.[13]

Part 4: Target Engagement and Pharmacodynamics (PD)

If your formulation is solid and your PK profile shows adequate exposure (a good AUC and a Cmax well above the in vitro IC50), but you still see no efficacy, then you must ask: is my drug hitting its target in the animal?

Question: How can I confirm my drug is engaging its target in the efficacy model?

Answer: This requires measuring a pharmacodynamic (PD) biomarker. A good PD biomarker is a measurable change in the target tissue that confirms the drug has engaged its molecular target and elicited a biological response.

The choice of biomarker is entirely dependent on the target of your specific analog.

  • For a Kinase Inhibitor: The biomarker is often the phosphorylation state of a downstream substrate. You would collect tumor or tissue samples from treated animals at the expected Tmax, perform a Western blot, and look for a decrease in the phosphorylated protein compared to vehicle-treated animals. The PI3K/mTOR pathway is a common target for this class of compounds.[2]

  • For a PDE5 Inhibitor: The biomarker would be an increase in the downstream second messenger, cGMP, in the target tissue.[14] This can be measured via ELISA or other immunoassays.

  • For an ENPP1 Inhibitor: The biomarker could be an increase in the mRNA expression of downstream target genes in the cGAS-STING pathway, such as IFNB1 or CXCL10.[15]

A successful PK/PD study will show a clear relationship between the concentration of the drug in the plasma (PK) and the change in the biomarker in the tissue (PD). If you have good PK but see no change in your PD biomarker, it could mean:

  • The drug is not reaching the target tissue in sufficient concentrations (a distribution problem).

  • The in vitro target may not be the true in vivo target.

  • The animal model is inappropriate or resistant to the mechanism of action.

PK_PD_Workflow start Administer Compound to Efficacy & PK Cohorts pk_sampling Collect Plasma Samples (PK Cohort) at multiple timepoints start->pk_sampling pd_sampling Collect Target Tissue (Efficacy Cohort) at predicted Tmax & Trough start->pd_sampling lcms Analyze Plasma by LC-MS/MS (Measure Drug Concentration) pk_sampling->lcms biomarker Analyze Tissue Biomarker (e.g., Western Blot, ELISA, qPCR) pd_sampling->biomarker pk_data Generate PK Profile (AUC, Cmax, T½) lcms->pk_data pd_data Quantify Biomarker Modulation vs. Vehicle biomarker->pd_data correlation Correlate PK Exposure with PD Biomarker Effect pk_data->correlation pd_data->correlation

Caption: Experimental workflow for an integrated Pharmacokinetic/Pharmacodynamic (PK/PD) study.

By systematically working through these troubleshooting domains—from foundational properties and formulation to pharmacokinetics and target engagement—you can effectively diagnose the root cause of low in vivo efficacy and design rational, data-driven experiments to move your project forward.

References

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PMC - NIH. Available at: [Link]

  • Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations. PMC. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][1][7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. PubMed. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • In vitro and in vivo studies of 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones as new antioxidants. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Paving the way for small-molecule drug discovery. PMC - PubMed Central. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed. Available at: [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. Available at: [Link]

  • Fadrozole. PubChem - NIH. Available at: [Link]

  • In silico study of aminothiazole, benzohydrazide, namoline, piridine, and parnate derivatives as Jumonji domain histone lysine d. Pharmacy Education. Available at: [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. PubChem. Available at: [Link]

  • Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. Available at: [Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC - NIH. Available at: [Link]

  • Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Benzylation of Tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the benzylation of tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction: The Chemistry of Benzylating Tetrahydroimidazo[1,5-a]pyrazine

The N-benzylation of tetrahydroimidazo[1,5-a]pyrazine is a crucial transformation in the synthesis of various biologically active compounds. The benzyl group serves as a common protecting group for nitrogen atoms within heterocyclic systems, preventing unwanted side reactions in subsequent synthetic steps.[1][2][3] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyrazine ring attacks the benzylic carbon of a benzyl halide. The choice of base, solvent, and temperature plays a critical role in the efficiency and selectivity of this transformation.

This guide will address common challenges such as low yield, side product formation, and purification difficulties, providing you with the expertise to troubleshoot and optimize your reaction conditions.

Troubleshooting Guide

Low or No Product Formation

Question: I am not seeing any formation of my desired benzylated product. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a lack of product formation. Let's break down the most common culprits:

  • Ineffective Deprotonation: The nitrogen atom on the tetrahydroimidazo[1,5-a]pyrazine ring needs to be sufficiently nucleophilic to attack the benzyl halide. This often requires deprotonation by a suitable base.

    • Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to deprotonate the nitrogen effectively, especially if the starting material is not very acidic.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] When using NaH, ensure your solvent is anhydrous, as it reacts violently with water.

  • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solution: Screen different solvents. While DMF is a common choice for its ability to dissolve many organic compounds, other options like THF, acetonitrile (MeCN), or DMSO can be explored.[1][4][5] Gentle heating can also improve solubility, but be mindful of potential side reactions at higher temperatures.

  • Inactive Benzylating Agent: Benzyl halides can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of benzyl bromide or benzyl chloride. If you suspect your reagent is old, you can purify it by distillation or pass it through a short plug of neutral alumina before use.

  • Low Reaction Temperature: The reaction may be kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature. Start by heating to 40-50 °C and monitor the reaction progress by TLC or LC-MS.

Formation of Multiple Products and Side Reactions

Question: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are these side products and how can I minimize them?

Answer:

The formation of multiple products is a common issue in the benzylation of N-heterocycles. Here are the most likely side reactions and how to address them:

  • Over-alkylation (Dibenzylation): If there are multiple basic nitrogen atoms in your starting material, you might be seeing the addition of two benzyl groups.

    • Solution: Carefully control the stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the benzylating agent. Adding the benzyl halide slowly to the reaction mixture can also help to avoid localized high concentrations that favor over-alkylation.

  • C-Alkylation: Instead of attacking the nitrogen, the benzyl group can sometimes attach to a carbon atom on the heterocyclic ring, particularly if the ring is electron-rich.[4]

    • Solution: This is often influenced by the choice of base and solvent. Using a less polar solvent might disfavor C-alkylation. Additionally, running the reaction at a lower temperature can increase the selectivity for N-alkylation.

  • Quaternization: The benzylated product can react further with another molecule of benzyl halide to form a quaternary ammonium salt. This is more likely if the product is a strong nucleophile.

    • Solution: Similar to over-alkylation, use a minimal excess of the benzylating agent and monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly to prevent further reaction.

Purification Challenges

Question: I'm having trouble purifying my final product. It's either streaking on the silica gel column or I'm getting poor separation.

Answer:

Purification of N-heterocycles can be tricky due to their basicity.

  • Streaking on Silica Gel: The basic nitrogen atoms in your compound can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system to neutralize the acidic sites on the silica gel and improve the peak shape.

  • Co-eluting Impurities: If your side products have similar polarities to your desired product, separation by standard column chromatography can be difficult.

    • Solution:

      • Optimize your eluent system: Try different solvent combinations. A gradient elution might provide better separation than an isocratic one.

      • Alternative chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica gel.

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which benzylating agent is better: benzyl bromide or benzyl chloride?

A1: Benzyl bromide is generally more reactive than benzyl chloride and will typically result in faster reaction times. However, it is also more expensive and less stable. If you are having trouble with a slow reaction using benzyl chloride, switching to benzyl bromide may be beneficial.

Q2: What is the best base for this reaction?

A2: The optimal base depends on the acidity of the N-H bond in your starting material. For many N-heterocycles, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is sufficient.[4][6] If the reaction is sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF is a good alternative.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. A more quantitative and sensitive method is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[7] This technique can effectively separate the starting material, product, and any byproducts, allowing for accurate determination of reaction completion.[7]

Q4: My reaction seems to be stalling. What should I do?

A4: If the reaction has stalled, you can try a few things. First, ensure your reagents are pure and your solvent is anhydrous (if using a water-sensitive base). You can then try adding a second portion of the base and benzylating agent. Gentle heating can also help to push the reaction to completion.

Q5: Are there any alternative methods for benzylation?

A5: While the use of benzyl halides is the most common method, other approaches exist. For instance, reductive amination using benzaldehyde and a suitable reducing agent can be an alternative. Another possibility involves the use of benzyl alcohol under acidic conditions with a catalyst like bismuth(III) trifluoromethanesulfonate.[8]

Experimental Protocols

Standard Protocol for Benzylation of Tetrahydroimidazo[1,5-a]pyrazine

This protocol provides a general starting point. Optimization may be necessary based on your specific substrate and desired outcome.

Materials:

  • Tetrahydroimidazo[1,5-a]pyrazine

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Triethylamine (Et₃N)

Procedure using K₂CO₃/DMF:

  • To a round-bottom flask, add tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, heat the mixture to 40-50 °C.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5% triethylamine.

Procedure using NaH/THF:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1]

  • Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[1]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography as described above.

Data Presentation

Table 1: Comparison of Common Reaction Conditions for N-Benzylation

ParameterCondition ACondition BRationale & Considerations
Base K₂CO₃NaHK₂CO₃ is easier to handle but less reactive. NaH is a stronger base, suitable for less acidic substrates, but requires anhydrous conditions and careful handling.
Solvent DMFTHFDMF is a polar aprotic solvent with excellent solvating power. THF is less polar and is the preferred solvent for reactions with NaH.
Temperature Room Temp to 50 °C0 °C to Room TempMilder conditions with K₂CO₃ may require heating. The initial exotherm with NaH necessitates cooling.
Work-up Aqueous work-upCareful quenching with sat. aq. NH₄Cl followed by aqueous work-upThe quenching of excess NaH must be done cautiously.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_monitoring Reaction & Monitoring cluster_workup_purification Work-up & Purification start Dissolve Starting Material in Anhydrous Solvent add_base Add Base (e.g., K2CO3 or NaH) start->add_base 1. Stir add_benzyl_halide Add Benzyl Halide (e.g., BnBr) add_base->add_benzyl_halide 2. Stir/Cool react Stir at Appropriate Temperature add_benzyl_halide->react monitor Monitor by TLC/LC-MS react->monitor Periodically quench Quench Reaction monitor->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: A generalized workflow for the benzylation of tetrahydroimidazo[1,5-a]pyrazine.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_yield Low/No Yield cluster_side_products Multiple Products cluster_purification Purification Issues start Problem Encountered check_base Weak Base? start->check_base Low Yield check_stoichiometry Incorrect Stoichiometry? start->check_stoichiometry Side Products streaking Streaking on TLC/Column? start->streaking Purification check_solubility Poor Solubility? check_base->check_solubility No sol_stronger_base sol_stronger_base check_base->sol_stronger_base Use Stronger Base (e.g., NaH) check_reagents Inactive Reagents? check_solubility->check_reagents No sol_change_solvent sol_change_solvent check_solubility->sol_change_solvent Change Solvent/ Increase Temp. sol_fresh_reagents sol_fresh_reagents check_reagents->sol_fresh_reagents Use Fresh Reagents check_conditions Harsh Conditions? check_stoichiometry->check_conditions No sol_adjust_stoich sol_adjust_stoich check_stoichiometry->sol_adjust_stoich Adjust Stoichiometry/ Slow Addition sol_milder_conditions sol_milder_conditions check_conditions->sol_milder_conditions Lower Temperature poor_separation Co-eluting Impurities? streaking->poor_separation No sol_add_base_modifier sol_add_base_modifier streaking->sol_add_base_modifier Add Et3N to Eluent sol_optimize_chrom sol_optimize_chrom poor_separation->sol_optimize_chrom Optimize Eluent/ Change Stationary Phase

Caption: A decision tree for troubleshooting common issues in the benzylation reaction.

References

  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). Retrieved from [Link]

  • Haddach, A. A., Kruse, L. I., & Szeto, D. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Gagnon, D., Du, H., & Vaidyanathan, R. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5879–5883.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2014). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 136(2), 883–886.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. Retrieved from [Link]

  • De Clercq, E., & Cools, M. (1990). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Journal of medicinal chemistry, 33(4), 1291–1297.
  • Valdez, C. A., Leif, R. N., & Hok, S. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (n.d.). Benchchem.
  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science.
  • Sau, P., et al. (2018). Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction. The Journal of Organic Chemistry, 83(20), 12420-12431.
  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021).
  • N-Alkylation of imidazoles. (n.d.). University of Otago.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
  • dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. (n.d.). PubMed.
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • optimizing reaction conditions for Pyrazine-2-amidoxime metal complex form
  • Method for producing high-purity N-alkyl imidazole. (n.d.).
  • Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review. (n.d.). PubMed.
  • Synthesis of benzo[1][6]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H). (n.d.). NIH.

  • N alkylation
  • Development of a selective and scalable N1-indazole alkyl
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.).
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

overcoming solubility issues of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Overcoming Solubility Issues of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Aqueous Buffers

Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. This compound possesses a bicyclic imidazopyrazine core structure coupled with a hydrophobic benzyl moiety. This combination results in poor solubility in neutral aqueous buffers, a common hurdle in experimental biology and preclinical development. This guide provides a systematic approach, from fundamental principles to detailed protocols, to effectively address and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

Q1: Why is this compound poorly soluble in standard aqueous buffers (e.g., PBS at pH 7.4)?

A1: The poor aqueous solubility arises from its distinct structural features:

  • Hydrophobic Benzyl Group: The large, non-polar benzyl group (-CH₂-Ph) significantly contributes to the molecule's overall lipophilicity (greasiness). This group resists interaction with polar water molecules, favoring aggregation of the compound itself.

  • Basic Heterocyclic Core: The imidazopyrazine ring system contains nitrogen atoms that act as weak bases. In neutral or alkaline solutions (pH ≥ 7), these nitrogens are largely uncharged (deprotonated). The neutral form of the molecule is less soluble in water compared to its charged (protonated) salt form.

Q2: What are the key physicochemical properties I should be aware of?

A2: While specific experimental data for this exact molecule is sparse, we can infer its properties from its structure:

  • Molecular Weight: Approximately 213.28 g/mol .[1]

  • LogP (Octanol-Water Partition Coefficient): This value predicts a compound's hydrophobicity. While the core tetrahydroimidazo[1,5-a]pyrazine is hydrophilic (calculated XLogP3 ≈ -0.9)[2], the addition of the benzyl group will substantially increase the LogP. A structurally related compound, methyl this compound-1-carboxylate, has a calculated LogP of 1.62, indicating a preference for lipid environments over aqueous ones.[3]

  • pKa (Acid Dissociation Constant): The pKa value indicates the pH at which the compound is 50% protonated. As a weak base, this compound will have one or more pKa values likely in the mid-range (estimated 5-8). At a pH below its pKa, the molecule will become protonated, forming a more water-soluble cation.

Q3: What is the absolute first step I should take to try and dissolve my compound?

A3: Before resorting to more complex methods, pH adjustment is the most direct and often successful first step for basic compounds like this one. Attempt to dissolve the compound in a slightly acidic aqueous solution (e.g., pH 4-5) before diluting it into your final experimental buffer. This leverages the molecule's basic nature to form a more soluble salt in situ.

Part 2: Systematic Troubleshooting Workflow

Navigating solubility challenges requires a logical, stepwise approach to find a method that is effective for the compound and compatible with your downstream assay. The following workflow provides a decision-making framework.

Caption: A decision-making workflow for solubilizing the target compound.

Part 3: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the primary methods of solubilization.

Method 1: pH Adjustment

Causality: As a weak base, the solubility of this compound increases dramatically in acidic conditions.[4][5][6] Lowering the pH protonates the nitrogen atoms on the imidazopyrazine ring, creating a positively charged cation. This charged species is significantly more polar and thus more readily solvated by water molecules.

Experimental Protocol: Preparing a 10 mM Acidic Stock Solution

  • Weigh Compound: Accurately weigh 2.13 mg of this compound (MW: 213.28 g/mol ) into a sterile microcentrifuge tube.

  • Prepare Acidic Solvent: Prepare a small volume of 0.1 M Hydrochloric Acid (HCl) in sterile, purified water.

  • Initial Dissolution: Add 900 µL of purified water to the tube. The compound will likely not dissolve.

  • Titrate with Acid: While vortexing, add the 0.1 M HCl dropwise (e.g., 1-2 µL at a time). Continue adding acid until the solid completely dissolves. The solution should become clear.

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with purified water. This yields a 10 mM stock solution.

  • Dilution into Final Buffer: This acidic stock can now be diluted into your final (and likely higher pH) experimental buffer. Perform dilutions carefully and observe for any signs of precipitation. The final pH of your assay should be checked after adding the compound.

Trustworthiness Check:

  • Limitation: This method may not be suitable for assays that are sensitive to low pH. The buffering capacity of your final medium must be sufficient to neutralize the added acid and maintain the desired experimental pH.

  • Validation: Always measure the final pH of your experimental medium after adding the compound stock to ensure it is within the acceptable range for your assay.

Method 2: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7][8] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar benzyl group.

Data Presentation: Common Biocompatible Co-solvents

Co-solventTypical Max. Concentration (in vitro)Key Characteristics
DMSO (Dimethyl sulfoxide)0.1% - 0.5%Powerful solvent, but can be toxic to cells at >1% and may interfere with some assays.[9][10][11]
Ethanol (EtOH)0.1% - 1.0%Biocompatible, but can be volatile and may affect cell membrane integrity at higher concentrations.
PEG 400 (Polyethylene Glycol 400)1.0% - 5.0%Low toxicity, viscous, good for increasing solubility of many compounds.[12]

Experimental Protocol: Preparing a 50 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh 10.66 mg of the compound into a sterile glass vial.

  • Add Co-solvent: Add 1.0 mL of 100% cell-culture grade DMSO.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution if needed. Ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilution: Perform serial dilutions of the high-concentration stock into your aqueous assay buffer. Crucially, never dilute the stock by more than 1:100 in a single step to avoid precipitation. For a 1:1000 final dilution, first dilute 1:10, then 1:10, then 1:10 again in the final buffer.

Trustworthiness Check:

  • Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent (e.g., 0.1% DMSO) as your test samples to account for any effects of the solvent itself on the biological system.[9][10]

Method 3: Employing Solubilizing Excipients

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the hydrophobic benzyl group of the target molecule in a "guest-host" complex, effectively shielding it from the aqueous environment and increasing its apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.

Cyclodextrin_Mechanism cluster_0 Aqueous Environment CD CD_hole CD_label HP-β-Cyclodextrin (Hydrophilic Exterior) Drug_Head Imidazopyrazine Core Drug_Tail Benzyl Group Drug_Head->Drug_Tail arrow Encapsulation

Caption: Encapsulation of the hydrophobic benzyl group by a cyclodextrin.

Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. (e.g., 1 g of HP-β-CD in a final volume of 10 mL of buffer).

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Promote Complexation: Vortex the mixture vigorously. The solution can be stirred at room temperature for several hours or overnight to ensure maximal complex formation. Sonication can also be used to accelerate the process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or particulates before use.

Trustworthiness Check:

  • Validation: Run a parallel control with the HP-β-CD solution alone to ensure the cyclodextrin itself does not interfere with your assay.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic benzyl group of the target compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in the aqueous buffer.[17][18] Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are commonly used.

Experimental Protocol: Using Polysorbate 20 (Tween® 20)

  • Prepare Surfactant Solution: Prepare a stock solution of 1% Polysorbate 20 in your desired buffer. The CMC of Polysorbate 20 is ~0.006% w/v, so this concentration is well above the CMC.

  • Prepare Compound Stock: In a separate tube, prepare a concentrated slurry of the compound in a small amount of the 1% Polysorbate 20 solution.

  • Promote Micellar Solubilization: Vortex the slurry vigorously and sonicate for 15-30 minutes. This energy input helps incorporate the drug into the micelles.

  • Dilute and Filter: Dilute the solubilized stock to the final desired concentration using the same buffer. Filter through a 0.22 µm syringe filter before use.

Trustworthiness Check:

  • Validation: Surfactants can disrupt cell membranes and interfere with protein assays. A vehicle control containing the final concentration of the surfactant is essential to test for these potential artifacts.

Part 4: Summary of Methods and Best Practices

MethodProsConsBest For...
pH Adjustment Simple, inexpensive, introduces minimal foreign substances.May alter experimental pH; not effective for all compounds.Initial screening; assays tolerant of slight pH shifts.
Co-solvents Highly effective for many compounds; easy to prepare stock solutions.Potential for cellular toxicity or assay interference; risk of precipitation upon dilution.In vitro assays where a low final solvent concentration is acceptable.
Cyclodextrins Low toxicity, high solubilization capacity for suitable molecules.Can be expensive; may not work for all molecular shapes.Cell-based assays and in vivo formulations where co-solvents are undesirable.
Surfactants Effective solubilizers, well-established in formulations.High potential for assay interference (e.g., protein binding, membrane disruption).Biochemical assays where interference has been ruled out; certain formulation types.

General Best Practices:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation or cloudiness before use.

  • Energy Input: Sonication and vortexing are valuable tools to overcome the activation energy barrier of dissolution.

  • Fresh Preparations: Whenever possible, prepare fresh solutions for your experiments, as compounds can precipitate out of supersaturated solutions over time.

  • Controls are Non-Negotiable: The importance of appropriate vehicle controls cannot be overstated for interpreting your results accurately.

References

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • MOLBASE. (n.d.). methyl this compound-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][19]triazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Fathi, F., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • dos Santos, T., et al. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • Kumar, S., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ACS Publications. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Preprints.org. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Menthol–Fatty Acid HDES Boosts In Vitro Oral Bioavailability of Oleanolic Acid via Synergistic Digestive Release and Cellular Absorption.
  • ResearchGate. (2023). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • ResearchGate. (2022). (PDF) Study of Surfactant and Their Use in Drug Delivery.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Retrieved from [Link]

  • SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]

  • Medium. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022).

Sources

Technical Support Center: Guidelines for the Storage and Handling of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Maintaining chemical purity is paramount for reproducible experimental results, and this guide provides a framework for understanding potential degradation pathways, troubleshooting common issues, and implementing robust storage protocols.

Section 1: Understanding the Molecule: Core Stability Profile

This compound possesses a bicyclic heterocyclic core with a benzyl substituent. Its stability is dictated by the inherent reactivity of its structural components.

  • Tetrahydroimidazo[1,5-a]pyrazine Core: This scaffold contains an imidazole ring fused to a saturated pyrazine ring. The imidazole moiety is known to be susceptible to certain degradation mechanisms. Studies on related imidazole-containing structures have shown that this ring can be liable to base-mediated autoxidation and can be sensitive to photodegradation when in solution[1].

  • Benzyl Group: The benzylic carbon (the CH2 group linking the phenyl ring to the pyrazine nitrogen) is a potential site for oxidation, which could lead to the formation of corresponding alcohol or ketone derivatives under oxidative stress.

  • Saturated Pyrazine Ring: The tetrahydro-pyrazine portion of the molecule is generally stable. However, under harsh oxidative conditions or in the presence of certain metal catalysts, dehydrogenation to form the aromatic pyrazine ring is a theoretical possibility.

Understanding these potential liabilities is the first step in designing an effective storage strategy. The primary goal is to mitigate exposure to factors that can initiate these degradation pathways: oxygen, light, and elevated temperatures.

Section 2: Recommended Storage Conditions

To maximize the shelf-life of this compound, we recommend adhering to the following conditions, derived from best practices for analogous heterocyclic compounds[2][3][4].

Parameter Solid Compound Compound in Solution Causality / Rationale
Temperature 2–8°C≤ -20°C (aliquoted)Reduces the kinetic rate of all potential degradation reactions. Freezing solutions minimizes molecular motion and slows solvent-mediated degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)The imidazole ring is susceptible to oxidation[1]. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial / Foil)The imidazole moiety is sensitive to photodegradation, a process that can lead to complex mixtures of degradants[1].
Container Tightly Sealed, Low-Extractable Glass VialTightly Sealed, Low-Extractable Glass Vial with PTFE-lined capPrevents moisture ingress and contamination. PTFE liners are chemically inert and prevent leaching or reaction with the compound or solvent.
Form Dry Solid / Lyophilized PowderSingle-Use AliquotsStoring as a dry solid is inherently more stable. For solutions, creating single-use aliquots avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Question 1: I've observed my solid sample, which was initially an off-white powder, developing a yellow or brownish tint over time. What is causing this discoloration?

Answer: This is a classic indicator of degradation, most likely due to oxidation or photodegradation. Chromophores (light-absorbing groups) are often formed as a result of reactions that create extended conjugated systems.

  • Probable Cause (Oxidation): The compound has likely been exposed to atmospheric oxygen. The imidazole ring system is a primary candidate for oxidative degradation, which can produce colored byproducts[1].

  • Probable Cause (Photodegradation): Exposure to ambient or UV light can initiate radical chain reactions, leading to a complex mixture of colored degradants[1].

  • Recommended Action:

    • Immediately transfer the material to an amber vial, purge with an inert gas (e.g., argon), and store at 2-8°C.

    • Before experimental use, re-verify the purity of the compound using a suitable analytical method like HPLC or LC-MS. Compare the purity profile to that of a fresh or properly stored sample.

Question 2: My compound was dissolved in DMSO for an assay and stored in the freezer. Now I see a precipitate. Has the compound degraded?

Answer: This could be one of two things: degradation or reduced solubility.

  • Scenario A (Solubility): DMSO freezes at ~18.5°C. If your freezer is set to -20°C, the solvent will be frozen. Even in a 4°C refrigerator, the solubility of your compound may be significantly lower than at room temperature, causing it to precipitate.

    • Troubleshooting: Warm the vial to room temperature and vortex or sonicate gently. If the precipitate redissolves completely, it was a solubility issue. To avoid this, consider using a lower-freezing-point solvent system if your experiment allows, or ensure the compound is fully dissolved at the working temperature before use.

  • Scenario B (Degradation): If the precipitate does not redissolve upon warming and sonication, it is likely a degradant that is less soluble than the parent compound.

    • Troubleshooting: Analyze both the supernatant and, if possible, the dissolved precipitate by LC-MS to identify the parent compound and any new species. This confirms degradation and helps identify the degradant's structure.

Question 3: My latest LC-MS analysis shows several new peaks that weren't present when I first received the compound. What are the most likely degradation pathways?

Answer: The appearance of new peaks is definitive evidence of degradation. Based on the molecule's structure, the degradation is likely proceeding via one or more of the pathways illustrated below. Forced degradation studies are often used to intentionally produce and identify such products[5][6].

  • Pathway 1: Oxidation: This is the most common pathway for nitrogen-containing heterocycles. Look for mass increases corresponding to the addition of one or more oxygen atoms (+16 or +32 Da). This can occur on the imidazole ring or the benzylic carbon[1].

  • Pathway 2: Photodegradation: This pathway can be complex and may not result in simple mass additions. It can involve ring opening, rearrangements, or dimerization. The resulting products will have different retention times and mass spectra[1].

  • Pathway 3: De-benzylation: Cleavage of the benzyl group is another possibility, especially under certain catalytic or photolytic conditions. This would result in a product with a mass corresponding to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core.

parent parent stressor stressor degradant degradant P 7-Benzyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine D1 Oxidized Products (+16 Da, +32 Da) P->D1 D2 Photodegradation Products (Rearranged, Dimerized) P->D2 D3 De-benzylated Core P->D3 O2 Oxygen (O₂) O2->D1 Light Light (hν) Light->D2 Catalyst Trace Metals / Acid / Base Catalyst->D3

Caption: Potential degradation pathways for the target compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for long-term storage of this compound in solution?

    • A: For maximal stability, storing the compound as a dry solid is strongly preferred. If a solution is necessary, use a dry, aprotic solvent such as anhydrous DMF or Dioxane. While DMSO is common, it is hygroscopic and can promote oxidation in some cases. Regardless of the solvent, flash-freeze single-use aliquots in an inert atmosphere and store at -20°C or -80°C.

  • Q: How frequently should I check the purity of my stored sample?

    • A: For a solid sample stored under ideal conditions (2-8°C, inert gas, dark), a purity check every 6-12 months is reasonable. For a stock solution, even at -20°C, we recommend re-analysis if it has been stored for more than 1-2 months. For working solutions stored at 4°C, purity should be verified after a few days.

  • Q: Are there any materials I should avoid when handling or storing this compound?

    • A: Yes. Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid), strong acids, and strong bases, as these can catalyze degradation. Also, be mindful of potential contamination from metal ions (e.g., from spatulas or glassware), which can act as catalysts for oxidation[5]. Use high-purity solvents to avoid impurities that could react with your compound.

Section 5: Protocol for Stability Assessment

To ensure the integrity of your compound within your specific experimental context (e.g., in a particular formulation or assay buffer), we recommend performing a small-scale stability assessment. This protocol is a simplified version of the forced degradation studies used in pharmaceutical development to establish stability-indicating methods[7].

Objective: To validate the stability of this compound under your proposed storage and handling conditions.

Materials:

  • Your compound

  • Your chosen solvent or buffer

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Amber and clear vials

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of your compound in your chosen solvent at a known concentration.

  • Establish Baseline (T=0): Immediately analyze an aliquot of the fresh stock solution by HPLC/LC-MS. This is your T=0 reference. Record the peak area and purity of the parent compound.

  • Aliquot and Stress: Distribute the remaining stock solution into several vials under different conditions:

    • Control: Amber vial, purged with argon/nitrogen, stored at your proposed ideal condition (e.g., -20°C).

    • Heat Stress: Clear vial, capped, placed in an oven at 40°C.

    • Light Stress: Clear vial, capped, left on the benchtop under ambient light.

    • Oxidative Stress (Optional): To a separate aliquot, add a small amount of 3% hydrogen peroxide solution.

  • Incubate: Leave the samples for a defined period, such as 24, 48, or 72 hours.

  • Analyze: After the incubation period, bring all samples to room temperature and analyze them by HPLC/LC-MS using the same method as the T=0 sample.

  • Evaluate: Compare the purity of each stressed sample to the T=0 and Control samples. A stable compound will show minimal (<1-2%) loss of purity in the Control sample, while stressed samples will show varying degrees of degradation, validating that your analytical method is "stability-indicating."

start_end start_end process process analysis analysis condition condition start Start: Prepare Stock Solution t0 Analyze T=0 (Baseline) start->t0 aliquot Aliquot Solution start->aliquot analyze_all Analyze All Samples (T=24/48h) t0->analyze_all cond1 Control (-20°C, Dark) aliquot->cond1 cond2 Heat (40°C) aliquot->cond2 cond3 Light (Ambient) aliquot->cond3 cond1->analyze_all cond2->analyze_all cond3->analyze_all compare End: Compare Purity & Assess Stability analyze_all->compare

Caption: Experimental workflow for a self-validating stability assessment.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. [Link]

  • Yokley, R.A., et al. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. ResearchGate. [Link]

  • Kim, H.Y., et al. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856. [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Medical Management Guidelines for Hydrazines. [Link]

  • Bénard, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1136-1146. [Link]

  • Singh, R., & Rehman, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Singh, S., et al. (2018). Revised manuscript on the photostability of midazolam. CORE. [Link]

  • Knausenberger, M., et al. (2012). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. ResearchGate. [Link]

  • Sharma, M., & Kothiyal, P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Werst, D. W., et al. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale discovery to the multi-gram and kilogram scales required for preclinical evaluation.

As this specific molecule is a specialized development candidate, this guide is built upon established principles for the synthesis of the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold and subsequent N-alkylation. The troubleshooting strategies provided are derived from analogous, well-documented heterocyclic syntheses and address the common challenges encountered during process scale-up.

Proposed Synthetic Pathway for Scale-Up

The most direct and scalable route involves a two-step process: first, the construction of the core heterocyclic scaffold, followed by a selective N-benzylation.

Synthetic_Pathway cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: N-Benzylation Reagents_1 Histamine Dihydrochloride + Glyoxal Intermediate 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Reagents_1->Intermediate Pictet-Spengler type Cyclization & Dehydration Product 7-Benzyl-5,6,7,8-tetrahydroimidazo [1,5-a]pyrazine Intermediate->Product Benzyl Bromide (BnBr), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)

Caption: Proposed two-step synthetic route for scale-up.

Part 1: Troubleshooting the Synthesis of the Core Scaffold

The formation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is typically achieved via a reaction analogous to the Pictet-Spengler condensation, involving histamine and a glyoxal equivalent.

FAQ 1: My cyclization reaction is stalling or showing low conversion. What are the primary causes and solutions?

Answer:

Low conversion during the cyclization step is a common issue when moving to a larger scale. The root causes are often related to reaction concentration, pH control, and mass transfer.

  • Causality: The reaction involves the formation of an initial imine, followed by an intramolecular cyclization and dehydration. Each of these steps is sensitive to reaction conditions. At lower concentrations (common in scale-up to manage exotherms), bimolecular reactions can slow down. The pH is also critical; the initial imine formation is favored under neutral to slightly acidic conditions, while the cyclization can be base-catalyzed.

  • Troubleshooting Steps:

    • Re-evaluate Solvent and Concentration: Ensure the solvent can dissolve the starting materials adequately at the reaction temperature. If solubility is poor, consider a co-solvent system. Gradually increase the concentration while monitoring the reaction exotherm.

    • Precise pH Control: The use of histamine dihydrochloride requires a base to free the amine. However, excess base can promote side reactions. Use a non-nucleophilic base like sodium bicarbonate or triethylamine and add it portion-wise. Monitor the reaction mixture's pH and maintain it in the optimal range (typically 6-8).

    • Improve Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or concentration gradients. Ensure the stirrer design and speed are adequate for the reactor geometry to maintain a homogenous slurry or solution.

    • Consider a Catalyst: For challenging cyclizations, a mild Lewis acid catalyst can sometimes promote the reaction by activating the carbonyl group.

Diagram: Decision-Making for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Stirring Is mixing efficient? (No solids settling) Start->Check_Stirring Improve_Stirring Increase RPM or use baffled reactor Check_Stirring->Improve_Stirring No Check_pH Is pH in optimal range? (e.g., 6-8) Check_Stirring->Check_pH Yes Improve_Stirring->Check_pH Adjust_pH Adjust pH with appropriate base Check_pH->Adjust_pH No Check_Conc Is concentration too low? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Increase_Conc Increase concentration (monitor exotherm) Check_Conc->Increase_Conc Yes Consider_Catalyst Consider adding Mild Lewis Acid Catalyst Check_Conc->Consider_Catalyst No End Re-run reaction Increase_Conc->End Consider_Catalyst->End

Caption: Troubleshooting workflow for incomplete cyclization.

FAQ 2: I am observing a significant amount of a dark, polymeric byproduct. How can I minimize this?

Answer:

The formation of dark, often insoluble, polymeric material is typically due to the self-polymerization of glyoxal or side reactions under harsh conditions.

  • Causality: Glyoxal is highly reactive and can self-polymerize, especially in the presence of strong acids or bases, or at elevated temperatures. This is a common issue in reactions involving aldehydes.

  • Solutions:

    • Control Reagent Addition: Instead of adding all the glyoxal at once, use a syringe pump for slow, controlled addition to the reaction mixture. This keeps the instantaneous concentration of free glyoxal low, favoring the desired reaction with histamine over self-polymerization.

    • Use a Glyoxal Surrogate: Consider using a more stable glyoxal equivalent, such as glyoxal bis(sodium bisulfite) adduct or a protected form like 2,2-dimethoxyacetaldehyde. These reagents release glyoxal slowly in situ under the reaction conditions.

    • Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a reactor cooling system to manage any exotherms, especially during glyoxal addition.

ParameterStandard Bench ScaleRecommended Scale-UpRationale
Glyoxal Addition All at onceSlow addition over 1-2 hoursMinimizes instantaneous concentration, reducing polymerization.
Temperature Room Temp to 50°C20°C to 35°CLower temperature reduces the rate of side reactions.
pH Monitoring Endpoint checkIn-process monitoringPrevents excursions to overly acidic or basic conditions.

Part 2: Troubleshooting the N-Benzylation Step

The second step involves the alkylation of the secondary amine in the piperazine ring. The primary challenge here is achieving selective mono-alkylation.

FAQ 3: My reaction is producing a di-benzylated quaternary salt as a major impurity. How do I prevent this?

Answer:

Over-alkylation is a classic problem in N-alkylation reactions. It occurs when the desired mono-benzylated product reacts again with the benzylating agent.

  • Causality: The nitrogen on the imidazole ring is also nucleophilic and can be alkylated, leading to a quaternary ammonium salt. This is particularly problematic if the reaction is run for too long, at high temperatures, or with an excess of the benzylating agent. The resulting salt is often difficult to remove from the desired product.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of the starting scaffold relative to the benzyl bromide (e.g., 1.1 to 1 equivalents) or use benzyl bromide as the limiting reagent (e.g., 0.95 equivalents). This ensures the benzylating agent is consumed before significant over-alkylation can occur.

    • Choice of Base and Solvent: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are heterogeneous bases, and their reactivity can be easier to control at scale than strong, soluble organic bases. Acetonitrile is a common solvent choice as it effectively dissolves the reactants while being relatively inert.

    • Lower Reaction Temperature: Run the reaction at a moderate temperature (e.g., 40-60°C). While this may slow the reaction rate, it dramatically disfavors the higher activation energy pathway of the second alkylation.

    • Monitor the Reaction Closely: Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the product from converting to the quaternary salt.

Diagram: Selectivity Control in N-Benzylation

Alkylation_Selectivity cluster_desired Desired Pathway (Lower Activation Energy) cluster_side_reaction Side Reaction (Higher Activation Energy) Scaffold Core Scaffold (Two Nucleophilic Nitrogens) Desired_Product Mono-Benzylated Product Scaffold->Desired_Product 1.0 eq. BnBr Low Temp (40-60°C) Mild Base (K2CO3) BnBr Benzyl Bromide BnBr->Desired_Product Quat_Salt Di-Alkylated Quaternary Salt BnBr->Quat_Salt Desired_Product->Quat_Salt Excess BnBr High Temp (>70°C) Prolonged Reaction Time

Caption: Kinetic vs. thermodynamic control in N-benzylation.

Part 3: General Scale-Up and Purification FAQs

FAQ 4: What are the key safety considerations when scaling up this synthesis?

Answer:

  • Thermal Hazards: The N-benzylation step is exothermic. A reaction calorimetry study should be performed to determine the heat of reaction and ensure that the plant's cooling capacity is sufficient to control the temperature, preventing a thermal runaway.

  • Reagent Handling: Benzyl bromide is a lachrymator and a hazardous alkylating agent. Ensure all transfers are done in a closed system or a well-ventilated area with appropriate personal protective equipment (PPE).

  • Pressure Build-up: The cyclization step may evolve gases. The reactor must be properly vented.

FAQ 5: My final product is difficult to crystallize and purify. What are my options?

Answer:

Many nitrogen-containing heterocyclic compounds can be challenging to crystallize.

  • Salt Formation: The easiest way to induce crystallinity and improve handling properties is to form a pharmaceutically acceptable salt. React the final free base with an acid like HCl (in isopropanol), methanesulfonic acid, or tartaric acid. Perform a salt screen to find the most stable and crystalline form.

  • Chromatography: While not ideal for very large scales, automated flash chromatography on silica gel or alumina can be used for multi-kilogram purifications. Develop a robust method with a solvent system that provides good separation between your product and key impurities (like the quaternary salt or unreacted starting material).

  • Solvent-Antisolvent Crystallization: Dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add an anti-solvent (e.g., heptane, MTBE) until turbidity is observed. This can often induce crystallization. Seeding with a small amount of pure product can be beneficial.

References

  • Title: A General and Efficient Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazines and Related Scaffolds. Source: Organic Letters, 2005, 7 (19), pp 4107–4110. URL: [Link]

  • Title: Process Development and Scale-Up of a Pictet-Spengler Reaction To Prepare a Key Intermediate for a Potential New Drug for the Treatment of Benign Prostatic Hyperplasia. Source: Organic Process Research & Development, 2000, 4 (5), pp 350–355. URL: [Link]

  • Title: Selective N-Alkylation of Amines with Carbonates. Source: The Journal of Organic Chemistry, 2011, 76 (7), pp 2281–2286. URL: [Link]

Technical Support Center: Synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to aid in minimizing impurities during the production of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity and yield in your experiments.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. For a compound like this compound, which serves as a building block in drug development, controlling impurities is not merely a matter of optimizing yield but a fundamental requirement for regulatory compliance and ensuring the safety of the final drug product. Process-related impurities can arise from various sources, including starting materials, side reactions, and degradation products.[1][2] This guide will delve into the common impurities encountered during a plausible synthetic route to this compound and provide actionable strategies to mitigate their formation.

Plausible Synthetic Route

A common and efficient method for the synthesis of the tetrahydroimidazo[1,5-a]pyrazine core is a variation of the Pictet-Spengler reaction.[3] This involves the cyclocondensation of an amine with an aldehyde or ketone. For the synthesis of this compound, a plausible two-step route is outlined below:

  • N-Benzylation: Reaction of piperazine-2-carboxamide with benzyl bromide to form the key intermediate, N-benzylpiperazine-2-carboxamide.

  • Cyclocondensation: An acid-catalyzed reaction of N-benzylpiperazine-2-carboxamide with a formaldehyde equivalent (e.g., paraformaldehyde) to yield the final product.

Synthetic Pathway A Piperazine-2-carboxamide C N-Benzylpiperazine-2-carboxamide A->C Base, Solvent B Benzyl Bromide B->C E This compound C->E D Paraformaldehyde, H+ D->E Cyclocondensation

Caption: Plausible synthetic route for this compound.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have regarding impurity formation during the synthesis of this compound.

Q1: What are the most common impurities I should expect in my final product?

A1: Based on the proposed synthetic route, the most probable impurities include:

  • Unreacted Starting Materials: Residual N-benzylpiperazine-2-carboxamide.

  • Over-alkylation Byproduct: 1,4-Dibenzylpiperazine-2-carboxamide.

  • Oxidative Impurity: this compound-N-oxide.

  • Isomeric Impurity: 6-Benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • Polymeric Byproducts: Arising from the polymerization of formaldehyde.

Q2: I am observing a significant amount of unreacted N-benzylpiperazine-2-carboxamide in my crude product. How can I improve the conversion?

A2: Incomplete conversion during the cyclocondensation step is a common issue. Here are the key parameters to investigate:

  • Catalyst: Ensure you are using a suitable acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) at an appropriate concentration. The acidity of the medium is crucial for the formation of the electrophilic iminium ion intermediate.[3]

  • Temperature and Reaction Time: The reaction may require elevated temperatures and sufficient time to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Formaldehyde Source: The reactivity of formaldehyde sources can vary. Paraformaldehyde is commonly used, but depolymerization can be slow. Consider using an aqueous formaldehyde solution, but be mindful of the impact of water on the reaction.

Q3: My mass spectrometry data shows a peak corresponding to a dibenzylated species. What is this, and how can I prevent its formation?

A3: This impurity is likely 1,4-dibenzylpiperazine-2-carboxamide, an over-alkylation byproduct from the initial N-benzylation step. Its formation is favored when an excess of benzyl bromide is used or when the reaction is run for an extended period at high temperatures.

Prevention Strategy:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of piperazine-2-carboxamide relative to benzyl bromide.

  • Controlled Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed to prevent further alkylation. The formation of dibenzylpiperazine is a known byproduct in the synthesis of N-benzylpiperazine.[4][5]

Q4: I have an unexpected peak in my HPLC with a mass 16 units higher than my product. What could it be?

A4: A mass difference of +16 amu strongly suggests the formation of an N-oxide impurity, specifically this compound-N-oxide. Tertiary amines, like the one in the piperazine ring, are susceptible to oxidation.

Potential Causes and Solutions:

  • Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants.

  • Air Oxidation: While less common, prolonged exposure to air at elevated temperatures can contribute to N-oxide formation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification: N-oxides can often be separated from the parent amine by column chromatography due to their increased polarity. The formation of N-oxides from piperazine derivatives is a well-documented phenomenon.[6][7][8]

Impurity_Formation cluster_0 N-Benzylation Step cluster_1 Cyclocondensation Step A Piperazine-2-carboxamide C N-Benzylpiperazine-2-carboxamide (Intermediate) A->C 1 eq. Benzyl Bromide B Benzyl Bromide B->C D 1,4-Dibenzylpiperazine-2-carboxamide (Over-alkylation Impurity) C->D Excess Benzyl Bromide C2 N-Benzylpiperazine-2-carboxamide E This compound (Product) C2->E Formaldehyde, H+ G 6-Benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Isomeric Impurity) C2->G Alternative Cyclization F This compound-N-oxide (Oxidation Impurity) E->F Oxidation

Caption: Formation pathways for the desired product and common impurities.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Observed Problem Potential Cause Underlying Mechanism Recommended Solution
Low Yield of Final Product Incomplete cyclocondensation.Insufficient activation of the amide or formaldehyde for the intramolecular electrophilic substitution.Increase catalyst concentration, reaction temperature, or reaction time. Monitor by HPLC to optimize.
Degradation of product.The product may be unstable under prolonged exposure to strong acid and high temperatures.Perform a time-course study to find the optimal reaction time that maximizes product formation while minimizing degradation.
Multiple Spots on TLC/Peaks in HPLC Presence of multiple impurities.A combination of unreacted starting materials, side products, and degradation products.Refer to the FAQs to identify potential impurities based on their expected polarity and mass. Develop an appropriate purification strategy (see Experimental Protocols).
Product Discoloration Formation of colored byproducts.Air oxidation or polymerization of starting materials or intermediates can lead to colored impurities.Use high-purity, peroxide-free solvents. Conduct the reaction under an inert atmosphere.
Difficulty in Purification Co-elution of impurities with the product.Similar polarities between the product and impurities (e.g., isomeric byproducts).Optimize the mobile phase for column chromatography to improve separation. Consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing an HPLC method to assess the purity of your this compound product.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and/or Mass Spectrometry (MS)
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in a 1:1 mixture of water and acetonitrile.

Rationale: A C18 column is a good starting point for the separation of moderately polar compounds. The formic acid in the mobile phase helps to protonate the basic nitrogens, leading to better peak shape. A gradient elution is necessary to separate compounds with a range of polarities, from the more polar N-oxide to the less polar dibenzylated impurity.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the crude product.

  • Prepare the Column: Slurry pack a silica gel column with the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Note: The optimal solvent system for column chromatography will depend on the specific impurity profile of your crude product and should be determined by TLC analysis.

References

  • Google Patents. (n.d.). N-oxides as prodrugs of piperazine and piperidine derivatives.
  • PubMed. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Characterization of Process Related Impurities of Tegaserod Maleate. Retrieved from [Link]

  • PubMed. (1995). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). The Synthesis of Novel 7-(Substituted benzyl)-4,5-dihydro[6][9][10]triazolo[1,5-a]pyrazin-6(7H)-ones via Tandem Ugi–Huisgen Reactions. Retrieved from [Link]

  • PubMed Central. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. Retrieved from [Link]

  • PubMed. (2014). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][9][11]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Retrieved from [Link]

  • Google Patents. (n.d.). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • ResearchGate. (2014). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Retrieved from [Link]

  • PubMed. (2018). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]

  • BioProcess International. (2023). Detection and Quantitation of Process-Related Impurities. Retrieved from [Link]

  • PubMed Central. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]

  • PubMed Central. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][6][9][12]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation of lower aliphatic aldehydes with arylamines and cyclopentadiene. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Relationship of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the intricate process of drug discovery, the 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold presents a compelling starting point for the development of novel therapeutics. While comprehensive structure-activity relationship (SAR) studies on this specific chemical series are not extensively documented in publicly available literature, a wealth of information on structurally related compounds, particularly as potent inhibitors of phosphodiesterase 10A (PDE10A), provides a robust framework for guiding medicinal chemistry efforts. This guide synthesizes the current understanding of related scaffolds to infer and propose a strategic approach to elucidating the SAR of this compound derivatives.

Introduction: The Therapeutic Potential of the Tetrahydroimidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of this and related fused heterocyclic systems have been investigated for a range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.[4][5][6] Notably, extensive research has identified certain classes of imidazopyrazines and structurally similar pyrazolopyrimidines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain and implicated in various neurological and psychiatric disorders.[7][8][9]

Given the structural similarities, it is highly probable that this compound derivatives also exert their biological effects through the modulation of PDE10A. This enzyme plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that are vital for intracellular signal transduction in the central nervous system.[7] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate neuronal activity and presents a promising therapeutic strategy for conditions such as schizophrenia and Huntington's disease.[7][9]

This guide will therefore focus on the SAR of this compound derivatives within the context of PDE10A inhibition, drawing parallels from closely related and well-characterized chemical series.

Decoding the Structure-Activity Relationship: Insights from Analogous Scaffolds

The exploration of SAR for novel chemical entities often begins with an analysis of established pharmacophores. In the absence of direct data for our target scaffold, we can extrapolate key structural requirements for potent PDE10A inhibition from related imidazopyrazine and pyrazolopyrimidine series.

The Significance of the Benzyl Moiety at the 7-Position

The 7-benzyl group is a defining feature of our target scaffold. In many inhibitor-enzyme interactions, such aromatic moieties play a crucial role in establishing hydrophobic interactions within the active site. The substitution pattern on this benzyl ring is a prime target for modification to enhance potency and selectivity.

  • Electron-donating and -withdrawing groups: The electronic nature of substituents on the benzyl ring can significantly influence binding affinity. It is plausible that electron-withdrawing groups could engage in favorable interactions with specific residues in the PDE10A active site. Conversely, electron-donating groups may enhance π-π stacking interactions.

  • Steric bulk: The size and position of substituents will dictate the optimal fit within the binding pocket. Small, lipophilic groups in the para-position are often a good starting point for exploration.

Exploration of Other Key Positions on the Scaffold

Beyond the 7-benzyl group, other positions on the tetrahydroimidazo[1,5-a]pyrazine ring system offer opportunities for modification to fine-tune the pharmacological profile.

  • Position 1: Based on analogs, this position appears to be tolerant of a variety of substituents. Small alkyl or aryl groups could be explored to probe for additional interactions.

  • The Imidazole Ring: The nitrogen atoms within the imidazole portion of the scaffold are likely key hydrogen bond acceptors, anchoring the molecule within the active site of PDE10A. Modifications that alter the basicity of these nitrogens could have a profound impact on binding.

Comparative Analysis with Established PDE10A Inhibitors

To provide a clearer perspective on the potential of this compound derivatives, a comparison with well-known PDE10A inhibitors is instructive. While direct IC50 values for our target scaffold are not available in the cited literature, we can reference the potency of related compounds to set a benchmark for future studies.

Compound ClassRepresentative CompoundPDE10A IC50 (nM)Key Structural FeaturesReference
PyrazolopyrimidinePyP-10.23 (Ki)Pyrazolopyrimidine core with specific substitutions driving high potency.[8]
Imidazo[1,5-a]pyrazin-8(7H)-oneCompound 2735 (BRD9 IC50)While targeting a different protein, this demonstrates the biological activity of a related scaffold.[10]

Note: The data for the Imidazo[1,5-a]pyrazin-8(7H)-one derivative is for BRD9 inhibition, not PDE10A, but is included to illustrate the biological relevance of the broader imidazopyrazine class.

The sub-nanomolar potency of optimized pyrazolopyrimidine inhibitors like PyP-1 highlights the potential for achieving high efficacy with this general heterocyclic framework.[8] The key to unlocking this potential for the this compound series will be systematic synthetic exploration and biological evaluation.

Experimental Protocols for Evaluation

To facilitate the investigation of the SAR of these novel derivatives, detailed experimental protocols for their synthesis and biological evaluation are essential.

General Synthetic Scheme

A plausible synthetic route to this compound derivatives can be adapted from established methods for related heterocyclic systems.[10]

Synthetic_Scheme A Substituted Piperazine C This compound Core A->C Condensation B Glyoxal Derivative B->C D Further Functionalization C->D Substitution/Coupling Reactions E Target Derivatives D->E

Caption: A generalized synthetic workflow for the preparation of this compound derivatives.

In Vitro PDE10A Inhibition Assay Protocol

A fluorescence polarization (FP) based assay is a common and robust method for determining the inhibitory activity of compounds against PDE10A.

Materials:

  • Recombinant human PDE10A1 enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanobeads)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PDE10A1 enzyme to its optimal working concentration in PDE Assay Buffer.

  • Reaction Initiation: In a 384-well plate, add the test compounds and the diluted PDE10A1 enzyme.

  • Substrate Addition: Add the cAMP-FAM substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic turnover.

  • Detection: Add the Binding Agent to all wells. The binding agent will bind to the hydrolyzed, non-cyclic FAM-labeled AMP, resulting in a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDE10A_Assay_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_reagents Add Compounds and Enzyme to Plate prep_compounds->add_reagents prep_enzyme Prepare PDE10A Enzyme Solution prep_enzyme->add_reagents add_substrate Add cAMP-FAM Substrate add_reagents->add_substrate incubate Incubate at Room Temperature add_substrate->incubate add_binding_agent Add Binding Agent incubate->add_binding_agent read_fp Read Fluorescence Polarization add_binding_agent->read_fp analyze_data Calculate IC50 Values read_fp->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro PDE10A inhibition assay using fluorescence polarization.

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel PDE10A inhibitors. While direct SAR data is currently limited, the wealth of information available for analogous heterocyclic systems provides a clear roadmap for future research.

Key areas for future investigation should include:

  • Systematic synthesis and evaluation: A focused library of derivatives with diverse substitutions on the 7-benzyl ring and other positions of the core scaffold should be synthesized and screened for PDE10A inhibitory activity.

  • Selectivity profiling: Active compounds should be profiled against other PDE families to determine their selectivity profile, which is a critical factor for minimizing off-target effects.

  • In vivo evaluation: Promising candidates with good in vitro potency and selectivity should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.

By leveraging the insights from related compound classes and employing robust experimental methodologies, the scientific community can unlock the full therapeutic potential of this intriguing chemical scaffold. This guide serves as a foundational resource to stimulate and direct these future drug discovery endeavors.

References

  • Golankiewicz, B., Januszczyk, P., et al. (1995). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Journal of Medicinal Chemistry, 38(18), 3558-3565.
  • Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1563-1574.
  • Reagents and conditions for the synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines.
  • BLD Pharm. (n.d.). 7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine.
  • BLD Pharm. (n.d.). This compound.
  • Lee, J., et al. (2017). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 27(15), 3411-3415.
  • Toja, E., Omodei-Salé, A., & Corsico, N. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. Il Farmaco; edizione scientifica, 39(5), 450-462.
  • Harpsøe, K., et al. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Chemical Neuroscience, 9(3), 396-413.
  • Kumar, A., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891.
  • Narender, P., et al. (2011). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 26(19), 5891.
  • Kumar, A., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891.
  • Li, S., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
  • Singh, R., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Cox, C. D., et al. (2016). Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 26(1), 190-195.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Structure-based discovery and bio-evaluation of a cyclopenta[11][12]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-116.

  • Fayed, E. A. A., et al. (2019).
  • Lowe, H., et al. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Current Medicinal Chemistry, 21(7), 798-829.
  • CymitQuimica. (n.d.). 3D-QGA89409 - 7-benzyl-5678-tetrahydroimidazo15-apyrazine.
  • PubChem. (n.d.). This compound-3-carbaldehyde.

Sources

Comparative Analysis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs as Orexin Antagonists: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific data on 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs as orexin receptor antagonists. While the broader class of tetrahydroimidazo[1,5-a]pyrazine derivatives has been explored for this therapeutic target, detailed structure-activity relationships (SAR), comparative binding affinities, and pharmacokinetic profiles for a series of 7-benzyl substituted analogs are not described in the accessible domain. This guide will, therefore, discuss the relevant findings on closely related analogs and the general landscape of orexin antagonists to provide a contextual framework for future research in this area.

The Orexin System: A Key Regulator of Wakefulness

The orexin system, comprising two G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, plays a pivotal role in the regulation of sleep and wakefulness.[1][2] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain and promote arousal. Consequently, antagonism of orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia.[1] Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been successfully developed and approved for clinical use, demonstrating the viability of this approach.[3][4]

The Tetrahydroimidazo[1,5-a]pyrazine Scaffold in Orexin Antagonist Design

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core represents a privileged scaffold in medicinal chemistry. Research into this heterocyclic system has led to the identification of potent dual orexin receptor antagonists. Notably, studies on 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been published, providing valuable insights into the SAR of this class of compounds.[5] These studies highlight the potential of this scaffold to yield potent antagonists with desirable pharmacokinetic properties for inducing and maintaining sleep.

However, the specific impact of a benzyl group at the 7-position of the tetrahydroimidazo[1,5-a]pyrazine ring system on orexin receptor affinity and selectivity remains undocumented in the public scientific literature. SAR studies typically involve the systematic modification of a lead compound at various positions to understand the contribution of each substituent to the biological activity. Without such studies on a series of 7-benzyl analogs, a comparative analysis is not feasible.

Future Directions and the Path Forward

The absence of public data on this compound analogs as orexin antagonists suggests that this specific chemical space may be unexplored or that the findings remain proprietary. For researchers and drug development professionals interested in this area, the logical next steps would involve:

  • De novo Synthesis and Screening: A medicinal chemistry campaign could be initiated to synthesize a library of this compound analogs with diverse substitutions on the benzyl ring and other positions of the core scaffold.

  • In Vitro Characterization: These novel compounds would then need to be evaluated in vitro for their binding affinity and functional antagonism at both OX1R and OX2R. This would typically involve radioligand binding assays and cellular functional assays (e.g., calcium flux assays).

  • Structure-Activity Relationship (SAR) Elucidation: The data from in vitro screening would be used to build an SAR model, guiding the design of subsequent generations of analogs with improved potency, selectivity, and drug-like properties.

  • Pharmacokinetic Profiling: Promising candidates would be subjected to in vitro and in vivo pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols: Foundational Assays for Orexin Antagonist Characterization

For the benefit of researchers venturing into this area, the following are standard experimental protocols for the initial characterization of novel orexin antagonists.

Radioligand Binding Assay for Orexin Receptor Affinity

This assay determines the affinity of a test compound for the orexin receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing either human OX1R or OX2R are prepared from recombinant cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is used.

  • Incubation: Cell membranes, a radiolabeled orexin antagonist (e.g., [³H]-suvorexant), and varying concentrations of the test compound are incubated together.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki (inhibition constant) value.

Calcium Flux Functional Assay

This assay measures the ability of a test compound to block the increase in intracellular calcium that occurs upon activation of orexin receptors by an agonist.

Methodology:

  • Cell Culture: Cells stably expressing either human OX1R or OX2R are cultured and plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound (antagonist) are added to the wells and incubated.

  • Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.

Visualizing the Orexin Signaling Pathway and Drug Discovery Workflow

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams are provided.

Orexin_Signaling_Pathway Orexin_A_B Orexin-A / Orexin-B OX1R OX1 Receptor Orexin_A_B->OX1R OX2R OX2 Receptor Orexin_A_B->OX2R Gq Gq Protein OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation DORA Dual Orexin Receptor Antagonist DORA->OX1R DORA->OX2R

Caption: Orexin Signaling Pathway and the Mechanism of Action of Dual Orexin Receptor Antagonists (DORAs).

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Compound_Synthesis Compound Synthesis (e.g., 7-benzyl analogs) In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Compound_Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_PK In Vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Sleep Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: A generalized workflow for the discovery and preclinical development of novel orexin antagonists.

References

  • Brisbare-Roch, C., et al. (2007). Promotion of sleep by targeting the orexin system in rats, dogs and humans.
  • Herring, W. J., et al. (2012). Suvorexant, a dual orexin receptor antagonist, improves sleep parameters in patients with primary insomnia. Sleep, 35(1), 131-141.
  • Roecker, A. J., et al. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 59(2), 504-530.
  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(13), 3857-3863.
  • Stachenfeld, N. S. (2014). Orexin receptor antagonists as therapeutic agents for insomnia. Frontiers in Neuroscience, 8, 158.
  • Tsujino, N., & Sakurai, T. (2009). Orexin/hypocretin: a neuropeptide that regulates sleep/wakefulness and energy homeostasis. Physiological Reviews, 89(2), 659-697.
  • Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 283-293.
  • Yang, B. K., et al. (2013). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 24(10), 885-888.
  • Kishi, T., et al. (2022). Dual orexin receptor antagonists for the treatment of insomnia: a systematic review and network meta-analysis.

Sources

A Researcher's Guide to Validating the Mechanism of Action for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Novel PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazopyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, giving rise to compounds with diverse biological activities, including phosphodiesterase (PDE) inhibition.[1][2] This guide focuses on a specific derivative, 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter designated "Cmpd-X"), a compound of interest for neurological and psychiatric disorders. Based on extensive structure-activity relationship (SAR) data from related chemical series, we hypothesize that Cmpd-X exerts its biological effects through the potent and selective inhibition of Phosphodiesterase 10A (PDE10A).[3][4]

PDE10A is a compelling therapeutic target, primarily expressed in the medium spiny neurons of the brain's striatum.[5] This enzyme plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are fundamental to neuronal signaling.[6] By inhibiting PDE10A, Cmpd-X is proposed to elevate cAMP/cGMP levels, thereby modulating signaling pathways implicated in conditions such as schizophrenia and Huntington's disease.[5][7]

This guide provides a comprehensive framework for researchers to rigorously validate this hypothesized mechanism of action. We will compare the potential profile of Cmpd-X with established PDE10A inhibitors and alternative therapeutic mechanisms. Furthermore, we will provide detailed, field-tested experimental protocols to systematically confirm target engagement, elucidate downstream cellular consequences, and establish a clear line of sight from molecular interaction to potential therapeutic effect.

Comparative Landscape: PDE10A Inhibition vs. Alternative Mechanisms

To appreciate the potential novelty of Cmpd-X, it is crucial to understand its hypothesized mechanism in the context of other therapeutic strategies.

1. Comparison with other PDE10A Inhibitors:

The therapeutic potential of PDE10A inhibition has been explored with several compounds, offering valuable benchmarks for Cmpd-X.

  • Papaverine: A naturally occurring opium alkaloid, papaverine is a well-characterized, albeit non-selective, PDE10A inhibitor.[8] It serves as a useful tool compound but its activity against other PDE subtypes and its vasodilatory effects complicate its use as a specific probe for PDE10A function.[8][9]

  • MP-10 (TAK-063/Mavoglurant): This compound is a more selective and potent PDE10A inhibitor that has undergone clinical investigation for schizophrenia and Huntington's disease.[10] While it demonstrated target engagement, clinical trials for schizophrenia did not show a robust improvement in primary endpoints, highlighting the complexities of translating PDE10A inhibition into clinical efficacy.[10][11]

2. Comparison with Alternative Therapeutic Mechanisms:

The targeted CNS disorders are also approached via different molecular pathways.

  • Dopamine D2 Receptor Antagonism: This is the cornerstone of current antipsychotic therapy. While effective for positive symptoms of schizophrenia, these drugs are often associated with significant motor side effects (extrapyramidal symptoms) and limited efficacy against negative and cognitive symptoms.

  • mGluR5 Negative Allosteric Modulators (e.g., Mavoglurant/AFQ056): These compounds modulate glutamate signaling and were investigated for Fragile X syndrome and Levodopa-induced dyskinesia.[12][13][14] Though mavoglurant also ultimately failed in late-stage trials for Fragile X, it represents a distinct mechanistic approach targeting synaptic plasticity.[14][15]

The key differentiation for a successful new PDE10A inhibitor like Cmpd-X would be to demonstrate a superior side-effect profile compared to D2 antagonists while achieving meaningful clinical benefits where other PDE10A inhibitors have fallen short.

Compound/Class Primary Mechanism of Action Key Strengths Known Limitations
Cmpd-X (Hypothesized) Selective PDE10A InhibitionPotentially novel chemical space, potential for improved selectivity and PK/PD properties.Efficacy and safety profile to be determined.
Papaverine Non-selective PDE10A InhibitorWell-understood tool compound.[8]Poor selectivity, off-target effects.[9]
MP-10 (Mavoglurant) Selective PDE10A InhibitorClinically tested, demonstrated target engagement.[10]Failed to meet primary efficacy endpoints in schizophrenia trials.[11]
Typical Antipsychotics Dopamine D2 Receptor AntagonismEstablished efficacy for positive symptoms.High risk of motor side effects (EPS), limited efficacy on negative/cognitive symptoms.
mGluR5 NAMs Negative Allosteric Modulation of mGluR5Targets glutamate pathway, distinct from dopamine antagonism.[12]Clinical development for Fragile X was discontinued due to lack of efficacy.[14]

Experimental Validation Workflow: A Step-by-Step Guide

To validate the mechanism of Cmpd-X as a PDE10A inhibitor, a multi-tiered approach is essential, moving from direct enzyme interaction to cellular and in vivo confirmation.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: In Vivo Target Validation T1_A Biochemical PDE Assay (Confirm Direct Inhibition & Potency) T1_B PDE Selectivity Panel (Assess Off-Target Activity) T1_A->T1_B Key Output: IC50 & Selectivity Profile T2_A Cell-Based cAMP/cGMP Assay (Measure Target-Modulated 2nd Messengers) T1_B->T2_A Proceed if potent & selective T2_B Downstream Signaling Assay (e.g., pCREB Western Blot) T2_A->T2_B Key Output: Cellular EC50 & Pathway Activation T3_A Pharmacokinetics (PK) (Brain Penetration) T2_B->T3_A Proceed if cellular activity confirmed T3_B Ex Vivo Target Occupancy (Autoradiography) T3_A->T3_B Key Output: PK/PD Relationship & Proof of Target Engagement in CNS T3_C In Vivo Microdialysis (Measure Striatal cAMP/cGMP) T3_B->T3_C Key Output: PK/PD Relationship & Proof of Target Engagement in CNS

Caption: Tiered workflow for validating Cmpd-X's mechanism of action.

Tier 1: In Vitro Target Engagement & Selectivity

The foundational step is to confirm direct, potent, and selective inhibition of the PDE10A enzyme.

Experiment 1: Biochemical PDE10A Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against purified PDE10A enzyme.

  • Causality: This assay directly measures the interaction between Cmpd-X and its putative target, providing a quantitative measure of potency. A low nanomolar IC50 is indicative of a strong interaction.

Protocol: Luminescence-Based PDE Assay

This protocol is adapted from commercially available kits like the PDE-Glo™ Assay.[16]

  • Reagent Preparation:

    • Reconstitute purified, recombinant human PDE10A enzyme in assay buffer to a working concentration (e.g., 0.2 U/mL).

    • Prepare a serial dilution of Cmpd-X (e.g., from 100 µM to 1 pM) in DMSO, then dilute into assay buffer. Include a DMSO-only vehicle control.

    • Prepare the cAMP substrate solution in assay buffer.

  • Enzyme Reaction:

    • In a 384-well plate, add 5 µL of the Cmpd-X dilution or vehicle control.

    • Add 10 µL of the PDE10A enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the cAMP substrate solution.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and generate a luminescent signal according to the kit manufacturer's instructions (this typically involves adding a detection reagent that converts the resulting AMP into ATP, which then drives a luciferase reaction).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).

    • Plot the normalized response against the logarithm of Cmpd-X concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: PDE Isozyme Selectivity Panel

  • Objective: To assess the inhibitory activity of Cmpd-X against other PDE families (PDE1-9, 11).

  • Causality: High selectivity is a hallmark of a promising drug candidate, minimizing the potential for off-target side effects. A >100-fold selectivity for PDE10A over other PDEs is a desirable benchmark.[5]

Protocol: This involves running the same biochemical assay as described above but using purified enzymes from each of the other PDE families.[17] The IC50 values are determined for each and compared to the PDE10A IC50 to calculate a selectivity ratio.

Tier 2: Cellular Activity Confirmation

The next critical step is to demonstrate that Cmpd-X engages PDE10A in a cellular context to produce the expected downstream biological effect: an increase in cyclic nucleotides.

Experiment 3: Cell-Based cAMP Accumulation Assay

  • Objective: To measure the half-maximal effective concentration (EC50) of Cmpd-X for increasing intracellular cAMP levels in a cell line expressing PDE10A.

  • Causality: This experiment validates that the compound can cross the cell membrane and inhibit the target enzyme in its native environment, leading to the accumulation of its substrate, cAMP.[18]

Protocol: CRE-Luciferase Reporter Assay

This protocol utilizes a HEK293 cell line stably transfected with both PDE10A and a cAMP response element (CRE) linked to a luciferase reporter gene.[19][20]

  • Cell Culture and Plating:

    • Culture the PDE10A-CRE-Luciferase HEK293 cells under standard conditions.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of ~50,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Cmpd-X in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the Cmpd-X dilutions or vehicle control.

    • Incubate for 4-6 hours at 37°C. This allows for cAMP accumulation to drive luciferase gene expression.

  • Signal Detection:

    • Remove the medium and lyse the cells.

    • Add a luciferase substrate solution (e.g., luciferin).

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the logarithm of Cmpd-X concentration and fit to a four-parameter logistic equation to determine the EC50 value.

G CmpdX Cmpd-X PDE10A PDE10A CmpdX->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates Gene Gene Transcription pCREB->Gene

Caption: PDE10A inhibition signaling pathway.

Tier 3: In Vivo Target Validation

The final stage of preclinical validation is to confirm that Cmpd-X reaches its target in the brain and engages it at therapeutically relevant doses.

Experiment 4: Ex Vivo PDE10A Target Occupancy Assay

  • Objective: To determine the relationship between the administered dose of Cmpd-X and the percentage of PDE10A enzymes bound by the drug in the striatum of a rodent model.

  • Causality: This experiment provides direct evidence of target engagement in the relevant brain region. A dose-dependent increase in occupancy that correlates with behavioral effects is a strong validation of the mechanism.[5] Therapeutic effects are often seen at occupancies of ~30% or higher.[21]

Protocol: Autoradiography-Based Occupancy

  • Dosing: Administer various doses of Cmpd-X (and a vehicle control) to different cohorts of mice or rats.

  • Tissue Collection: At a time point corresponding to the peak plasma/brain concentration (determined by prior pharmacokinetic studies), euthanize the animals and rapidly extract the brains.

  • Sectioning: Freeze the brains and cut thin coronal sections (~20 µm) containing the striatum using a cryostat.

  • Radioligand Incubation: Incubate the brain sections with a solution containing a specific PDE10A radioligand (e.g., [3H]BMS-843496).[5] The radioligand will bind to PDE10A sites not already occupied by Cmpd-X.

  • Imaging: Wash the sections to remove unbound radioligand, dry them, and expose them to a phosphor imaging screen or autoradiographic film.

  • Data Analysis: Quantify the signal intensity in the striatum for each dose group. The reduction in radioligand binding in the Cmpd-X-treated groups compared to the vehicle group reflects the percentage of PDE10A occupancy by Cmpd-X.

Experiment 5: In Vivo Microdialysis

  • Objective: To directly measure changes in extracellular cAMP and cGMP levels in the striatum of freely moving animals following systemic administration of Cmpd-X.

  • Causality: This is the ultimate confirmation of the mechanism in a living system, directly linking drug administration to the expected neurochemical change (increased cyclic nucleotides) in the target brain region.[22][23]

Protocol: Striatal Microdialysis

  • Probe Implantation: Surgically implant a microdialysis guide cannula targeting the striatum of a rat. Allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1 µL/min). Collect baseline dialysate samples every 20 minutes.

  • Drug Administration: Administer Cmpd-X (e.g., intraperitoneally).

  • Sample Collection: Continue to collect dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of cAMP and cGMP in the dialysate samples using a sensitive method like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Express the post-dose cyclic nucleotide levels as a percentage change from the stable baseline period.

Conclusion

The validation of this compound's mechanism of action as a PDE10A inhibitor requires a systematic and rigorous experimental cascade. By following the tiered approach outlined in this guide—from biochemical potency and selectivity, through cellular pathway confirmation, to in vivo target engagement and neurochemical readouts—researchers can build a robust data package. This evidence is crucial for establishing confidence in the compound's proposed mechanism, differentiating it from alternative therapies, and justifying its further development as a potential treatment for serious neurological and psychiatric disorders.

References

  • Harms, J. F., et al. (2014). Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy. Neuropharmacology. Available at: [Link]

  • CliniSciences. (n.d.). PDE10A, BioAssay™ Kit (cAMP and cAMP-inhibited cGMP 3'). CliniSciences. Available at: [Link]

  • Langer, T., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry. Available at: [Link]

  • Marquis, R. W. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology. Available at: [Link]

  • Patsnap. (2024). What is Mavoglurant used for?. Patsnap Synapse. Available at: [Link]

  • Swerdlow, N. R., et al. (2016). Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons. Translational Psychiatry. Available at: [Link]

  • Explicyte Immuno-Oncology. (2021). Microdialysis For Dynamic Changes Of Target Molecules. Explicyte. Available at: [Link]

  • Li, Y., et al. (2021). Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Bojarski, S., et al. (2022). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Frontiers in Pharmacology. Available at: [Link]

  • BellBrook Labs. (2025). What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. Available at: [Link]

  • Wikipedia. (n.d.). Mavoglurant. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. ResearchGate. Available at: [Link]

  • Emanuele, M., et al. (2023). A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. Journal of Clinical Medicine. Available at: [Link]

  • PubMed. (n.d.). In Vivo Microdialysis for PK and PD Studies of Anticancer Drugs. PubMed. Available at: [Link]

  • Jacquemont, S., et al. (2018). Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents. Molecular Autism. Available at: [Link]

  • Wikipedia. (n.d.). Papaverine. Wikipedia. Available at: [Link]

  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Reaction Biology. Available at: [Link]

  • PubMed. (n.d.). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. Available at: [Link]

  • Protic, D., et al. (2024). Negative effect of treatment with mGluR5 negative allosteric modulator AFQ056 on blood biomarkers in young individuals with Fragile X syndrome. SAGE Open Medicine. Available at: [Link]

  • PubMed. (n.d.). First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Abstract 4360: Validation of phosphodiesterase 10A as a cancer target. ResearchGate. Available at: [Link]

  • Kim, E., et al. (2019). The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. Journal of Neuroinflammation. Available at: [Link]

  • NIH. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PubMed Central. Available at: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • BPS Bioscience. (n.d.). Phosphodiesterase Screening and Profiling Services. BPS Bioscience. Available at: [Link]

  • Chem Help ASAP. (2023). discovery of MK-8189, a PDE10A inhibitor - drug annotation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of PDE10A by papaverine administration increased synaptic,... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (n.d.). [pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. PubMed. Available at: [Link]

  • PubMed. (n.d.). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • NIH. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. PubMed. Available at: [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising compound in a test tube to a viable therapeutic in a living system is fraught with challenges. For researchers working with novel scaffolds like the 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine series, understanding and predicting the in vivo behavior of these molecules is paramount. This guide provides an in-depth exploration of In Vitro-In Vivo Correlation (IVIVC), a critical tool for translating preclinical data into clinical success. We will delve into the key in vitro assays that form the foundation of IVIVC, compare these with in vivo pharmacokinetic data from closely related imidazo[1,2-a]pyrazine analogs, and provide detailed, field-proven protocols for researchers in drug development.

The Imperative of IVIVC in Drug Discovery

An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1] For orally administered drugs, this typically means correlating in vitro dissolution and permeability with in vivo plasma concentration profiles. A robust IVIVC framework allows researchers to:

  • Optimize Lead Candidates: Efficiently screen and select compounds with the most promising pharmacokinetic profiles, saving time and resources.

  • Guide Formulation Development: Understand how different formulations might affect a drug's absorption and bioavailability.

  • Reduce Reliance on Animal Studies: By building predictive models, the number of necessary in vivo experiments can be minimized.

  • Support Regulatory Submissions: A well-established IVIVC can be used as a surrogate for certain bioequivalence studies, as outlined in FDA guidance.[2]

For heterocyclic compounds like the this compound family, which often present unique metabolic and permeability characteristics, establishing a clear IVIVC is not just beneficial, it is essential for project progression.

Core In Vitro Assays for Predicting In Vivo Pharmacokinetics

The foundation of a successful IVIVC rests on a series of well-designed and meticulously executed in vitro assays that probe the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Below, we detail three of the most critical assays.

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of a majority of small molecule drugs.[3] Assessing a compound's stability in the presence of these enzymes provides a direct measure of its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance. A compound that is rapidly metabolized in vitro is likely to have a short half-life and low exposure in vivo.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a working solution of NADPH (a necessary cofactor for CYP enzymes) in phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (typically at a final concentration of 1 µM) with the HLM suspension in phosphate buffer.

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

G cluster_0 Caco-2 Permeability Assay cluster_1 Calculations A_to_B Apical (A) Test Compound Added Basolateral (B) B_to_A Apical (A) Receiver Basolateral (B) Test Compound Added Papp_AB Papp (A-B) A_to_B->Papp_AB Measures Absorption Papp_BA Papp (B-A) B_to_A->Papp_BA Measures Efflux Efflux_Ratio Efflux Ratio = Papp(B-A) / Papp(A-B) Papp_AB->Efflux_Ratio Papp_BA->Efflux_Ratio caption Bidirectional Caco-2 Assay Logic

Caption: A streamlined workflow from in vitro data to in vivo decisions.

By integrating data from these assays, researchers can build a comprehensive profile of a compound's likely in vivo behavior. If a compound shows high metabolic stability, good permeability with low efflux, and moderate plasma protein binding, it has a high probability of demonstrating a favorable pharmacokinetic profile in vivo. Conversely, a compound that is rapidly metabolized or is a strong efflux substrate can be deprioritized early, preventing the costly progression of a flawed candidate.

Conclusion

For researchers pioneering new chemical entities like the this compound series, a deep understanding of IVIVC is indispensable. The strategic application of in vitro ADME assays provides critical, predictive data that, when correlated with in vivo pharmacokinetic studies, illuminates the path forward. By embracing the principles and protocols outlined in this guide, scientists can enhance the efficiency and success rate of their drug discovery programs, ultimately accelerating the delivery of novel therapeutics to patients in need.

References

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Di, L., & Kerns, E. H. (2015).
  • Huber, W. (2010). Caco-2 cell permeability assays to measure drug absorption. In Methods in molecular biology (Clifton, N.J.) (Vol. 643, pp. 233–245). Humana Press.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., Stern, K., & Artursson, P. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of pharmaceutical sciences, 92(5), 967-974.
  • Gardinier, K. M., et al. (2016). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 7(11), 1032–1037. [Link]

  • Zhao, H. (2025). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. bioRxiv. [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-Based CNS Modulators: Orexin Receptor Antagonists vs. c-Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold represents a privileged chemical structure in modern central nervous system (CNS) drug discovery. Its rigid, three-dimensional architecture and strategic placement of nitrogen atoms allow for precise interactions with a variety of biological targets, leading to compounds with potent and selective pharmacological activities. This guide provides a head-to-head comparison of two distinct classes of CNS modulators derived from this versatile scaffold: dual orexin receptor antagonists (DORAs) for the treatment of insomnia and c-Src kinase inhibitors investigated for neuroprotection in acute ischemic stroke.

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms of action, pharmacological profiles, and the experimental methodologies used for their evaluation.

Introduction: The Versatility of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a recurring motif in a multitude of biologically active compounds.[1] Its unique combination of a piperazine ring, which can be substituted to modulate physicochemical properties such as solubility and brain penetration, and a fused imidazole ring, which provides key hydrogen bonding and aromatic interaction points, makes it an ideal starting point for the development of CNS-targeted agents.[2] The addition of a benzyl group at the 7-position often enhances binding affinity and selectivity for specific targets within the CNS.[3]

This guide will focus on two prominent examples of CNS modulators derived from this scaffold, showcasing its adaptability in targeting distinct neurological pathways:

  • Dual Orexin Receptor Antagonists (DORAs): These compounds target the orexin 1 and 2 receptors (OX1R and OX2R), which are key regulators of the sleep-wake cycle.[4][5] By antagonizing these receptors, DORAs promote sleep, offering a novel therapeutic strategy for insomnia.[6][7]

  • c-Src Kinase Inhibitors: These modulators are designed to inhibit the activity of the non-receptor tyrosine kinase c-Src. In the context of the CNS, aberrant c-Src activity has been implicated in the pathological cascade following ischemic stroke, making its inhibition a promising neuroprotective strategy.[8][9]

Comparative Pharmacological Profiles

To illustrate the distinct pharmacological profiles of these two classes of modulators, we will compare a representative dual orexin receptor antagonist, Compound A (a conceptual analogue based on published 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives), with a representative c-Src kinase inhibitor, Compound B (based on the published compound 14c.HCl).[8][10]

ParameterCompound A (DORA) Compound B (c-Src Inhibitor)
Primary Target(s) Orexin 1 Receptor (OX1R) & Orexin 2 Receptor (OX2R)c-Src Kinase
Therapeutic Indication InsomniaNeuroprotection in Acute Ischemic Stroke
Mechanism of Action Competitive antagonism of orexin neuropeptides at OX1R and OX2R, suppressing wakefulness-promoting signals.Inhibition of c-Src kinase activity, preventing downstream signaling cascades associated with neuronal damage.
In Vitro Potency (IC50) OX1R: Low nM; OX2R: Low nMc-Src: Low nM
In Vivo Efficacy Model Rat Electroencephalographic (EEG) model of sleep.Rat model of middle cerebral artery occlusion (MCAO) for ischemic stroke.
Key In Vivo Outcome Increased non-REM and REM sleep duration.Reduction in infarct volume and neurological deficit score.
CNS Penetration HighHigh

Mechanistic Insights: Distinct Signaling Pathways

The divergent therapeutic applications of these two classes of modulators stem from their interaction with fundamentally different signaling pathways within the CNS.

Orexin Receptor Antagonism and the Sleep-Wake Cycle

Orexin neuropeptides (Orexin-A and Orexin-B) are produced by neurons in the lateral hypothalamus and play a crucial role in maintaining wakefulness and arousal.[11][12] They exert their effects by binding to two G-protein coupled receptors (GPCRs), OX1R and OX2R, which are widely distributed in brain regions involved in arousal.[13] Activation of these receptors leads to the depolarization of wake-promoting neurons.[14] Dual orexin receptor antagonists, such as Compound A, competitively block the binding of orexins to their receptors, thereby reducing the downstream excitatory signaling and promoting the transition to sleep.[4]

orexin_pathway orexin Orexin (A or B) oxr OX1R / OX2R (GPCR) orexin->oxr Binds & Activates compound_a Compound A (DORA) compound_a->oxr Blocks gq Gq/11 oxr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc PKC dag->pkc Activates neuronal_excitation Neuronal Excitation (Wakefulness) ca_release->neuronal_excitation Leads to pkc->neuronal_excitation Leads to

Caption: Orexin signaling pathway and the inhibitory action of a DORA.

c-Src Kinase Inhibition and Neuroprotection

c-Src is a non-receptor tyrosine kinase that is involved in a myriad of cellular processes, including cell growth, differentiation, and survival.[9] In the CNS, c-Src is implicated in synaptic plasticity and neuronal function.[15] However, following an ischemic event such as a stroke, the excessive release of glutamate leads to overactivation of NMDA receptors, which in turn can activate c-Src.[16] This aberrant c-Src activation contributes to a cascade of events, including the production of reactive oxygen species and inflammatory mediators, ultimately leading to neuronal cell death.[17] c-Src inhibitors, like Compound B, aim to interrupt this pathological cascade at a critical juncture, thereby preserving neuronal tissue and improving functional outcomes.[8]

csrc_pathway ischemia Ischemic Stroke glutamate Excess Glutamate ischemia->glutamate nmda NMDA Receptor glutamate->nmda Overactivates csrc c-Src Kinase nmda->csrc Activates downstream Pathological Downstream Signaling csrc->downstream Activates compound_b Compound B (c-Src Inhibitor) compound_b->csrc Inhibits cell_death Neuronal Cell Death downstream->cell_death

Caption: c-Src signaling in ischemic stroke and the site of inhibition.

Experimental Protocols

The following are representative, high-level protocols for the in vitro and in vivo evaluation of these two classes of CNS modulators.

Orexin Receptor Antagonist Evaluation

In Vitro: Orexin Receptor Binding Assay

This assay determines the affinity of a test compound for the orexin receptors.

  • Cell Culture: CHO-K1 cells stably expressing either human OX1R or OX2R are cultured to ~80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are generated through homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a radiolabeled orexin peptide (e.g., ¹²⁵I-Orexin-A) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction is incubated to allow for competitive binding. The mixture is then rapidly filtered through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filtermat is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) is calculated using non-linear regression analysis.

In Vivo: Rat EEG Model for Sleep Analysis

This model assesses the sleep-promoting effects of a test compound.[10]

  • Animal Preparation: Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers.

  • Compound Administration: Test compounds or vehicle are administered orally at the beginning of the dark phase (the active period for rodents).

  • Data Recording: EEG and EMG data are continuously recorded for a defined period (e.g., 6-8 hours).

  • Sleep Scoring: The recorded data is scored in epochs (e.g., 10 seconds) as wakefulness, non-REM sleep, or REM sleep using specialized software.

  • Data Analysis: The total time spent in each sleep stage, sleep latency, and the number and duration of sleep bouts are calculated and compared between treatment groups.

c-Src Kinase Inhibitor Evaluation

In Vitro: c-Src Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on c-Src kinase activity.[18][19]

  • Reaction Setup: In a 96-well plate, recombinant human c-Src enzyme is mixed with a specific peptide substrate and varying concentrations of the test compound in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay where a fluorophore is unquenched upon phosphorylation, or an antibody-based method (ELISA) that detects the phosphorylated peptide.[20]

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

experimental_workflow cluster_dora DORA Evaluation cluster_csrc c-Src Inhibitor Evaluation dora_invitro In Vitro: Receptor Binding Assay (IC50 at OX1R/OX2R) dora_invivo In Vivo: Rat EEG Model (Sleep Architecture Analysis) dora_invitro->dora_invivo csrc_invitro In Vitro: Kinase Inhibition Assay (IC50 against c-Src) csrc_invivo In Vivo: MCAO Stroke Model (Infarct Volume Reduction) csrc_invitro->csrc_invivo

Caption: General experimental workflow for DORA and c-Src inhibitor evaluation.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used preclinical model of ischemic stroke.[21][22]

  • Animal Model: An adult male Sprague-Dawley rat is anesthetized.

  • Surgical Procedure: The middle cerebral artery is temporarily occluded, typically by inserting a filament into the internal carotid artery. This induces a focal ischemic stroke.

  • Compound Administration: The test compound or vehicle is administered, often intravenously or intraperitoneally, at a specific time point before, during, or after the ischemic insult.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the affected brain tissue.

  • Neurological Assessment: At 24 hours post-MCAO, the animal's neurological deficits are scored using a standardized scale.

  • Infarct Volume Measurement: The animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarcted tissue. The infarct volume is then quantified.

  • Data Analysis: Neurological scores and infarct volumes are compared between the treatment and vehicle groups to assess the neuroprotective efficacy of the compound.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of CNS modulators with distinct and highly specific pharmacological profiles. The successful development of dual orexin receptor antagonists for insomnia and the promising preclinical data for c-Src inhibitors in stroke models underscore the therapeutic potential locked within this chemical framework.

The head-to-head comparison presented here highlights the importance of target selection and rational drug design in directing the therapeutic application of a privileged scaffold. While both classes of compounds exhibit excellent CNS penetration and in vitro potency, their divergent mechanisms of action lead to profoundly different in vivo effects – one promoting restorative sleep and the other protecting against ischemic brain injury.

Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of these modulators. For DORAs, this may involve fine-tuning the on/off rates at the orexin receptors to achieve a more natural sleep architecture. For c-Src inhibitors, improving the therapeutic window and exploring their potential in other neurodegenerative diseases where c-Src dysregulation is implicated will be key areas of investigation. The continued exploration of the chemical space around the imidazo[1,5-a]pyrazine core promises to yield a new generation of CNS therapies with enhanced efficacy and safety profiles.

References

  • Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868–885. [Link]

  • Paul, R., & Gnanadurai, G. (2011). Src family kinases in the central nervous system: Their emerging role in pathophysiology of migraine and neuropathic pain. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(9), 1133-1142. [Link]

  • Norman, J. L., & Anderson, S. L. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 293-303. [Link]

  • Li, J., Hu, Z., & de Lecea, L. (2014). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Neuroscience, 8, 114. [Link]

  • Wikipedia. (2023, December 27). Proto-oncogene tyrosine-protein kinase Src. In Wikipedia. [Link]

  • El-Sayed, M. A., Al-Rashood, S. T., & Abdel-Aziz, A. A.-M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210825. [Link]

  • Yang, Y., Li, Q., & Wang, Z. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration, 2, 1-15. [Link]

  • Holota, M., Hrabalek, A., & Kunes, J. (2010). Synthesis and antiviral activity of benzyl-substituted imidazo [1,5-a]-1,3,5-triazine (5,8-diaza-7,9-dideazapurine) derivatives. Archiv der Pharmazie, 333(1), 13-20. [Link]

  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Neuroscience, 6, 17. [Link]

  • Johnson, D. S., Johnson, T. A., & Mrksich, M. (2010). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology, 5(11), 1017–1024. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(13), 3845-3849. [Link]

  • Iorkula, T. H., Osayawe, O. J.-K., Odogwu, D. A., Ganiyu, L. O., Faderin, E., Awoyemi, R. F., Akodu, B. O., Ifijen, I. H., Aworinde, O. R., Agyemang, P., & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(6), 3756-3828. [Link]

  • Qu, S., et al. (2022). Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant. Frontiers in Psychiatry, 13, 1045267. [Link]

  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(13), 3845-3849. [Link]

  • Rajani, V., Sengar, A. S., & Chugh, M. (2024). Regulation of Src family kinases by muscarinic acetylcholine receptors in heterologous cells and neurons. Frontiers in Molecular Neuroscience, 16, 1332824. [Link]

  • Wessjohann, L. A., et al. (2012). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Chemistry–A European Journal, 18(36), 11348-11357. [Link]

  • Rios-Lombardia, N., et al. (2023). Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods. International Journal of Molecular Sciences, 24(22), 16409. [Link]

  • Halstead, J. R., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience, 13, 99. [Link]

  • Li, D., et al. (2021). Orexin Signalling System—Potential Therapeutic Targets for Alzheimer's Disease and Various Mental Diseases. International Online Medical Council, 2(3), 1-8. [Link]

  • Han, J., et al. (1995). A src family tyrosine kinase inhibits neurotransmitter release from neuronal cells. Proceedings of the National Academy of Sciences, 92(21), 9455-9459. [Link]

  • Renger, J. J., & Winrow, C. J. (2013). Orexin receptor antagonists as therapeutic agents for insomnia. Current Topics in Behavioral Neurosciences, 16, 221–240. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Agrody, A. M. (2022). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735–1767. [Link]

  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Creative BioMart. Retrieved January 23, 2026, from [Link]

  • Liu, F., et al. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration, 2, 1-15. [Link]

  • Lewis, T. L., et al. (2025). SRC Kinase Isoforms Regulate mRNA Splicing during Neural Development. The Journal of Neuroscience, 45(33), 5947-5959. [Link]

  • Li, Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules, 28(7), 3183. [Link]

  • Kumar, A., et al. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Cell Communication and Signaling, 16(4), 587–595. [Link]

  • Garcia-Borreguero, D. (2021). Dual orexin receptor antagonists – the story so far and daridorexant Phase III data. touchNEUROLOGY. [Link]

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

  • Wang, Y., et al. (2019). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][8][18]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Acta Pharmacologica Sinica, 40(12), 1515–1524. [Link]

  • Cell Press. (2025, May 5). Orexin receptor 2 signaling and narcolepsy in mice. YouTube. [Link]

  • Musumarra, G., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 29(45), e202301046. [Link]

  • Lancel, M., et al. (2020). Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1053–1065. [Link]

  • Wang, Z., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 41(10), 7381–7388. [Link]

  • Kothari, P., & Malhotra, S. (2014). Suvorexant: The first orexin receptor antagonist to treat insomnia. Indian Journal of Pharmacology, 46(6), 571–573. [Link]

  • Chem Help ASAP. (2024, April 3). discovery of nivasorexant, an orexin-1 receptor antagonist. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profile of a representative 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative, a promising scaffold for kinase inhibition, against established kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for a comprehensive screening cascade, and present comparative data to guide lead optimization efforts.

The Imperative of Selectivity in Drug Discovery

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibition of key kinases involved in oncology and neuroinflammatory disorders, such as c-Src. However, the therapeutic window of any kinase inhibitor is critically dependent on its selectivity. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a rigorous cross-reactivity profiling campaign early in the drug discovery process is not just a regulatory requirement but a strategic necessity to de-risk a program and build a comprehensive understanding of a compound's biological footprint.

This guide will use a hypothetical derivative, "Compound X," representing the this compound class, and compare its off-target profile with two well-characterized kinase inhibitors, Dasatinib and Bosutinib, both of which have c-Src as a target.

The Cross-Reactivity Screening Cascade: A Multi-Faceted Approach

A robust cross-reactivity profile is not generated from a single assay but from a tiered screening cascade that interrogates a wide range of potential off-targets. This cascade is designed to provide a comprehensive safety and selectivity assessment.

cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: In Vitro Safety Pharmacology cluster_2 Tier 3: Functional Follow-up KinomeScan KINOMEscan® Profiling (>400 Kinases) SafetyScreen Eurofins SafetyScreen44™ Panel (GPCRs, Ion Channels, Transporters) KinomeScan->SafetyScreen Secondary Screen Functional_Assays Cell-Based Functional Assays (e.g., Calcium Flux, GTPγS) SafetyScreen->Functional_Assays Hit Confirmation & Mechanism Data_Analysis Data Analysis & Risk Assessment Functional_Assays->Data_Analysis Start Test Compound (e.g., Compound X) Start->KinomeScan Primary Screen

Caption: A tiered approach to cross-reactivity profiling.

Comparative Cross-Reactivity Data

The following tables present a representative, hypothetical cross-reactivity profile for Compound X compared to the known profiles of Dasatinib and Bosutinib. The data for Dasatinib and Bosutinib are based on publicly available information and are intended for comparative purposes.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound X (Hypothetical)DasatinibBosutinib
c-Src >95% >95% >95%
LCK85%>95%90%
YES80%>95%85%
ABL145%>95%>95%
EGFR<10%60%<10%
VEGFR215%85%20%
PDGFRβ25%90%50%
c-KIT<10%90%15%
BTK<5%>95%<10%

This data is illustrative. Actual results will vary.

Analysis: This hypothetical profile suggests that Compound X, while a potent c-Src inhibitor, may offer a superior selectivity profile compared to the broader-spectrum inhibitors Dasatinib and Bosutinib, with significantly less activity against key off-targets like ABL1, VEGFR2, and c-KIT. This could translate to a more favorable safety profile in a clinical setting.

Table 2: In Vitro Safety Pharmacology Profile (Eurofins SafetyScreen44™ Panel - % Inhibition at 10 µM)

TargetCompound X (Hypothetical)DasatinibBosutinib
GPCRs
Adrenergic α1A<20%25%<20%
Dopamine D2<15%30%<15%
Histamine H1<10%40%<10%
Muscarinic M1<10%<10%<10%
Serotonin 5-HT2A<25%55%20%
Ion Channels
hERG15%45%25%
Cav1.2 (L-type)<10%35%<10%
Nav1.5<10%20%<10%
Transporters
Dopamine Transporter (DAT)<10%15%<10%
Serotonin Transporter (SERT)<15%50%15%
Enzymes
PDE3A<5%<5%<5%

This data is illustrative. Actual results will vary.

Analysis: The hypothetical data for Compound X in the safety pharmacology panel suggests a cleaner profile with less potential for off-target effects on GPCRs and ion channels compared to Dasatinib. Notably, the lower hypothetical inhibition of the hERG channel is a significant advantage, as hERG liability is a common cause of cardiotoxicity-related drug attrition.

Experimental Methodologies: A Step-by-Step Guide

To ensure the scientific integrity and reproducibility of cross-reactivity data, standardized and validated assay protocols are essential. The following sections detail the methodologies for the key assays in the screening cascade.

Tier 1: Broad Kinase Profiling (KINOMEscan®)

The KINOMEscan® platform is a competition binding assay that provides a quantitative measure of inhibitor binding to a large panel of kinases.[1]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is detected using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

cluster_0 No Inhibition cluster_1 Inhibition Bead1 Immobilized Ligand Kinase1 Kinase-DNA Tag Bead1->Kinase1 Binding qPCR1 High qPCR Signal Kinase1->qPCR1 Detection Bead2 Immobilized Ligand Kinase2 Kinase-DNA Tag Bead2->Kinase2 Binding Blocked Inhibitor Test Compound Kinase2->Inhibitor Binding qPCR2 Low qPCR Signal Kinase2->qPCR2 No Detection

Caption: Principle of the KINOMEscan® assay.

Protocol:

  • Compound Preparation: Serially dilute the test compound in DMSO to the desired screening concentrations.

  • Assay Reaction: In a multi-well plate, combine the test compound, the specific kinase-DNA tag construct, and the immobilized ligand beads.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase.

  • Elution and qPCR: Elute the bound kinase and quantify the amount of the DNA tag using qPCR.

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. Results are typically expressed as percent of control (%Ctrl) or dissociation constant (Kd).

Tier 2: In Vitro Safety Pharmacology (Radioligand Binding Assays)

Radioligand binding assays are the gold standard for assessing the interaction of a compound with a wide range of non-kinase targets, including GPCRs, ion channels, and transporters.[2]

Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor. The amount of bound radioactivity is quantified to determine the inhibitory potency of the test compound.

Protocol for a Representative GPCR Target (e.g., Dopamine D2 Receptor):

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line or tissue homogenate.

  • Assay Buffer: Prepare an appropriate assay buffer containing buffers, salts, and protease inhibitors.

  • Reaction Mixture: In a 96-well filter plate, add the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Tier 3: Functional Assays

Functional assays are crucial to confirm whether the binding of a compound to an off-target results in a biological response (agonist, antagonist, or allosteric modulator).

A. Calcium Flux Assay for Gq-Coupled GPCRs:

Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.[3]

Protocol:

  • Cell Culture: Plate cells stably expressing the Gq-coupled GPCR of interest in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM dye in a suitable buffer, often containing probenecid to prevent dye extrusion.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations.

  • Agonist Stimulation: Add a known agonist for the receptor to stimulate calcium release.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR®).

  • Data Analysis: Analyze the change in fluorescence to determine if the test compound acts as an antagonist (inhibits the agonist-induced response) or an agonist (induces a response on its own).

B. GTPγS Binding Assay for Gi/o-Coupled GPCRs:

Principle: This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[4]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the Gi/o-coupled GPCR.

  • Reaction Mixture: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, GDP, and the test compound (to test for agonism) or a fixed concentration of agonist plus varying concentrations of the test compound (to test for antagonism).

  • Incubation: Incubate the reaction mixture to allow for nucleotide exchange.

  • Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Scintillation Counting: Quantify the radioactivity on the filters.

  • Data Analysis: Determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound derivatives is a critical component of their preclinical development. By employing a tiered screening cascade encompassing broad kinase profiling, in vitro safety pharmacology, and functional follow-up assays, researchers can build a detailed understanding of a compound's selectivity and potential off-target liabilities.

The hypothetical data presented for "Compound X" illustrates how a derivative from this class could possess a more favorable selectivity profile compared to existing multi-kinase inhibitors. This underscores the potential of this scaffold to yield highly selective and, consequently, safer therapeutic agents.

References

  • Miller, M. R., et al. (2011). Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. Journal of Biological Chemistry, 286(38), 33436–33446. [Link]

  • Putt, K. S., et al. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. PLoS ONE, 16(11), e0258593. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • PubChem. (n.d.). Mobility-Shift kinase assay. Retrieved from [Link]

  • Schrage, R., et al. (2015). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science, 4(3), 564-566. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Jana, S., et al. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 9(7), 1478–1487. [Link]

  • Schrage, R., et al. (2015). Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science, 4(3), 564-566. [Link]

  • Nanosyn. (n.d.). Technology. Retrieved from [Link]

  • Cortes, J. E., et al. (2012). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. Blood, 118(17), 4567–4576. [Link]

  • Blake, S. J., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(9), 1509–1515. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

Sources

A Researcher's Guide to Establishing Orexin Receptor Selectivity of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the selectivity of novel 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. By integrating established experimental protocols with a comparative analysis against benchmark compounds, this document serves as a practical resource for advancing the development of next-generation orexin receptor modulators.

Introduction: The Orexin System and the Pursuit of Selectivity

The orexin system, comprising two G protein-coupled receptors (GPCRs), OX1R and OX2R, and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles, reward processing, and energy homeostasis.[1] The distinct yet overlapping expression patterns and signaling pathways of OX1R and OX2R present a compelling opportunity for the development of selective antagonists. While dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant have been successfully developed for the treatment of insomnia, subtype-selective antagonists hold promise for treating other neurological disorders with greater precision and potentially fewer side effects.[2]

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a promising core structure for potent orexin receptor antagonists.[3][4] This guide focuses on the 7-benzyl substituted analogs of this class, providing a systematic approach to characterizing their binding affinity and functional selectivity for OX1R and OX2R.

Comparative Analysis of Orexin Receptor Antagonists

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity (OX1R/OX2R)Reference
Suvorexant0.550.35~1.6-fold for OX2R[2]
Lemborexant6.12.6~2.3-fold for OX2R[5]
Almorexant1.30.17~7.6-fold for OX2R[5]
Representative 7-Benzyl-tetrahydroimidazo[1,5-a]pyrazine AnalogTBDTBDTBD

TBD: To be determined through experimental evaluation.

The causality behind pursuing novel analogs of the tetrahydroimidazo[1,5-a]pyrazine core lies in the potential to fine-tune the selectivity profile. Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications to the core structure can significantly impact the affinity for OX1R versus OX2R.[3] The introduction of a benzyl group at the 7-position offers a vector for exploring steric and electronic interactions within the receptor binding pocket, which may confer desirable selectivity.

Experimental Methodologies for Determining Orexin Receptor Selectivity

A rigorous and validated experimental cascade is crucial for accurately determining the selectivity of novel compounds. The following protocols for radioligand binding assays and functional calcium mobilization assays represent the gold standard in the field.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays directly measure the affinity of a test compound for the target receptor by quantifying the displacement of a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either human OX1R or OX2R.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4):

      • Cell membranes (typically 10-20 µg of protein per well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Suvorexant or a selective radiolabeled antagonist for each receptor subtype). The concentration should be at or near the Kd of the radioligand for the respective receptor.

      • A range of concentrations of the unlabeled test compound (e.g., this compound analog).

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled standard antagonist) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture cells expressing OX1R or OX2R P2 Prepare cell membranes P1->P2 A1 Incubate membranes with radioligand and test compound P2->A1 A2 Separate bound from free ligand via vacuum filtration A1->A2 A3 Quantify radioactivity A2->A3 D1 Calculate specific binding A3->D1 D2 Determine IC50 from concentration-response curve D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3 G Orexin Orexin (Agonist) OXR OX1R / OX2R Orexin->OXR Activates Antagonist 7-Benzyl-tetrahydro- imidazo[1,5-a]pyrazine (Antagonist) Antagonist->OXR Blocks Gq Gq OXR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: Orexin Receptor Gq Signaling Pathway.

Conclusion: A Path Forward for Novel Orexin Antagonists

The systematic evaluation of this compound analogs for their selectivity towards orexin receptors is a critical step in their development as potential therapeutic agents. By employing robust and validated in vitro assays, such as radioligand binding and calcium mobilization, researchers can accurately quantify the affinity and functional potency of these novel compounds. Comparing this data against established benchmarks provides a clear indication of their potential and guides further optimization efforts. The methodologies and comparative framework presented in this guide offer a clear path for advancing our understanding of this promising class of orexin receptor antagonists and their potential to address unmet medical needs in a range of neurological disorders.

References

  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389–420. [Link]

  • Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current topics in medicinal chemistry, 8(11), 977–987. [Link]

  • Sifferlen, T., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & medicinal chemistry letters, 23(13), 3853–3857. [Link]

  • Scammell, T. E., & Winrow, C. J. (2011). Orexin receptors: pharmacology and therapeutic opportunities. Annual review of pharmacology and toxicology, 51, 243–266. [Link]

  • Brisbare-Roch, C., et al. (2007). Promotion of sleep by targeting the orexin system in rats, dogs, and humans. Nature medicine, 13(2), 150–155. [Link]

  • Boss, C., et al. (2009). The quest for orexin receptor antagonists: the first decade. ChemMedChem, 4(2), 150–165. [Link]

  • Callander, G. E., Olorunda, C. O., Monna, D., & Schoch, P. (2013). Kinetic properties of "dual" orexin receptor antagonists at OX1R and OX2R orexin receptors. Frontiers in neuroscience, 7, 230. [Link]

  • Dr. Oracle. (2025, September 11). How do different orexin receptor antagonists, such as suvorexant (Belsomra), work in treating sleep disorders like narcolepsy and insomnia? Retrieved January 23, 2026, from [Link]

  • Herring, W. J., et al. (2012). Orexin receptor antagonism for treatment of insomnia: a randomized clinical trial of suvorexant. Neurology, 79(23), 2265–2274. [Link]

  • Kukkonen, J. P., & Leonard, C. S. (2014). Orexin/hypocretin receptor signalling cascades. British journal of pharmacology, 171(2), 314–331. [Link]

  • Malherbe, P., et al. (2009). Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the orexin-2 receptor. British journal of pharmacology, 156(8), 1326–1341. [Link]

  • Muehlan, C., et al. (2020). The effects of lemborexant on sleep and measures of alertness and cognitive performance in healthy adult and elderly volunteers. Sleep, 43(1), zsz201. [Link]

  • Nagahara, T., et al. (2015). Design and synthesis of substituted 1,4-diazepane-based orexin receptor antagonists. Bioorganic & medicinal chemistry, 23(17), 5767–5780. [Link]

  • Patel, K. C., & Tobe, S. V. (2014). Suvorexant: a novel dual orexin receptor antagonist for the treatment of insomnia. Annals of pharmacotherapy, 48(12), 1646–1653. [Link]

  • Roch, C., et al. (2021). Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia. Psychopharmacology, 238(1), 1–14. [Link]

  • Steiner, M. A., et al. (2013). Discovery and characterization of ACT-335827, an orally available, brain penetrant orexin receptor type 1 selective antagonist. ChemMedChem, 8(6), 898–903. [Link]

  • Li, J., Hu, Z., & de Lecea, L. (2014). The orexin/receptor system: molecular mechanism and therapeutic potential for neurological diseases. Frontiers in neuroanatomy, 8, 53. [Link]

Sources

A Technical Guide to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Reference Compound in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for use as a reference compound in Dipeptidyl Peptidase-IV (DPP-IV) inhibition assays. We will explore the rationale for its use, compare its characteristics to established DPP-IV inhibitors, and provide a detailed experimental protocol for its application.

Introduction: The Significance of DPP-IV Inhibition and the Role of Reference Compounds

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.

In the research and development of novel DPP-IV inhibitors, the use of well-characterized reference compounds is paramount. These compounds serve as a benchmark for assay validation, ensuring the accuracy and reproducibility of experimental data. A suitable reference compound should exhibit a known mechanism of action and a consistent inhibitory potency. The tetrahydro-imidazo[1,5-a]pyrazine scaffold has been identified in compounds designed as DPP-IV inhibitors, making this compound a relevant candidate for such applications.

Comparative Analysis of this compound and Established DPP-IV Inhibitors

To contextualize the utility of this compound, it is essential to compare it with widely used, clinically approved DPP-IV inhibitors that serve as standard reference compounds in many research settings.

CompoundChemical StructureMolecular Weight ( g/mol )Potency (IC50)Key Features
This compound Chemical structure of this compound213.28Not Publicly AvailableRepresents a core scaffold for a class of potential DPP-IV inhibitors. Useful for foundational structure-activity relationship (SAR) studies.
Sitagliptin Chemical structure of Sitagliptin407.32~18 nM[1]A potent, selective, and orally active DPP-IV inhibitor. Widely used as a positive control in inhibitor screening assays.
Vildagliptin Chemical structure of Vildagliptin303.37Not specified in provided resultsAnother potent and selective DPP-IV inhibitor, often used as a reference compound.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of this compound against human recombinant DPP-IV.

Principle

The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC (aminomethylcoumarin). Upon cleavage by DPP-IV, the free AMC molecule fluoresces, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of AMC release.

Materials
  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • This compound (Test Compound)

  • Sitagliptin (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Solutions: - DPP-IV Enzyme - Substrate (H-Gly-Pro-AMC) - Test Compound & Controls A1 Dispense Test Compound/Controls and DPP-IV Enzyme into Plate P1->A1 Add to plate A2 Incubate at 37°C A1->A2 Pre-incubation A3 Add Substrate to Initiate Reaction A2->A3 Start reaction A4 Kinetic Fluorescence Reading A3->A4 Measure signal D1 Calculate Rate of Reaction (ΔFLU/min) A4->D1 Raw data D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound and Sitagliptin in DMSO.

    • Create a series of dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the DPP-IV enzyme and H-Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the diluted test compound and controls to their respective wells. Include wells for a "no inhibitor" control (with DMSO vehicle) and a "blank" control (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the diluted DPP-IV enzyme to all wells except the blank controls.

    • Mix gently and incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.[2]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence in kinetic mode for a set duration (e.g., 30 minutes), with readings taken at regular intervals (e.g., every minute).[2]

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFLU/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of No Inhibitor Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway Context

The inhibition of DPP-IV has a direct impact on the incretin signaling pathway, which is crucial for glucose regulation.

Food Food Intake Intestine Intestinal L-cells Food->Intestine Stimulates GLP1 Active GLP-1 Intestine->GLP1 Secretes Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPPIV DPP-IV Enzyme GLP1->DPPIV Substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Degrades to Inhibitor 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine (or other DPP-IV Inhibitor) Inhibitor->DPPIV Inhibits

Caption: The role of DPP-IV inhibitors in the incretin pathway.

By inhibiting DPP-IV, this compound prevents the degradation of active GLP-1, thereby potentiating its glucose-lowering effects. This makes it a valuable tool for studying the modulation of this critical metabolic pathway.

Conclusion

This compound, representing a core chemical scaffold with potential DPP-IV inhibitory activity, serves as a useful, albeit less characterized, reference compound. Its application in a well-defined in vitro assay, alongside established inhibitors like Sitagliptin, allows for the robust evaluation and comparison of novel compounds targeting DPP-IV. The detailed protocol and conceptual frameworks provided in this guide are intended to support researchers in their efforts to discover and develop next-generation therapies for type 2 diabetes.

References

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Retrieved from [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369. Retrieved from [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888337. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Commitment to Safety and Environmental Stewardship

In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper management and disposal of research chemicals are not merely regulatory hurdles; they are fundamental to ensuring the safety of laboratory personnel, the integrity of our research, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound whose handling requires a thorough understanding of its potential hazards. The procedures outlined herein are designed to provide clear, actionable intelligence, empowering researchers to manage chemical waste with confidence and precision.

Hazard Profile and Core Safety Characteristics

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal protocols. This compound is not a benign substance; its hazard classifications dictate the need for stringent control measures.

The primary risks associated with this compound are related to its irritant properties and acute toxicity if ingested.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Identifier Value
CAS Number 165894-09-7[1]
Molecular Formula C₁₃H₁₅N₃[1][2]
GHS Hazard Statements H302: Harmful if swallowed[1][2]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Signal Word Warning[1][2]

Causality of Protocol: The mandated disposal procedures are a direct consequence of these hazards. The "harmful" and "irritant" classifications mean the primary goal is containment and isolation . The compound must be prevented from entering the environment (waterways, soil) or coming into contact with personnel. Therefore, disposal methods focus on complete chemical destruction, typically through high-temperature incineration by a licensed facility, rather than neutralization or landfilling.[3]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste management, from the point of generation to final hand-off for disposal.

Step 1: Immediate Personal Protective Equipment (PPE) Engagement

Due to the compound's irritant nature (H315, H319, H335), direct contact must be avoided at all times. The selection of PPE is non-negotiable and is the first line of defense.

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 standards. A face shield should be used if there is a risk of splashing.

  • Skin Protection: An impervious lab coat is mandatory. Use chemically resistant gloves (e.g., nitrile rubber) and ensure they are inspected for integrity before use. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, work within a certified chemical fume hood. For larger quantities or in the event of a spill outside a fume hood, a respirator may be necessary.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions and to ensure the waste stream is correctly identified for the disposal contractor.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all this compound waste. This includes the pure compound, reaction residues, and heavily contaminated materials (e.g., weigh boats, pipette tips).

    • Rationale: Preventing cross-contamination ensures the waste profile is known, which is a legal and safety requirement for waste handlers.

  • Container Type: A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition with no leaks or cracks.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. In particular, avoid mixing with strong oxidizing agents or acids, as reactivity data for this compound is limited.[3]

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and is essential for safety. An improperly labeled container is a significant safety risk.

  • Attach a Chemical Waste Tag: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.

  • Required Information: The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "165894-09-7"

    • The words "Hazardous Waste"

    • An accurate estimation of the concentration and volume.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date of accumulation.

Step 4: On-Site Storage and Accumulation

Waste must be stored safely pending collection by your institution's EHS department or a licensed waste contractor.

  • Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Keep Closed: The container must remain closed at all times except when actively adding waste.[4]

Step 5: Final Disposal Pathway

This compound is not suitable for sewer or standard refuse disposal. The only acceptable method is through a certified hazardous waste management service.

  • Engage EHS: Contact your institution's Environmental Health & Safety office to schedule a pickup for your labeled waste container.

  • Method of Destruction: The material should be disposed of by a licensed chemical destruction plant.[3] The most common and effective method for nitrogen-containing heterocyclic compounds is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like oxides of nitrogen.[3][5]

  • Contaminated Packaging: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be managed for recycling or reconditioning.[3]

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposition Start Waste Generated (Pure compound, solutions, contaminated labware) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Use dedicated, compatible container) PPE->Segregate Label Step 3: Label Container (Full Name, CAS, Hazards, Date) Segregate->Label Store Step 4: Store in SAA (Secondary Containment, Closed Lid) Label->Store EHS Step 5: Schedule Pickup (Contact EHS/Waste Contractor) Store->EHS Disposal Final Disposal: Licensed Chemical Destruction Plant (High-Temp Incineration) EHS->Disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2, including respiratory protection if necessary.

  • Containment & Cleanup:

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial chemical sorbent).

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of size.

Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations for your specific location and will have established relationships with certified disposal vendors.

This guide is intended to supplement, not replace, official institutional and regulatory protocols. Always consult your local EHS office for guidance.

References

  • MOLBASE (Shanghai) Biotechnology Co., Ltd. Safety Data Sheet for methyl this compound-1-carboxylate. MOLBASE. Available at: [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. Waste Disposal Guide 2022. U.S. Department of Health and Human Services. Available at: [Link]

  • Laleu, B., et al. (2017). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. Available at: [Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. EPA. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS Number: 165894-09-7). As a substituted tetrahydroimidazo[1,5-a]pyrazine, this compound warrants careful handling due to its potential biological activity and the inherent hazards associated with similar chemical structures. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the well-being of all laboratory personnel.

Understanding the Risks: Hazard Assessment

Based on available data, this compound is associated with the following hazards.[3] It is crucial to treat this compound with a high degree of caution, assuming it may have potent biological effects until proven otherwise.

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity

Table 1: Summary of known GHS Hazard Statements for this compound.[3]

The parent compound, 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine, is also classified as causing skin, eye, and respiratory irritation, reinforcing the need for robust protective measures.[4]

Core Principles of Protection: A Multi-Layered Approach

When handling potentially potent compounds, a multi-layered safety approach is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

  • Engineering Controls : These are the first line of defense and include fume hoods, glove boxes, and ventilated enclosures.[5] All work with this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure. For operations with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, a containment ventilated enclosure (CVE) or an isolator is recommended.[6]

  • Administrative Controls : These include standard operating procedures (SOPs), safety training, and proper labeling of all containers. All personnel handling this compound must be thoroughly trained on its potential hazards and the specific procedures for its safe use.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.[7][8]

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesDouble-gloving with nitrile glovesDisposable lab coat over regular lab coatN95 or higher-rated respirator
Solution Preparation Safety gogglesNitrile glovesLab coatNot required if in a fume hood
Experimental Use (in solution) Safety glasses with side shieldsNitrile glovesLab coatNot required if in a fume hood
Waste Disposal Safety gogglesNitrile glovesLab coatNot generally required

Table 2: Recommended PPE for Handling this compound.

Eye and Face Protection

Given the serious eye irritation warning, appropriate eye protection is mandatory at all times.[3]

  • Safety Glasses with Side Shields : Provide basic protection against splashes and should be worn for low-risk operations.

  • Safety Goggles : Offer a higher level of protection by forming a seal around the eyes, and are essential when there is a significant risk of splashes, such as during solution preparation or when handling larger quantities.

  • Face Shield : Should be used in conjunction with safety goggles when there is a high risk of splashes to the face.

Hand Protection

To prevent skin contact and subsequent irritation, chemically resistant gloves are essential.[3]

  • Nitrile Gloves : Offer good resistance to a wide range of chemicals and are the recommended standard.

  • Double-Gloving : The practice of wearing two pairs of gloves is highly recommended when handling the solid compound or concentrated solutions. This provides an additional layer of protection in case the outer glove is compromised. Gloves should be changed immediately if they become contaminated.

Body Protection

A lab coat should be worn at all times to protect the skin and personal clothing from contamination.

  • Lab Coat : A standard, buttoned lab coat is sufficient for most solution-based work.

  • Disposable Lab Coat : For high-risk procedures such as weighing the solid, a disposable lab coat worn over a regular lab coat provides an easily removable layer of protection in case of a spill.

Respiratory Protection

Given the potential for respiratory irritation, minimizing the risk of inhalation is crucial.[3]

  • Work in a Fume Hood : All manipulations of this compound should be performed within a certified chemical fume hood to control airborne concentrations.

  • Respirator : When weighing the solid compound, where the risk of aerosolization is highest, an N95 or higher-rated respirator is recommended as an additional precaution.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat

  • Respirator (if required)

  • Eye Protection

  • Gloves

Doffing Sequence:
  • Gloves (remove in a manner that avoids touching the outside with bare hands)

  • Lab Coat (fold inward to contain any contamination)

  • Eye Protection

  • Respirator (if worn)

Always wash hands thoroughly with soap and water after removing PPE.

Operational and Disposal Plans

Storage

Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.[3][9][10] The container should be tightly sealed and clearly labeled with the compound's name and associated hazards.

Spills

In the event of a spill, evacuate the area and prevent others from entering. For small spills, and only if trained to do so, use an appropriate absorbent material to contain the spill. Wear the appropriate PPE, including respiratory protection, during cleanup. All contaminated materials should be collected in a sealed container for proper disposal.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 7-Benzyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine AssessOperation Assess the Operation Start->AssessOperation LowRisk Low Risk (e.g., Handling dilute solutions) AssessOperation->LowRisk Dilute Solution MediumRisk Medium Risk (e.g., Solution preparation) AssessOperation->MediumRisk Solution Prep HighRisk High Risk (e.g., Weighing solid) AssessOperation->HighRisk Weighing Solid PPE_Low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat LowRisk->PPE_Low PPE_Medium Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat MediumRisk->PPE_Medium PPE_High Maximum PPE: - Safety Goggles - Double Nitrile Gloves - Disposable Lab Coat - N95 Respirator HighRisk->PPE_High Proceed Proceed with Caution PPE_Low->Proceed PPE_Medium->Proceed PPE_High->Proceed

Caption: PPE selection workflow for handling this compound.

References

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. National Center for Biotechnology Information. [Link]

  • MOLBASE. methyl this compound-1-carboxylate. [Link]

  • Pharmaceutics International, Inc. Managing Risks with Potent Pharmaceutical Products. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Siegfried. Safety first: Considerations when formulating high potency compounds. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • GMP Journal. Safe Handling of Highly Potent Substances. [Link]

  • Advanced Biotech. Safety Data Sheet - Pyrazine Mixture III Natural. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.